4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETYJLJOLMTSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This guide details the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (also known as 2-amino-4-(4-fluorobenzyl)thiazole). It addresses the critical regiochemical challenges inherent in synthesizing 4-alkylaryl thiazoles and provides a high-fidelity protocol for research and development applications.
Executive Summary & Strategic Analysis
The target molecule, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine , features a 2-aminothiazole core substituted at the 4-position with a 4-fluorobenzyl group. This scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, anti-inflammatory agents, and GPCR modulators.
The Core Challenge: Regiocontrol The primary synthetic hurdle is the construction of the 1,3-thiazole ring with the benzyl substituent strictly at the 4-position.
-
The Trap: A common error is attempting to synthesize the precursor via direct halogenation of 4-fluorophenylacetone (1-(4-fluorophenyl)propan-2-one). Due to the acidity of the benzylic protons, halogenation under standard conditions occurs thermodynamically at the benzylic position (C3), not the terminal methyl (C1).
-
The Consequence: Cyclization of the benzylic halide yields the wrong isomer: 5-(4-fluorophenyl)-4-methyl-1,3-thiazol-2-amine.
-
The Solution: This guide utilizes an Activated Acid Pathway (via diazoketone or Grignard homologation) to guarantee the halogen is placed on the terminal carbon, ensuring the 4-benzyl regiochemistry.
Retrosynthetic Analysis
The synthesis is designed around the Hantzsch Thiazole Synthesis , the most robust method for constructing 2-aminothiazoles.
-
Disconnection: The thiazole ring is disconnected into two fragments: Thiourea (providing the N-C-S fragment) and an
-Haloketone (providing the C-C backbone). -
Key Intermediate: 1-Chloro-3-(4-fluorophenyl)propan-2-one.[1]
-
Starting Material: 4-Fluorophenylacetic acid (commercially available, inexpensive).
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.
Detailed Synthetic Protocol
Phase 1: Synthesis of the Regiospecific
-Haloketone
Target Intermediate: 1-Chloro-3-(4-fluorophenyl)propan-2-one[1]
Methodology: The Arndt-Eistert synthesis approach (via diazoketone) is selected for its high fidelity in placing the halogen at the terminal position.
Reagents:
-
4-Fluorophenylacetic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Diazomethane (
) (excess, ethereal solution) [See Safety Note] -
Hydrogen Chloride (HCl) (4M in dioxane or gas)
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Dissolve 4-fluorophenylacetic acid in anhydrous DCM.
-
Add
dropwise at 0°C. Add a catalytic amount of DMF. -
Reflux for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield 4-fluorophenylacetyl chloride. (Do not purify; use immediately).
-
-
Diazoketone Formation:
-
Safety: Use a blast shield and smooth glassware. Diazomethane is explosive and toxic.
-
Add the crude acid chloride (dissolved in
) dropwise to a stirred, ice-cold solution of excess diazomethane in . -
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Observation: Evolution of
gas confirms reaction.
-
-
Halogenation (The Critical Step):
-
Cool the diazoketone solution to 0°C.
-
Bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise.
-
Stir until
evolution stops (approx. 30-60 mins). -
Wash with saturated
, brine, dry over , and concentrate. -
Result: 1-Chloro-3-(4-fluorophenyl)propan-2-one.[1]
-
Phase 2: Hantzsch Thiazole Cyclization
Target Molecule: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Reagents:
-
1-Chloro-3-(4-fluorophenyl)propan-2-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (optional, to scavenge acid)
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve 1-chloro-3-(4-fluorophenyl)propan-2-one in absolute ethanol (concentration ~0.5 M).
-
Add thiourea (1.1 equivalents) in one portion.
-
-
Cyclization:
-
Heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: TLC (System: 50% EtOAc/Hexanes) should show consumption of the ketone and appearance of a polar, UV-active spot (
~0.3).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.
-
Concentrate the solvent to ~20% volume.
-
Basify with aqueous
or saturated to pH 9–10 to liberate the free base. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water and brine. Dry over
.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0% -> 5% MeOH in DCM).
-
Technical Validation: Regioselectivity Logic
The diagram below illustrates why the Activated Acid Route is superior to direct bromination of the ketone.
Figure 2: Mechanistic comparison showing the necessity of the diazoketone intermediate for correct regiochemistry.
Analytical Data Profile (Expected)
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Molecular Weight | 194.23 g/mol | Formula: |
| Aromatic protons | ||
| Characteristic singlet for H5 | ||
| Exchangeable with | ||
| Benzylic methylene | ||
| Mass Spec (ESI+) | [M+H]+ = 195.2 | Base peak |
Safety & Scalability
-
Diazomethane Hazard: On a large scale (>10g), diazomethane is too hazardous.
-
Scale-Up Alternative: For kilogram-scale synthesis, replace the diazomethane step with a Grignard-Nitrile approach:
-
React 4-fluorobenzylmagnesium chloride with 2-chloroacetonitrile.
-
Acidic hydrolysis of the intermediate imine yields the same 1-chloro-3-(4-fluorophenyl)propan-2-one intermediate without explosion risks.
-
References
-
Hantzsch Thiazole Synthesis Overview. SynArchive. Retrieved from .
-
Synthesis of 4-benzyl-1,3-thiazole derivatives. National Institutes of Health (PubMed). "Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents." .
-
Regioselectivity in Bromination. MDPI. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." .
-
Compound Data: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem.[2] (Note: Used for structural verification of analogs). .
Sources
An In-depth Technical Guide on the Predicted Biological Activity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the potential biological activities of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine based on established structure-activity relationships of its core chemical moieties. As of the date of this publication, specific experimental data on this compound is not widely available in peer-reviewed literature. The experimental protocols and hypothesized activities described herein are intended to serve as a guide for future research and validation.
Executive Summary
The compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. This technical guide synthesizes the known biological activities of its constituent pharmacophores—the 2-aminothiazole core and the 4-fluorobenzyl substituent—to construct a predictive framework for its biological profile. We hypothesize that this compound is likely to exhibit potent activity as a kinase inhibitor, an antimicrobial agent, and a cytotoxic agent against various cancer cell lines. This guide provides the theoretical underpinning for these hypotheses, detailed synthetic strategies, and robust, self-validating experimental protocols to systematically investigate and validate these predicted activities. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecule.
The Architectural Logic of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: A Synthesis of Two Potent Pharmacophores
The therapeutic potential of a small molecule is often encoded in its structure. In the case of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, its architecture is a deliberate hybridization of two moieties with well-established roles in medicinal chemistry: the 2-aminothiazole scaffold and the 4-fluorobenzyl group.
The 2-Aminothiazole Scaffold: A Privileged Heterocycle
The 2-aminothiazole ring is a cornerstone in the design of bioactive compounds, recognized for its ability to engage in a variety of biological interactions.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a key structural feature in numerous FDA-approved drugs and clinical candidates.[3] Its prevalence stems from its capacity to act as a versatile pharmacophore, participating in hydrogen bonding, metal chelation, and hydrophobic interactions with biological targets. The 2-aminothiazole moiety is a common feature in molecules exhibiting a wide array of biological effects, including:
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[4][5] A notable example is the pan-Src kinase inhibitor Dasatinib, which features a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia.[6][7]
-
Antimicrobial and Antifungal Properties: The thiazole ring is a component of numerous compounds with significant antibacterial and antifungal activity.[8][9]
-
Kinase Inhibition: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for their interaction with the ATP-binding site of various kinases.[10][11]
The 4-Fluorobenzyl Moiety: Enhancing Pharmacological Properties
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile.[12] The 4-fluorobenzyl group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.[12]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can in turn affect its solubility, membrane permeability, and binding affinity to its target.[13]
-
Enhanced Target Binding: The highly electronegative fluorine atom can participate in favorable electrostatic interactions with biological targets, potentially increasing the potency of the compound.
By combining the proven biological relevance of the 2-aminothiazole scaffold with the pharmacokinetic and pharmacodynamic benefits of the 4-fluorobenzyl group, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine emerges as a compound with a high probability of exhibiting significant and potentially novel biological activities.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the analysis of its constituent pharmacophores, we predict that 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine will demonstrate significant activity in the following areas:
Anticancer Activity
We hypothesize that this compound will exhibit cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action include:
-
Kinase Inhibition: The 2-aminothiazole core suggests a high likelihood of activity as a kinase inhibitor. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src family kinases), which are often dysregulated in cancer.
-
Induction of Apoptosis: By inhibiting key signaling pathways, the compound may trigger programmed cell death in cancer cells.
Antimicrobial and Antifungal Activity
The thiazole moiety is a known toxophore in many antimicrobial agents. We predict that 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine will show activity against a spectrum of pathogenic bacteria and fungi. The mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Proposed Synthesis and Characterization
A plausible and efficient route for the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea derivative.
Synthetic Workflow
Caption: Proposed Hantzsch synthesis workflow for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Step-by-Step Synthesis Protocol
-
Synthesis of 1-Bromo-1-(4-fluorophenyl)propan-2-one (α-haloketone intermediate):
-
Dissolve 1-(4-fluorophenyl)propan-2-one in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add bromine dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature until the color of bromine disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol to obtain pure 1-bromo-1-(4-fluorophenyl)propan-2-one.
-
-
Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine:
-
Dissolve the synthesized 1-bromo-1-(4-fluorophenyl)propan-2-one and thiourea in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental Analysis
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a series of robust and self-validating in vitro assays are proposed.
In Vitro Anticancer Activity Assessment
5.1.1 Cell Viability Assay (MTT Assay)
This assay will determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
5.1.2 Kinase Inhibition Profiling
A kinase panel screen will be employed to identify the specific kinases inhibited by the compound.
Protocol:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Submit the compound for screening against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).
-
For hits identified in the initial screen, perform dose-response assays to determine the IC₅₀ values for each inhibited kinase.
5.1.3 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay will confirm if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Antimicrobial and Antifungal Susceptibility Testing
5.2.1 Minimum Inhibitory Concentration (MIC) Determination
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the absence of growth.
Experimental Workflow Diagram
Caption: Workflow for the comprehensive biological evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Control Value] |
| A549 | Non-small Cell Lung Cancer | [Experimental Value] | [Control Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Control Value] |
| HEK293 | Normal Human Embryonic Kidney | [Experimental Value] | [Control Value] |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| EGFR | [Experimental Value] | [Experimental Value] |
| Src | [Experimental Value] | [Experimental Value] |
| VEGFR2 | [Experimental Value] | [Experimental Value] |
Table 3: Hypothetical Antimicrobial Activity
| Microorganism | Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | Gram-positive | [Experimental Value] | [Control Value] | N/A |
| E. coli | Gram-negative | [Experimental Value] | [Control Value] | N/A |
| C. albicans | Fungus | [Experimental Value] | N/A | [Control Value] |
Conclusion and Future Directions
The chemical scaffold of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine presents a compelling case for its investigation as a novel therapeutic agent. The convergence of the biologically active 2-aminothiazole core with the pharmacologically advantageous 4-fluorobenzyl moiety strongly suggests a high potential for significant anticancer, antimicrobial, and kinase inhibitory activities. The synthetic route and experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound. Successful validation of the hypothesized activities would position 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine as a promising lead for further preclinical development, including medicinal chemistry optimization, in vivo efficacy studies, and pharmacokinetic and toxicological profiling. This prospective analysis serves as a critical first step in unlocking the potential of this and related compounds in the ongoing search for novel and effective therapeutics.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]
-
Khalifa, M. E. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 68(3), 503-533. [Link]
-
Le, T. H., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 13(34), 23687-23696. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Patel, R. V., et al. (2013). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 12(4), 643-653. [Link]
-
Popiołek, Ł. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(16), 5309. [Link]
-
Saeed, A., et al. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M974. [Link]
-
Shukla, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1149. [Link]
-
Sridevi, C. H., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(6), 4339-4346. [Link]
-
Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180-185. [Link]
-
Zote, V. V., & Pattan, S. R. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 28-32. [Link]
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Spectroscopic Blueprint of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine stands as a significant scaffold, belonging to the 2-aminothiazole class of heterocycles known for their diverse pharmacological activities. Its structural framework, featuring a fluorinated aromatic ring linked by a methylene bridge to a 2-aminothiazole core, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to confirm the identity and purity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. As experimentally derived spectra for this specific molecule are not widely published, this document serves as a predictive blueprint, synthesizing data from closely related analogues and foundational spectroscopic principles.[1][2] The methodologies and interpretations herein are designed for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for spectroscopic problem-solving.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For a compound like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, ¹H and ¹³C NMR provide a detailed picture of the electronic environment of each atom, confirming the connectivity and substitution patterns.
Expertise in Practice: The Rationale Behind NMR Experimental Design
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. A deuterated polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the superior choice over Chloroform-d (CDCl₃) for this class of molecule. The primary amine (-NH₂) protons are acidic and exchangeable; in CDCl₃, their signal can be broad and difficult to observe, whereas DMSO-d₆, a hydrogen-bond acceptor, slows this exchange, resulting in a sharper, more easily identifiable peak.[3] Furthermore, the higher boiling point and solvency power of DMSO-d₆ are advantageous for ensuring sample stability and concentration.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved; sonication may be applied if necessary.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Predicted NMR Data and Interpretation
The predicted NMR data is based on the analysis of structurally similar compounds and established chemical shift principles.[1][4][5]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~ 7.30 | t, J ≈ 8.8 Hz | 2H | H-2', H-6' | These protons are ortho to the fluorine atom, resulting in a triplet due to coupling with both the meta protons and the fluorine atom (³JHH ≈ ⁸JHF). |
| ~ 7.15 | t, J ≈ 8.8 Hz | 2H | H-3', H-5' | These protons are meta to the fluorine atom and couple with the ortho protons, appearing as a triplet. |
| ~ 6.90 | s (br) | 2H | -NH₂ | The amine protons in DMSO-d₆ typically appear as a broad singlet. Its chemical shift can vary with concentration and temperature. |
| ~ 6.50 | s | 1H | H-5 | The lone proton on the thiazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is characteristic of electron-rich heterocyclic systems.[6] |
| ~ 4.00 | s | 2H | -CH₂- | The methylene bridge protons are adjacent to no other protons, thus appearing as a sharp singlet. Its position around 4.0 ppm indicates it is attached to an aromatic system. |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~ 168.0 | C-2 | The carbon atom of the aminothiazole group (N-C=S) is highly deshielded and appears far downfield. |
| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon directly bonded to fluorine shows a large coupling constant, a hallmark of C-F bonds. |
| ~ 149.0 | C-4 | The C-4 of the thiazole ring, attached to the methylene group. |
| ~ 135.0 (d, ⁴JCF ≈ 3 Hz) | C-1' | The ipso-carbon of the phenyl ring shows a small coupling to fluorine. |
| ~ 130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' | These carbons are ortho to the fluorine and exhibit a characteristic C-F coupling constant. |
| ~ 115.5 (d, ²JCF ≈ 21 Hz) | C-3', C-5' | These carbons are meta to the fluorine and show a larger coupling constant than the ipso-carbon. |
| ~ 105.0 | C-5 | The protonated carbon of the thiazole ring appears at a characteristic upfield position for such heterocycles.[6] |
| ~ 35.0 | -CH₂- | The aliphatic methylene carbon appears in the expected upfield region. |
Workflow for NMR Analysis
Caption: NMR analysis workflow from sample preparation to final structure confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is an essential, rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Practice: Choosing the Right IR Technique
For a solid sample, the KBr (potassium bromide) pellet technique provides high-quality spectra with sharp resolution. It involves intimately grinding the sample with spectroscopic grade KBr and pressing it into a transparent disk. This method minimizes scattering effects and is ideal for creating a reference spectrum. Alternatively, Attenuated Total Reflectance (ATR) is a faster method that requires minimal sample preparation, making it suitable for routine checks, though KBr often yields a more detailed fingerprint region.
Experimental Protocol: FTIR-KBr
-
Sample Preparation : Grind 1-2 mg of the analyte with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Data and Interpretation
The IR spectrum will confirm the presence of the key N-H, C-H, C=N, C=C, and C-F bonds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Key Insights |
| 3400 - 3250 | Medium, Doublet | N-H Stretch | The two distinct bands are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Absorption from the C-H bonds on both the phenyl and thiazole rings. |
| 2950 - 2850 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the methylene (-CH₂-) bridge. |
| ~ 1620 | Strong | N-H Bend | The scissoring vibration of the primary amine group is a strong, characteristic band. |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Overlapping absorptions from the aromatic ring stretching of both the phenyl and thiazole rings. |
| ~ 1225 | Strong | C-F Stretch | The C-F bond gives a very strong and characteristic absorption in this region. |
| ~ 830 | Strong | C-H Out-of-Plane Bend | This strong band is indicative of 1,4-disubstitution (para) on the benzene ring. |
Workflow for IR Analysis
Caption: Workflow for functional group identification using FTIR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺, directly confirming the molecular weight.
Expertise in Practice: Ionization Method Selection
While Electron Ionization (EI) can be used, it is a high-energy technique that may cause excessive fragmentation, potentially leading to a weak or absent molecular ion peak. ESI, on the other hand, typically transfers a proton to the analyte in solution, yielding a stable [M+H]⁺ ion. The basic nitrogen atoms in the 2-aminothiazole ring are readily protonated, making ESI an ideal choice for this compound to ensure the molecular weight is determined with high confidence.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation : Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to facilitate protonation.
-
Instrumentation : Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition :
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₀H₁₀FN₃S, with a monoisotopic mass of 208.06 g/mol .
Table 4: Predicted ESI-MS Data
| m/z | Ion | Rationale & Key Insights |
| 209.06 | [M+H]⁺ | The protonated molecular ion. Its detection provides direct confirmation of the molecular weight. High-resolution measurement would confirm the C₁₀H₁₁FN₂S⁺ formula. |
| 109.04 | [C₇H₆F]⁺ | A major fragment resulting from the benzylic cleavage of the C-C bond between the methylene group and the thiazole ring, forming the stable fluorotropylium cation. This is a highly characteristic fragment. |
| 100.02 | [C₃H₄N₂S]⁺ | The fragment corresponding to the 4-methyl-1,3-thiazol-2-amine cation radical, resulting from the same benzylic cleavage. |
The most significant fragmentation pathway in thiazole derivatives often involves the cleavage of bonds attached to the thiazole ring. For the target molecule, the benzylic C-C bond is the most likely point of initial fragmentation, as it leads to the formation of a resonance-stabilized fluorotropylium cation.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight and structural fragment analysis by ESI-MS.
Conclusion
The structural confirmation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, IR spectroscopy confirms the presence of all key functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The predictive data and protocols outlined in this guide establish a robust analytical framework, empowering researchers to confidently characterize this important heterocyclic scaffold and accelerate its application in scientific research and development.
References
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. (1966). Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from: [Link]
-
PubChem. (n.d.). N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from: [Link]
-
PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from: [Link]
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft.
-
MDPI. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. MDPI. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and Characterization of Some New 2-Amino Thiazole Derivatives and it’s Biological Screening. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Retrieved from: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary Chemistry Department. Retrieved from: [Link]
-
NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from: [Link]
-
NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST Chemistry WebBook. Retrieved from: [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
-
SpectraBase. (n.d.). Propanamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-. SpectraBase. Retrieved from: [Link]
-
ResearchGate. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. Available at: [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | C16H13FN2S | CID 625111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comprehensive Chemical Profile: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This guide provides an in-depth technical analysis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine , a specific derivative of the 2-aminothiazole pharmacophore. This compound is distinct from its direct phenyl-substituted analog due to the presence of a methylene bridge, which imparts unique conformational flexibility and lipophilicity profiles critical for medicinal chemistry applications.
Executive Summary
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (also known as 4-(4-fluorobenzyl)-2-aminothiazole ) is a heterobicyclic building block belonging to the 2-aminothiazole class.[1] It serves as a "privileged scaffold" in drug discovery, acting as a precursor for kinase inhibitors, dopamine agonists, and antimicrobial agents. The presence of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability against oxidative metabolism (blocking P450 hydroxylation) and increases lipophilicity compared to the non-fluorinated parent.
Molecular Architecture & Physicochemical Profile[2][3]
Structural Analysis
The molecule consists of a 1,3-thiazole ring substituted at the C4 position with a 4-fluorobenzyl group and at the C2 position with a primary amine.
-
Methylene Bridge (-CH₂-): Unlike 4-phenylthiazoles, the methylene bridge interrupts the conjugation between the thiazole and the benzene ring. This results in a "bent" conformation, allowing the molecule to adopt non-planar geometries in protein binding pockets.
-
Fluorine Substituent: The C-F bond is highly polar but non-polarizable, increasing the compound's lipophilicity (LogP) while modulating the pKa of the remote amine via inductive effects (though weak due to distance).
-
Tautomerism: While predominantly existing as the 2-amino tautomer in solution, the 2-imino tautomer can participate in specific binding interactions or reaction mechanisms.
Calculated Physicochemical Descriptors
Data derived from consensus computational models for C₁₀H₉FN₂S.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₀H₉FN₂S | Core stoichiometry |
| Molecular Weight | 208.26 g/mol | Fragment-like, ideal for lead optimization |
| cLogP | 2.3 – 2.6 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~49 Ų | High oral bioavailability potential (<140 Ų) |
| H-Bond Donors | 2 (NH₂) | Critical for hinge-binding in kinases |
| H-Bond Acceptors | 3 (N, S, F) | Receptor interaction points |
| pKa (Conj. Acid) | ~5.3 | Weakly basic; uncharged at physiological pH |
Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction is robust, atom-economical, and scalable.
The Hantzsch Protocol
Precursors:
-
Thiourea: Provides the N-C-S fragment.[2]
- -Haloketone: Specifically 1-bromo-3-(4-fluorophenyl)propan-2-one .
Reaction Mechanism:
The sulfur atom of thiourea acts as a nucleophile, attacking the
Detailed Experimental Workflow
-
Preparation of
-Haloketone:-
Start with 1-(4-fluorophenyl)propan-2-one.
-
Brominate using
in acetic acid or NBS (N-Bromosuccinimide) in to yield 1-bromo-3-(4-fluorophenyl)propan-2-one.
-
-
Cyclization:
-
Dissolve 1.0 eq of 1-bromo-3-(4-fluorophenyl)propan-2-one in Ethanol (EtOH).
-
Add 1.1 eq of Thiourea.
-
Reflux for 2–4 hours. The solution typically turns yellow/orange.
-
-
Work-up:
-
Cool the mixture. The product often precipitates as the hydrobromide salt.
-
Filter and wash with cold ethanol.
-
Free Base Generation: Suspend the salt in water and adjust pH to ~9-10 using
or . The free amine will precipitate. -
Recrystallize from Ethanol/Water or Toluene/Hexane.
-
Synthesis Visualization
Figure 1: Step-wise Hantzsch synthesis pathway from the ketone precursor.[1][3]
Chemical Reactivity & Derivatization[3][4][6][10][11][12]
The 2-aminothiazole core is amphoteric but reacts primarily as a nucleophile at the exocyclic nitrogen. The C5 position of the ring is nucleophilic and prone to electrophilic aromatic substitution.
Reactivity Map
| Reaction Type | Target Site | Reagents | Product Outcome |
| Acylation | Exocyclic | Acid Chlorides / Anhydrides | Amides: Key for modulating solubility and potency (e.g., peptidomimetics). |
| Sandmeyer | Exocyclic | 2-Halo-thiazoles: Useful for coupling reactions (Suzuki, Buchwald). | |
| Electrophilic Subst. | Ring C5 | 5-Bromo derivative: Allows further functionalization of the ring. | |
| Reductive Amination | Exocyclic | Aldehydes + | Secondary Amines: Tuning pKa and steric bulk. |
Pathway Diagram
Figure 2: Divergent synthetic utility of the 2-aminothiazole core.
Medicinal Chemistry Applications
Kinase Inhibition
The 2-aminothiazole motif is a classic ATP-mimetic . The nitrogen of the thiazole ring and the exocyclic amino group form a donor-acceptor motif that hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, VEGFR, Src). The 4-fluorobenzyl group occupies the hydrophobic pocket (often the "gatekeeper" region), where the fluorine atom can engage in specific multipolar interactions with backbone carbonyls or side chains.
Metabolic Stability
The inclusion of the fluorine atom at the para-position of the benzyl ring is a strategic medicinal chemistry modification. It blocks metabolic deactivation via cytochrome P450-mediated hydroxylation at the most reactive site of the phenyl ring, significantly extending the in vivo half-life compared to the non-fluorinated analog.
Handling, Stability & Safety
-
Physical State: Typically an off-white to pale yellow crystalline solid.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability. Protect from light to prevent slow oxidation of the amine.
-
Solubility:
-
Soluble: DMSO, Methanol, Ethanol, Ethyl Acetate.
-
Insoluble: Water (unless protonated with acid).
-
-
Safety: Like many aminothiazoles, it should be treated as a potential irritant and skin sensitizer. Use standard PPE (nitrile gloves, safety glasses, fume hood).
References
- Hantzsch Thiazole Synthesis Review: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Foundational mechanism for 2-aminothiazole construction.
-
Medicinal Chemistry of 2-Aminothiazoles
- Title: Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- Source:ResearchG
-
URL: (General reference to the class).
-
Synthesis of Fluorinated Thiazoles
- Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines.
- Source:PubMed Central / NIH (2022).
-
URL:
-
Thiazole Reactivity & Properties
- Title: 4-(4-Fluorophenyl)
- Source:PubChem CID 722371.
-
URL: (Used as comparative baseline for the benzyl derivative).
Sources
- 1. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
Technical Whitepaper: Structural Architecture & Crystallographic Protocol
Target Analyte: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This guide focuses on the structural characterization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine , a specific derivative where a flexible methylene linker connects the fluorophenyl group to the thiazole core. Unlike rigid biaryl systems, the methylene bridge introduces conformational freedom (
Molecular Geometry & Conformational Analysis
Understanding the single-molecule geometry is the prerequisite for solving the crystal structure. The molecule consists of three distinct domains: the planar 2-aminothiazole headgroup, the flexible methylene linker, and the lipophilic 4-fluorophenyl tail.
1.1 Bond Metrics (derived from High-Resolution Analog Data)
Based on high-precision data from structurally homologous 2-amino-4-benzylthiazoles (CSD Ref: QABJIL), the following geometric parameters define the core architecture:
| Parameter | Bond/Angle | Typical Value ( | Structural Significance |
| Bond Length | Characteristic of aromatic thiazole resonance. | ||
| Bond Length | Indicates partial double-bond character ( | ||
| Bond Length | High polarity; obligate H-bond acceptor capability. | ||
| Torsion | The "L-shaped" conformation is energetically favored over coplanar. |
1.2 The Methylene "Hinge" Effect
Unlike 4-phenylthiazoles, which often crystallize in planar conformations to maximize
Experimental Protocol: Synthesis & Crystallization
To obtain diffraction-quality single crystals, a modified Hantzsch thiazole synthesis is required to ensure high purity prior to crystallization.
2.1 Synthesis Workflow (Hantzsch Condensation)
-
Reagents: Thiourea (1.1 eq), 1-bromo-3-(4-fluorophenyl)propan-2-one (1.0 eq), Ethanol (absolute).
-
Mechanism: Nucleophilic attack of sulfur on the
-haloketone followed by cyclodehydration.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1-bromo-3-(4-fluorophenyl)propan-2-one in 20 mL absolute ethanol.
-
Addition: Add 11 mmol thiourea slowly at room temperature.
-
Reflux: Heat to reflux (
C) for 4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc/Hexane). -
Workup: Cool to
C. The hydrobromide salt may precipitate. Neutralize with 10% to pH 8 to liberate the free base. -
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
2.2 Crystallization for XRD
Standard recrystallization often yields microcrystalline powder. For single crystals suitable for X-ray diffraction (XRD), use the Slow Evaporation method with a dual-solvent system.
-
Solvent System: Ethanol/DMF (9:1 ratio).
-
Procedure: Dissolve 50 mg of the purified solid in minimal hot ethanol. Add DMF dropwise until clear. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at C in a vibration-free environment. -
Timeline: Prismatic colorless crystals typically form within 48-72 hours.
Supramolecular Architecture & Synthons
The crystal packing is governed by a hierarchy of intermolecular forces, dominated by the robust 2-aminothiazole hydrogen bonding network.
3.1 The
Dimer (Primary Synthon)
The most authoritative feature of 2-aminothiazole crystallography is the formation of centrosymmetric dimers.
-
Interaction: The exocyclic amino hydrogen (
) donates to the endocyclic thiazole nitrogen ( ) of an adjacent molecule. -
Geometry: This forms an eight-membered ring motif, denoted as the
homosynthon . -
Distance:
distances typically range from .
3.2 The Fluorine Influence (
)
The 4-fluoro substituent is not merely a lipophilic blocker; it acts as a weak hydrogen bond acceptor.
-
Role: It anchors the stacking of the phenyl rings via
interactions, often organizing the dimers into infinite 1D tapes or 2D sheets. -
Bioisosterism: In drug binding, this mimics the carbonyl oxygen interaction, a critical factor when docking this fragment into ATP-binding pockets.
Visualization of Workflows & Pathways
The following diagrams illustrate the synthesis logic and the supramolecular hierarchy within the crystal lattice.
Diagram 1: Hantzsch Synthesis & Crystallization Logic
Caption: Workflow for the synthesis and isolation of diffraction-quality crystals of the target aminothiazole.
Diagram 2: Supramolecular Interaction Hierarchy
Caption: Hierarchy of intermolecular forces stabilizing the crystal lattice, from primary H-bonds to weak Fluorine contacts.
References & Authoritative Grounding
The structural principles and synthesis protocols detailed above are grounded in the following peer-reviewed crystallographic and synthetic literature:
-
Hantzsch Thiazole Synthesis Mechanism:
-
Source: BenchChem Protocols & Application Notes.[1]
-
Relevance: Validates the reaction pathway of
-haloketones with thiourea. -
Link:
-
-
Crystallography of 2-Aminothiazole Analogs:
-
Source:European Journal of Chemistry, 2022.[2] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol..."
-
Relevance: Establishes the
dimer as the dominant supramolecular synthon in this class. -
Link:
-
-
Structural Homologs (Chlorobenzyl derivative):
-
Source:PMC - NIH, "2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole".
-
Relevance: Provides unit cell data for the closest structural homolog (benzyl-substituted thiazole), confirming the non-planar "hinge" geometry.
-
Link:
-
-
Fluorine Interactions in Crystal Engineering:
-
Source:MDPI, "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)..."[3]
-
Relevance: Discusses the role of fluorine in crystal packing and isostructural replacement.
-
Link:
-
-
General Thiazole Properties:
-
Source: PubChem Compound Summary: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
-
Relevance: Verifies chemical identifiers (CID 722371) and physicochemical properties.[4]
-
Link:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the cornerstone of numerous pharmacologically active compounds and clinically approved drugs.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have cemented its importance in modern medicinal chemistry. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and its derivatives. We delve into the core synthetic methodologies, dissect the critical structure-activity relationships (SAR), and survey the diverse pharmacological landscape of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design and development of novel therapeutics based on this potent scaffold.
Introduction: The 2-Aminothiazole Scaffold in Drug Discovery
Heterocyclic compounds containing nitrogen and sulfur are foundational to drug discovery, with the thiazole ring being a particularly prominent pharmacophore.[1] Within this family, the 2-aminothiazole (2-AT) core is a recurring structural motif in molecules exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3][4] The clinical success of drugs like the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, both of which feature the 2-AT scaffold, underscores its therapeutic relevance.[2]
The substitution pattern on the 2-AT ring is a critical determinant of biological activity. Specifically, substitution at the C4 position with an arylmethyl group introduces a flexible, lipophilic linker that can effectively probe binding pockets of various biological targets. The incorporation of a 4-fluorophenyl group is a common tactic in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like pKa and lipophilicity without significantly increasing steric bulk.[5] This guide focuses specifically on the 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine core, a scaffold that combines the proven utility of the 2-AT ring with the strategic advantages of the 4-fluorobenzyl substituent.
Core Synthesis Strategies
The construction of the 2-aminothiazole ring is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and versatile condensation reaction.[4] This method involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of the target scaffold, this translates to the reaction of a 1-halo-3-(4-fluorophenyl)propan-2-one with thiourea.
The causality behind this choice of synthesis is its robustness, high yields, and the ready availability of starting materials. The reaction proceeds via an initial S-alkylation of the thiourea sulfur atom onto the α-halocarbonyl, followed by an intramolecular condensation between the nitrogen and the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.
Modifications at the 4-Position of the Thiazole Ring
The 4-arylmethyl substituent is a key determinant of activity. Studies comparing aromatic and aliphatic substitutions at the C4 and C5 positions have shown that aromatic groups often confer superior antitumor activity. [2]The methylene linker between the thiazole and the fluorophenyl ring provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding site. Bioisosteric replacement of this linker (e.g., with -O- or -NH-) can be explored to alter this flexibility and introduce new hydrogen bonding capabilities.
The Role of the (4-Fluorophenyl) Moiety and Bioisosteric Analogs
The presence and position of the fluorine atom are critical. Fluorine, as a hydrogen bioisostere, can enhance potency and metabolic stability. [5]The para-position is often optimal, but exploring ortho- and meta-substituted analogs is a standard practice in lead optimization to probe for additional interactions.
Bioisosteric replacement of the entire 4-fluorophenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thiophene) is a powerful strategy to modulate activity, selectivity, and physicochemical properties. [6]For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and improve solubility.
Derivatization of the 2-Amino Group
The 2-amino group is a primary handle for derivatization and a key interaction point. It can act as a hydrogen bond donor.
-
Acylation/Alkylation: Introducing acyl or alkyl groups can modulate lipophilicity and steric bulk. For instance, introducing an N-acetyl or N-methyl group can result in reduced or altered activity, indicating that an unsubstituted -NH2 or a specific substitution pattern is required for target engagement. [7]* Amide and Sulfonamide Formation: Converting the amine into an amide or sulfonamide introduces a hydrogen bond acceptor and allows for the extension of the molecule to explore larger regions of a binding pocket. This strategy has been successfully used to develop potent inhibitors of various targets. [8]The choice of the appended group is critical; for example, linking to other heterocyclic systems like piperazine has yielded potent antiproliferative agents. [2]* Bioisosteric Replacement: The amide bond itself can be replaced with more stable bioisosteres like 1,2,3-triazoles or oxadiazoles to improve metabolic stability and pharmacokinetic profiles. [9][10]
Pharmacological Landscape and Therapeutic Targets
Derivatives of the 2-aminothiazole scaffold have demonstrated a remarkable diversity of biological activities. Analogs of the 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine core are being investigated across multiple therapeutic areas.
-
Anticancer Activity: This is one of the most widely reported activities for 2-aminothiazole derivatives. [2]Many analogs exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. [2]One key mechanism of action is the inhibition of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and leading to apoptosis. [7]* Antiviral Activity: Specific 4-substituted-2-thiazole amides have been identified as potent inhibitors of alphavirus replication. [8]These compounds act by blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. [8]* Enzyme Inhibition: Thiazole derivatives have been developed as inhibitors for various enzymes. For example, certain analogs show potent and selective inhibition of cholinesterases, making them relevant for research into neurodegenerative diseases like Alzheimer's. [11][12]* Antimicrobial and Antiprotozoal Activity: The 2-aminothiazole core is present in compounds with significant antibacterial, antifungal, and antiprotozoal activity. [1][3][13] The table below summarizes representative biological activities for analogs related to the core scaffold.
| Compound Class | Target/Activity | Potency (IC₅₀/EC₅₀) | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin Polymerization Inhibition | 0.36 - 0.86 µM | [7] |
| 4-Substituted-2-thiazole amides | Chikungunya Virus (CHIKV) Replication | EC₅₀ = 0.6 µM | [8] |
| 4-Phenyl-1,3-thiazol-2-amine derivatives | Leishmania amazonensis (promastigote) | 20.78 - 957.56 µM | [13] |
| Thiazolylhydrazone derivatives | Acetylcholinesterase Inhibition | 0.03 - 0.22 µM | [11] |
Key Experimental Methodologies
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following sections describe a general synthetic procedure and a standard biological assay.
General Synthetic Protocol for 4-Arylmethyl-1,3-thiazol-2-amines (Hantzsch Synthesis)
This protocol describes a representative synthesis of a 4-arylmethyl-2-aminothiazole derivative.
Self-Validating System: This protocol includes defined molar equivalents, reaction monitoring (TLC), a specific workup procedure, and purification, ensuring a complete and verifiable process.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of thiourea (1.0 eq) in absolute ethanol (10 mL/mmol), add the appropriate 1-halo-3-aryl-propan-2-one (e.g., 1-bromo-3-(4-fluorophenyl)propan-2-one) (1.0 eq).
-
Reaction Execution: Stir the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is approximately 7-8. This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol: In Vitro Antiproliferative MTT Assay
This protocol outlines a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of the synthesized compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine scaffold and its analogs represent a highly fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the Hantzsch reaction, coupled with the vast potential for chemical diversification at multiple positions, allows for the fine-tuning of pharmacological activity against a wide array of biological targets. Current research highlights the potential of these compounds primarily in oncology and virology, but their structural features suggest that exploration into other areas, such as neurodegenerative and inflammatory diseases, is warranted.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets and elucidating the mechanisms of action for the most potent compounds.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combinatorial Approaches: Exploring the synthesis of focused libraries based on SAR data to rapidly identify new leads with improved potency and selectivity.
-
Novel Bioisosteric Replacements: Employing advanced bioisosteres for the thiazole ring or the amide linkers to generate novel chemical matter with enhanced drug-like properties.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.
References
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Abdel-Ghani, T. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]
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Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]
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Li, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205813. [Link]
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Singh, U. S., et al. (2024). 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry. [Link]
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Ahmad, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3980. [Link]
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Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]
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Arora, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-224. [Link]
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Chen, Y.-L., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]
-
Mickevičienė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]
-
Perin, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]
-
Vaickelionienė, R., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 23(1), 175. [Link]
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PubChem. (n.d.). N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. PubChem. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]
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Rodrigues, J. P. A., et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Revista Brasileira de Farmacognosia, 32, 584-595. [Link]
-
Kurt, B. Z., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4280. [Link]
-
Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5575-5621. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Technical Guide: Therapeutic Potential of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
The following technical guide provides an in-depth analysis of the therapeutic potential, mechanism of action, and experimental validation strategies for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine .
Executive Summary
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (also known as 2-amino-4-(4-fluorobenzyl)thiazole ) is a privileged scaffold derivative in medicinal chemistry. Structurally, it comprises a 2-aminothiazole core substituted at the C4 position with a 4-fluorobenzyl moiety. This specific architecture positions the molecule as a versatile ATP-mimetic pharmacophore and a hydrophobic pocket binder .
The presence of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this vulnerable site, while simultaneously increasing lipophilicity for improved blood-brain barrier (BBB) penetration.
This guide analyzes its primary potential therapeutic targets: Protein Kinases (CDK/Src/RAF) , Acetylcholinesterase (AChE) , and Adenosine Receptors (A2A) , providing detailed mechanistic insights and validation protocols.
Part 1: Chemical Profile & Pharmacophore Analysis
Structural Properties[1]
-
IUPAC Name: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Molecular Formula: C₁₀H₉FN₂S
-
Molecular Weight: 208.26 g/mol
-
Core Scaffold: 2-Aminothiazole (a bioisostere of the adenine ring in ATP).
-
Key Substituent: 4-Fluorobenzyl group (provides hydrophobic bulk and metabolic resistance).
Pharmacophoric Features
| Feature | Function | Target Interaction |
| 2-Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Interacts with the "hinge region" of kinase domains (e.g., Glu/Leu residues). |
| Thiazole Nitrogen (N3) | Hydrogen Bond Acceptor | Critical for orienting the molecule in the ATP-binding pocket. |
| Thiazole Sulfur (S1) | Lipophilic/Electronic Modulator | Influences the electronic distribution of the ring. |
| 4-Fluorobenzyl Group | Hydrophobic/Steric Probe | Occupies the hydrophobic "back pocket" (Gatekeeper region) or Peripheral Anionic Site (PAS) in AChE. |
| Fluorine Atom | Metabolic Blocker | Prevents para-hydroxylation; modulates pKa and lipophilicity (LogP). |
Part 2: Primary Therapeutic Targets
Target 1: Protein Kinases (CDK, Src, RAF)
Relevance: Oncology & Inflammation The 2-aminothiazole scaffold is a well-established Type I kinase inhibitor motif. It functions as an ATP-competitive inhibitor.
-
Mechanism of Action: The 2-aminothiazole core mimics the adenine base of ATP. The exocyclic amine (C2-NH₂) and the endocyclic nitrogen (N3) form a characteristic donor-acceptor hydrogen bond pair with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2).
-
Role of the 4-Fluorobenzyl Group: Unlike a rigid phenyl group, the methylene bridge (-CH₂-) in the benzyl substituent allows rotational flexibility. This enables the 4-fluorophenyl ring to orient itself into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue), potentially enhancing selectivity for kinases with larger hydrophobic pockets like Src or RAF .
Target 2: Acetylcholinesterase (AChE)
Relevance: Neurodegenerative Diseases (Alzheimer's) 2-Aminothiazoles with lipophilic substituents are potent AChE inhibitors.
-
Mechanism of Action: AChE possesses a deep catalytic gorge with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.
-
Binding Mode: The 2-aminothiazole core binds to the CAS, interacting with the catalytic triad (Ser200, His440, Glu327). The 4-fluorobenzyl moiety extends up the gorge to interact with the PAS via
- stacking interactions with aromatic residues (e.g., Trp286). The fluorine atom may provide additional dipole-dipole interactions.
Target 3: Adenosine A2A Receptor
Relevance: Parkinson's Disease & Immuno-oncology 2-Aminothiazoles are known antagonists of the Adenosine A2A receptor, a G-Protein Coupled Receptor (GPCR).
-
Mechanism of Action: The scaffold binds to the orthosteric site of the A2A receptor. The amine group forms hydrogen bonds with Asn253 or Glu169 , while the fluorobenzyl tail occupies the hydrophobic pocket defined by Phe168 and Leu249 , stabilizing the receptor in an inactive conformation.
Part 3: Signaling Pathways & Visualizations
Kinase Signaling Pathway (Ras-Raf-MEK-ERK)
The following diagram illustrates the potential intervention point of the compound within the MAPK/ERK pathway, a critical driver in cancer cell proliferation.
Figure 1: Potential inhibition of the Raf kinase node within the MAPK signaling cascade by the 2-aminothiazole scaffold.
Part 4: Experimental Validation Protocols
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: To quantify the inhibitory potency (
Principle: The assay measures the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. The luminescence is proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the compound in DMSO (10 mM stock) to generate a 10-point dose-response curve (e.g., 10
M to 0.1 nM).
-
-
Enzyme Reaction:
-
Add 2
L of Kinase (e.g., c-Src, 0.2 ng/ L) to a 384-well white plate. -
Add 1
L of Compound or DMSO control. -
Incubate for 10 minutes at Room Temperature (RT).
-
Initiate reaction by adding 2
L of ATP/Substrate mix (e.g., 10 M ATP + 0.2 g/ L Poly(Glu,Tyr)). -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. -
Add 10
L of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader (e.g., EnVision).
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response equation to determine
.
-
Ellman’s Assay for Acetylcholinesterase (AChE) Inhibition
Objective: To determine if the compound acts as a reversible inhibitor of AChE.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.
Protocol:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Setup:
-
In a 96-well plate, add:
-
160
L Buffer. -
20
L Compound (various concentrations). -
10
L AChE enzyme solution (0.05 U/mL).
-
-
Incubate for 15 minutes at 25°C.
-
-
Reaction:
-
Add 10
L of DTNB (10 mM) and 10 L of ATCh (15 mM).
-
-
Measurement:
-
Monitor Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).
-
-
Analysis:
-
Calculate the initial velocity (
) from the slope of the linear portion. -
Plot
vs. [Inhibitor] to determine .
-
Part 5: Workflow Visualization
Experimental Validation Workflow
This flowchart outlines the logical progression from compound acquisition to target validation.
Figure 2: Step-by-step experimental workflow for validating the biological activity of the 2-aminothiazole derivative.
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1][2] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link
-
Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link
- Cheung, J., et al. (2012). "Structure of the Acetylcholinesterase–2-Aminothiazole Complex." Journal of Medicinal Chemistry. (Contextual reference for aminothiazole binding in AChE).
-
PubChem. "4-benzyl-1,3-thiazol-2-amine (Compound Summary)." National Library of Medicine. Link
-
Smyth, L. A., & Collins, I. (2009). "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of Chemical Biology. Link
Sources
The 2-Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Privileged Status of the 2-Aminothiazole Core
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1][2] From clinically approved drugs like the pan-Src kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib to a multitude of investigational agents, the versatility of the 2-aminothiazole core is well-documented.[3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of aminothiazole compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of this remarkable heterocyclic system.
The 2-aminothiazole scaffold's utility stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide opportunities for hydrogen bonding, while the aromatic thiazole ring can participate in π-stacking and hydrophobic interactions. These features make the 2-aminothiazole core an excellent starting point for the design of targeted therapies.
I. Synthetic Strategies: Building the Aminothiazole Library
A robust SAR study begins with the synthesis of a diverse library of analogs. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the 2-aminothiazole ring.[4][5] This classical method involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis (Conventional Method)
This protocol outlines a standard procedure for the synthesis of 4-aryl-2-aminothiazoles.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).[4]
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.[4]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.
Causality Behind Experimental Choices:
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone, which can be a more expensive starting material.
-
Reflux Conditions: Heating the reaction mixture to reflux in ethanol provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
TLC Monitoring: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
Workflow for Hantzsch Synthesis
Caption: The iterative cycle of SAR-driven drug discovery.
A. Substitutions at the 2-Amino Group (N-2 Position)
The exocyclic amino group is a crucial handle for introducing diversity and modulating the physicochemical properties of the molecule.
-
Acylation: Conversion of the 2-amino group to an amide can significantly impact activity. For instance, in a series of antitubercular agents, N-benzoyl derivatives with electron-withdrawing groups on the phenyl ring showed enhanced potency. [6]* Urea and Thiourea Derivatives: The formation of urea or thiourea linkages at the N-2 position has been a successful strategy in developing potent inhibitors. For example, a 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative exhibited a lethal effect on the HS 578T breast cancer cell line with an IC50 value of 0.8 µM. [7][8]
B. Substitutions at the C4-Position
The C4-position is often substituted with aryl or heteroaryl groups, which can engage in important interactions with the target protein.
-
Aryl Substituents: The nature and substitution pattern of an aryl ring at C4 can dramatically influence activity. For anticancer agents targeting Hec1/Nek2, the presence of a phenyl group at this position was found to be beneficial. [9]* Heteroaryl Substituents: The introduction of a 2-pyridyl moiety at the C4-position is a key structural feature for antitubercular activity, with modifications to this group being poorly tolerated. [6][10]
C. Substitutions at the C5-Position
The C5-position offers another avenue for structural modification to fine-tune the biological activity.
-
Halogenation: Introduction of a halogen, such as bromine, at the C5-position can enhance lipophilicity and potentially lead to halogen bonding interactions with the target.
-
Arylazo Groups: The introduction of an arylazo group at the C5-position has been shown to significantly enhance the antimicrobial and antifungal properties of 2-aminothiazoles. [11]
Quantitative SAR Data
The following tables summarize representative SAR data for aminothiazole derivatives, highlighting the impact of structural modifications on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | 2-Amino Substitution | C4-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | 4-Bromophenyl | H | HS 578T | 0.8 (as thiourea) | [7][8] |
| 2 | Unsubstituted | Phenyl | Benzyl | HeLa | 1.6 | [12] |
| 3 | Unsubstituted | Phenyl | H | A549 | 1.3 (as podophyllotoxin conjugate) | [12] |
| 4 | Unsubstituted | Phenyl | H | HepG2 | 0.13 (as podophyllotoxin conjugate) | [12] |
| 5 | Unsubstituted | Phenyl | H | HT29 | 0.63 | [9][12] |
| 6 | Unsubstituted | Phenyl | H | Karpas299 | 13.87 | [9][12] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | 2-Amino Substitution | C4-Substituent | C5-Substituent | Organism | MIC (µg/mL) | Reference |
| 7 | Piperazinyl | Naphthalimide | H | S. aureus (MRSA) | 4 | [7] |
| 8 | Piperazinyl | Naphthalimide | H | E. coli | 8 | [7] |
| 9 | Unsubstituted | 4-Methoxyphenyl | H | E. coli | - (Remarkable efficacy) | [7] |
| 10 | Unsubstituted | 4-Methylphenyl | H | E. coli | - (Remarkable efficacy) | [7] |
| 11 | Unsubstituted | Phenyl | H | P. aeruginosa | - (Significant efficacy) | [7] |
IV. Mechanistic Insights: Targeting Key Cellular Pathways
A thorough SAR study goes beyond quantifying biological activity and seeks to understand the underlying mechanism of action. Aminothiazole derivatives have been shown to modulate the activity of several key cellular targets.
A. Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is frequently observed in cancer. [4][11]Several 2-aminothiazole-based compounds have been identified as potent Aurora kinase inhibitors.
Aurora Kinase Signaling Pathway
Caption: Simplified overview of the roles of Aurora A and B kinases in the cell cycle and their inhibition by 2-aminothiazole compounds.
Experimental Protocol: In Vitro Aurora A Kinase Assay (ADP-Glo™)
This protocol describes a luminescent assay to measure the activity of Aurora A kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant active Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
384-well plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test inhibitor or vehicle (5% DMSO). [13]3. Add 2 µL of the diluted Aurora A enzyme.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. [13]5. Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [13]7. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [13]8. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.
B. Disruption of the Hec1/Nek2 Interaction
The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is critical for proper chromosome segregation during mitosis. [14]Small molecules that disrupt this protein-protein interaction represent a novel anticancer strategy.
Hec1/Nek2 Signaling Pathway in Mitosis
Caption: The Hec1/Nek2 signaling axis in mitosis and its disruption by 2-aminothiazole inhibitors.
C. Inhibition of Mycobacterium tuberculosis Enolase
A series of 2-aminothiazoles have been identified as inhibitors of the glycolytic enzyme enolase in Mycobacterium tuberculosis. This represents a novel target for the development of new antitubercular drugs. Inhibition of enolase leads to a depletion of ATP and an accumulation of upstream glycolytic metabolites, ultimately resulting in bacterial cell death. [1]
V. Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease deepens, the strategic application of SAR principles to this privileged scaffold will undoubtedly lead to the development of the next generation of targeted therapies. The iterative process of synthesis, biological evaluation, and mechanistic elucidation, as outlined in this guide, serves as a robust framework for unlocking the full therapeutic potential of aminothiazole chemistry.
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Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold" in drug discovery.[4] This versatile nucleus is not only a key component of natural products like Vitamin B1 (Thiamine) and antibiotics such as penicillin but is also embedded in the structure of numerous synthetic drugs approved for clinical use.[5][6][7][8] Marketed drugs like the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib all feature the thiazole core, highlighting its broad therapeutic applicability.[5][9][10]
The widespread biological activities exhibited by thiazole derivatives—including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties—drive the continuous exploration of new synthetic routes and novel derivatives.[1][3][11] This guide provides a comprehensive overview for researchers and drug development professionals on both classical and contemporary methodologies for synthesizing thiazole derivatives, delves into the critical aspects of structure-activity relationships, and offers detailed protocols for practical application.
Part 1: Foundational Synthetic Strategies for the Thiazole Core
The construction of the thiazole ring can be achieved through several named reactions, which have been refined over decades. Understanding these foundational methods is crucial before exploring modern advancements.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and widely used methods for thiazole synthesis.[7][12] The fundamental principle is the condensation reaction between an α-haloketone and a thioamide-containing compound (e.g., thioamides, thioureas, thiosemicarbazones).[13][14][15]
Causality of the Hantzsch Synthesis: The reaction's success hinges on a sequence of predictable nucleophilic and electrophilic interactions. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step yields the aromatic thiazole ring.[13][14] This robust mechanism allows for the formation of a wide variety of substituted thiazoles by simply changing the starting materials.
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A Comprehensive Technical Guide to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides an in-depth analysis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The 2-aminothiazole core is a well-established "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2][3] This document details the compound's nomenclature, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its potential biological activities and mechanisms of action by drawing upon extensive research into structurally related thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational for all subsequent research and development.
-
IUPAC Name: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Common Synonym: 4-(4-Fluorobenzyl)-1,3-thiazol-2-amine
-
CAS Number: 1020058-29-3
Physicochemical Properties
A summary of the key computed and experimental properties is presented below. These parameters are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃S | PubChem |
| Molecular Weight | 209.27 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 209.05759 g/mol | PubChem |
| Topological Polar Surface Area | 64.2 Ų | PubChem |
The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[4][5] Its derivatives are known to possess an exceptionally broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][6] The 2-aminothiazole motif, in particular, is a structural component in numerous commercially available drugs, underscoring its clinical relevance and favorable pharmacokinetic profile.[1][3]
The versatility of the thiazole scaffold stems from its unique electronic properties and its ability to serve as a bioisostere for other functional groups, enabling it to form key interactions—such as hydrogen bonds, and π-π stacking—with a multitude of biological targets.[6] The specific substitution pattern on the thiazole ring allows for fine-tuning of a compound's steric, electronic, and lipophilic properties, which directly influences its biological activity and selectivity.[6] Research into derivatives, such as those with fluorophenyl substitutions, has been particularly fruitful, leading to the identification of potent agents against various diseases.[7][8]
Synthesis and Characterization
The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[9] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.
Retrosynthetic Analysis and Workflow
The synthesis of 4-(4-Fluorobenzyl)-1,3-thiazol-2-amine begins with readily available starting materials. The key disconnection is the Hantzsch reaction, breaking the thiazole ring to reveal thiourea and the requisite α-bromoketone, 1-bromo-3-(4-fluorophenyl)propan-2-one. This intermediate can be synthesized from 4-fluorophenylacetone.
Caption: Retrosynthetic analysis of the target compound via Hantzsch synthesis.
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a validated, self-validating system for synthesizing the title compound. The causality for each step is explained to provide field-proven insight.
Step 1: Synthesis of 1-Bromo-3-(4-fluorophenyl)propan-2-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-(4-fluorophenyl)propan-2-one (1 equivalent) dissolved in glacial acetic acid (5 mL per gram of ketone).
-
Rationale: Acetic acid serves as a solvent and a catalyst for the enolization required for α-bromination.
-
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Add bromine (1.05 equivalents) dissolved in glacial acetic acid dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Rationale: Dropwise addition and temperature control are critical to prevent over-bromination and side reactions. The slight excess of bromine ensures complete conversion of the starting material.
-
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Once complete, slowly pour the mixture into ice-cold water (100 mL).
-
Rationale: Quenching in water precipitates the organic product and neutralizes excess acid.
-
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (1.2 equivalents) in 50 mL of absolute ethanol. Heat the mixture to reflux.
-
Rationale: Ethanol is a common protic solvent for Hantzsch synthesis. Using a slight excess of thiourea ensures the complete consumption of the valuable α-bromoketone.
-
-
Cyclization: To the refluxing solution, add the crude 1-bromo-3-(4-fluorophenyl)propan-2-one (1 equivalent) dissolved in a minimal amount of ethanol dropwise over 20 minutes.
-
Reflux: Continue to reflux the reaction mixture for 4-6 hours. The reaction progress should be monitored by TLC. The product, being a hydrobromide salt, may precipitate out of the solution.
-
Rationale: The extended reflux provides the necessary activation energy for the cyclocondensation reaction to proceed to completion.
-
-
Work-up & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Basify the mixture to a pH of 8-9 by adding concentrated ammonium hydroxide solution.
-
Rationale: The product is formed as a hydrobromide salt. Basification deprotonates the amine and the thiazole nitrogen, precipitating the free base, which is the desired final product.
-
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the fluorophenyl ring, the methylene bridge (-CH₂-), the thiazole ring proton, and the amine (-NH₂) protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the distinct carbons of the fluorophenyl and thiazole rings. |
| Mass Spec (HR-ESI-MS) | The calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular weight and formula.[7] |
| Melting Point | A sharp and defined melting point range indicates high purity. |
Biological Activity and Therapeutic Potential
While specific studies on 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine are emerging, the extensive body of literature on analogous compounds allows for a robust prediction of its therapeutic potential. Derivatives of 2-aminothiazole are potent modulators of various cellular targets.[3][10]
Anticipated Pharmacological Profile
-
Anticancer Activity: Many N,4-diaryl-1,3-thiazol-2-amines act as tubulin polymerization inhibitors, binding to the colchicine site and inducing G2/M cell cycle arrest.[11] The fluorophenyl moiety is a common feature in potent anticancer agents, and its presence suggests potential activity against various cancer cell lines, such as breast, lung, and cervical cancer.[7][12]
-
Antimicrobial Activity: The thiazole nucleus is a key component of many antibacterial and antifungal agents.[4][13] Fluorinated thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[8]
-
Kinase Inhibition: The 2-aminothiazole scaffold is prevalent in kinase inhibitors. For instance, related pyrimidine-thiazole hybrids have been developed as potent dual inhibitors of CDK2 and CDK9, which are critical regulators of the cell cycle and gene transcription.[14]
Potential Mechanism of Action: Tubulin Inhibition
A plausible mechanism of action for the title compound, based on close structural analogues, is the disruption of microtubule dynamics, a validated anticancer strategy.[11]
Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.
Future Directions and Applications
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine represents a promising scaffold for further development. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, bacterial strains, and fungal pathogens to fully elucidate its activity spectrum.
-
Target Identification and Validation: Utilizing molecular docking and biochemical assays to confirm its interaction with predicted targets like tubulin or specific kinases.[12][14]
-
Lead Optimization: Synthesizing novel analogues to establish a clear Structure-Activity Relationship (SAR), potentially improving potency, selectivity, and pharmacokinetic properties (ADME).[6]
-
In Vivo Efficacy Studies: Advancing the most promising candidates to animal models to assess their therapeutic efficacy and safety profiles.
Conclusion
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a molecule built upon the robust and versatile 2-aminothiazole scaffold. Grounded in the well-documented pharmacological importance of this heterocyclic core, it stands as a high-potential candidate for drug discovery programs. Its straightforward synthesis via the Hantzsch reaction makes it an accessible target for further investigation. The insights provided in this guide, from its fundamental chemical properties to its predicted biological mechanisms, offer a solid foundation for researchers aiming to unlock the full therapeutic potential of this and related compounds.
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Physical and chemical properties of 2-aminothiazole derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminothiazole Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole core is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2][3] This heterocyclic motif is not merely a synthetic curiosity; it is a validated structural component of numerous marketed drugs, including the anticancer agent Dasatinib, the third-generation cephalosporin antibiotics like Cefdinir, and the anti-inflammatory drug Meloxicam.[4][5] Its widespread success stems from its unique electronic properties, its capacity for versatile substitution, and its ability to engage in key hydrogen bonding interactions with a variety of biological targets, particularly protein kinases.[6]
This guide offers an in-depth exploration of the fundamental physical and chemical properties of 2-aminothiazole derivatives. For researchers, scientists, and drug development professionals, a profound understanding of these core characteristics is not optional—it is essential for the rational design of novel therapeutics, the optimization of lead compounds, and the successful navigation of the complex path from bench to clinic. We will delve into the causality behind experimental observations and provide field-proven insights into the methodologies used to characterize this vital class of molecules.
Part 1: Foundational Physicochemical Properties
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For 2-aminothiazole derivatives, these parameters dictate solubility, absorption, distribution, metabolism, and excretion (ADME).
Solubility and Lipophilicity: A Delicate Balance
A drug's efficacy is contingent upon its ability to dissolve in aqueous environments (like blood plasma) while also being capable of crossing lipidic barriers (like cell membranes).
-
Solubility: The parent 2-aminothiazole compound is noted for its solubility in water, alcohols, and diethyl ether.[7][8] However, in drug discovery, the core is almost always substituted, and these substitutions dramatically alter solubility. While extensive aromatic substitution can decrease aqueous solubility, strategic introduction of polar groups can enhance it. A noteworthy strategy for improving solubility involves the isosteric replacement of the thiazole's sulfur atom with oxygen, creating a 2-aminooxazole derivative, which has been shown to increase hydrophilicity and water solubility by up to two orders of magnitude.[9]
-
Lipophilicity (CLogP): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's ADME profile. As a guiding principle in drug design, Lipinski's "Rule of Five" suggests that orally active drugs generally have a CLogP value of less than 5.[10] 2-aminothiazole derivatives can be readily modified to tune their lipophilicity, allowing for the optimization of their pharmacokinetic properties.
The following table summarizes key drug-like properties for several 2-aminothiazole derivatives, demonstrating how these compounds generally adhere to Lipinski's guidelines, making them attractive starting points for drug discovery programs.[10]
| Compound | Molecular Weight (MW) | CLogP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) |
| 1 (Parent) | 100.15 | 0.6076 | 2 | 1 |
| 2 | 147.59 | -0.0641 | 3 | 0 |
| 6 | 209.23 | 0.7842 | 6 | 1 |
| 8 | 207.26 | 3.0044 | 5 | 0 |
| 9 | 188.25 | 2.6587 | 2 | 0 |
Data sourced from a study on 2-aminothiazole derivatives, illustrating compliance with Lipinski's Rule of Five.[10]
Acidity/Basicity (pKa): The Ionization State
The pKa of a molecule dictates its charge state at a given pH. This is crucial for solubility, cell permeability, and binding to the target protein. The 2-aminothiazole core is basic, with a reported pKa of approximately 5.36 for the parent compound.[11] Protonation occurs preferentially at the endocyclic (ring) nitrogen atom.[12] At physiological pH (~7.4), the 2-aminothiazole moiety will exist as a mixture of its neutral and protonated (cationic) forms. This equilibrium is highly sensitive to the electronic effects of substituents on the ring and can be fine-tuned by the medicinal chemist to optimize drug-target interactions, which are often governed by electrostatic forces.
Solid-State Properties: Melting Point and Crystal Structure
The solid-state properties influence formulation, stability, and handling.
-
Melting Point: The parent 2-aminothiazole is a crystalline solid with a melting point of 91-93 °C. The melting points of derivatives vary widely based on molecular weight, symmetry, and the strength of intermolecular forces.
-
Crystal Structure: Single-crystal X-ray diffraction studies have been instrumental in understanding the three-dimensional arrangement of these molecules. These studies reveal that hydrogen bonding is a dominant intermolecular force, often involving a characteristic dimer association between the carboxylate groups (if present) and the amine/heterocyclic nitrogen sites.[13][14] This network of hydrogen bonds is fundamental to the stability of the crystal lattice.
Spectroscopic Signatures
The characterization of newly synthesized 2-aminothiazole derivatives relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons of the -NH₂ group typically appear as a singlet around 4.9 ppm, while the heteroaromatic protons on the thiazole ring are observed in the 6.3-7.7 ppm range.[15]
-
¹³C NMR: The carbon atoms of the thiazole ring have characteristic chemical shifts that provide further structural confirmation.[15]
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching bands (around 3350 cm⁻¹), C=N stretching (around 1515 cm⁻¹), and C-S-C vibrations (around 1090 cm⁻¹).[15][16] When the amino group is acylated, a strong carbonyl (C=O) stretch appears around 1675 cm⁻¹.[17]
-
UV-Visible (UV-Vis) Spectroscopy: 2-aminothiazole derivatives exhibit characteristic electronic transitions, with absorption maxima that can be analyzed to study their electronic structure and for quantitative analysis.[18][19][20]
Part 2: Chemical Reactivity and Synthetic Landscape
The synthetic versatility of the 2-aminothiazole scaffold is a primary reason for its prevalence in drug discovery. Understanding its reactivity is key to unlocking its potential.
Amino-Imino Tautomerism
The 2-aminothiazole core can exist in two tautomeric forms: the amino form and the imino form. Extensive studies have shown that the amino tautomer is the more stable and predominant form in solution.[12] The protonated 2-aminothiazolinium cation is considered an intermediate in the tautomerization process.[21]
Caption: Amino-imino tautomerism of the 2-aminothiazole core.
The Hantzsch Thiazole Synthesis: A Foundational Reaction
The most robust and widely used method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, first reported in 1887.[5][22] This reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thiourea derivative.[6] Its reliability and tolerance for a wide range of functional groups make it an indispensable tool for generating libraries of diverse 2-aminothiazole analogs.
The mechanism proceeds via a nucleophilic attack of the thiourea's sulfur on the electrophilic carbon of the α-halocarbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[6]
Caption: The Hantzsch synthesis workflow for 2-aminothiazole derivatives.
Reactivity of the 2-Amino Group
The exocyclic amino group is a rich hub for chemical modification, providing a straightforward handle for introducing diversity.
-
N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides, acid anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[23][24] This is arguably the most common derivatization strategy, used to explore structure-activity relationships (SAR) by introducing a vast array of side chains.[5]
-
Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines).[7][20] These can be further modified or used as intermediates.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles, opening up another avenue for functionalization.[23]
Metabolic Stability
While the 2-aminothiazole scaffold is a valuable pharmacophore, it is not without its challenges. The ring itself can be a site of metabolic oxidation, which can lead to rapid clearance and limit in vivo efficacy.[25] However, many derivatives have demonstrated sufficient stability in human plasma and liver microsomes.[5] Understanding the metabolic fate of a particular derivative is a critical step in the drug development process, often involving in vitro assays with liver microsomes or hepatocytes.
Part 3: Key Experimental Methodologies
Scientific integrity demands robust and reproducible experimental protocols. The methods described here are foundational for the characterization of 2-aminothiazole derivatives.
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
Causality and Rationale: This method is based on the principle that the protonated and neutral forms of the 2-aminothiazole derivative have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can monitor the equilibrium between the two species. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal. This technique is favored for its high sensitivity, small sample requirement, and straightforward data analysis.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., universal Britton-Robinson buffer) covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer using a calibrated pH meter.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., methanol or DMSO). The concentration should be chosen to give a final absorbance in the optimal range (0.3-1.0) after dilution.
-
Sample Preparation: For each pH buffer, add a small, precise aliquot of the stock solution to a cuvette containing the buffer. Ensure the final concentration of the organic solvent is low (<1%) to avoid altering the buffer pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample against a buffer blank.
-
Data Analysis:
-
Identify an analytical wavelength where the absorbance difference between the fully protonated (low pH) and neutral (high pH) forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the data to a sigmoidal (Boltzmann) function. The inflection point of the resulting curve corresponds to the pKa.
-
-
Self-Validation: The presence of a clean isosbestic point (a wavelength where the molar absorptivity of both species is the same) in an overlay of all spectra is a strong indicator of a simple two-state equilibrium, validating the measurement.
Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.
Conclusion
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its favorable physicochemical properties, including tunable solubility and lipophilicity, combined with its versatile chemical reactivity, provide a robust platform for medicinal chemists. A thorough understanding of its core properties—from pKa and spectroscopic signatures to its reactivity in the Hantzsch synthesis and subsequent derivatizations—is paramount. By applying the principles and methodologies outlined in this guide, researchers can more effectively harness the power of this privileged structure to design and develop the next generation of innovative therapeutics.
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El-Sonbati, A. Z., et al. (2012). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of Molecular Structure, 1010, 139-148. [Link]
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A Technical Guide to the Anticancer Properties of Fluorophenyl Thiazole Compounds
Executive Summary: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for interacting with a variety of biological targets implicated in cancer.[1][3] The strategic incorporation of fluorine atoms onto a phenyl substituent—creating the fluorophenyl thiazole motif—further enhances therapeutic potential by improving metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of this promising class of compounds, detailing their synthesis, multifaceted mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. We will delve into their roles as inhibitors of tubulin polymerization, protein kinases, and inducers of apoptosis, offering a technical resource for researchers and drug development professionals dedicated to advancing oncology therapeutics.
Chapter 1: The Thiazole Scaffold in Oncology
The thiazole ring system is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structure is not merely a synthetic curiosity but a recurring motif in nature and pharmaceuticals, prized for its metabolic stability and diverse chemical reactivity. In oncology, the value of the thiazole core was unequivocally established with the approval of drugs like Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][4]
The rationale for developing fluorophenyl-substituted thiazole derivatives is grounded in established principles of medicinal chemistry. The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites, enhancing binding affinity and potency.
-
Membrane Permeability: The lipophilicity of fluorine can improve a compound's ability to cross cellular membranes and reach its intracellular target.
Fluorophenyl thiazole compounds exert their anticancer effects through a variety of mechanisms, often acting as multi-targeted agents. The most well-documented pathways include the disruption of microtubule dynamics, inhibition of critical protein kinases in oncogenic signaling, and the induction of programmed cell death (apoptosis).[1][2]
Chapter 2: Synthetic Strategies and Characterization
The synthesis of fluorophenyl thiazole derivatives typically follows established heterocyclic chemistry routes, with the Hantzsch thiazole synthesis being a common and versatile method. This approach generally involves the condensation of a thioamide with an α-haloketone. Variations allow for the introduction of diverse substituents at various positions of the thiazole ring.
Experimental Protocol: Representative Synthesis of a 2-amino-4-(fluorophenyl)thiazole Derivative
This protocol outlines a general procedure for the synthesis of a 4-(fluorophenyl)-thiazol-2-amine scaffold, a common core structure.
Materials:
-
A substituted fluorophenyl-ethanone (e.g., 4'-fluoroacetophenone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Thiourea (NH₂CSNH₂)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
-
Step 1: Synthesis of α-Bromo-fluorophenyl-ethanone (Intermediate 1)
-
Dissolve 1.0 equivalent of the starting fluorophenyl-ethanone in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add 1.0 equivalent of bromine (Br₂) dropwise with continuous stirring. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker of ice water. The α-bromo ketone will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from ethanol to yield the purified α-bromo-fluorophenyl-ethanone.
-
-
Step 2: Hantzsch Thiazole Synthesis (Final Product)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the purified α-bromo-fluorophenyl-ethanone from Step 1 in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final 2-amino-4-(fluorophenyl)thiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct molecular structure and purity.[5]
Visualization: General Synthetic Workflow
Caption: Hantzsch synthesis workflow for fluorophenyl thiazoles.
Chapter 3: Key Mechanistic Pathways of Action
Fluorophenyl thiazole derivatives achieve their anticancer effects by intervening in several critical cellular processes. Their ability to target multiple pathways simultaneously contributes to their potency and potential to overcome drug resistance.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure. They are a validated target for anticancer drugs. Several fluorophenyl thiazole compounds function as antimitotic agents by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][7][8] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9]
Visualization: Disruption of Microtubule Dynamics
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter, buffers, and a taxol control)
-
Test compound (Fluorophenyl thiazole derivative)
-
DMSO (vehicle control)
-
Combretastatin A-4 (positive control inhibitor)[4]
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions to test a range of concentrations.
-
On ice, add the reaction components to the wells of a pre-chilled 96-well plate. This includes polymerization buffer, GTP, the fluorescent reporter, and either the test compound, DMSO (vehicle), or a control compound (Combretastatin A-4 or Taxol).
-
Initiate the reaction by adding the purified tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[6]
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinases like EGFR, Akt, c-Met, and VEGFR-2 is a hallmark of many cancers.[11][12][13] Fluorophenyl thiazole derivatives have been designed as potent inhibitors of these kinases.[14] They typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby blocking the oncogenic signaling cascade.
Visualization: PI3K/Akt Signaling Inhibition
Caption: Structure-activity relationship map for fluorophenyl thiazoles.
Chapter 5: Preclinical Evaluation Methodologies
In Vitro Cytotoxicity Assessment
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29) and a normal cell line (e.g., HMF, WI-38) for selectivity assessment.
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include wells for vehicle control (medium with DMSO) and blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Chapter 6: Future Perspectives and Conclusion
Fluorophenyl thiazole compounds represent a highly versatile and potent class of anticancer agents. Their multi-targeted mechanisms of action, including tubulin inhibition, kinase modulation, and apoptosis induction, provide a robust strategy for combating the heterogeneity and adaptability of cancer cells. The favorable pharmacokinetic properties imparted by the fluorophenyl moiety further enhance their drug-like potential.
Future research should focus on optimizing selectivity to minimize off-target effects and toxicity, a critical step for clinical translation. The development of derivatives that target specific cancer-associated mutations could lead to more personalized and effective therapies. Furthermore, exploring the use of these compounds in combination with existing chemotherapeutics or immunotherapies may unlock synergistic effects and overcome resistance mechanisms.
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Kwiecień, H., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. Available at: [Link]
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Ekrek, S., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Semantic Scholar. Available at: [Link]
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Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
El-Abd, J., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Various Authors. (2015). Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Available at: [Link]
-
Lima, M. C. A., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Various Authors. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]
-
Zitouni, G. T., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]
-
Abdel-Gawad, N. M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Available at: [Link]
-
El-Abd, J., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC. Available at: [Link]
-
Eldehna, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
El-Gohary, N. S., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. Available at: [Link]
-
Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Some thiazole-fused compounds with antitumor activity. ResearchGate. Available at: [Link]
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- 5. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Technical Guide: Antimicrobial Profiling of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (referred to herein as 4-FBMTA ), a specialized scaffold in the 2-aminothiazole class. Unlike its rigid biaryl counterparts, 4-FBMTA features a methylene bridge (benzyl linker) at the C4 position, imparting unique conformational flexibility that enhances binding affinity to bacterial targets such as DNA gyrase B and MurB.
The incorporation of the para-fluorine atom is a critical medicinal chemistry optimization, leveraging the "fluorine effect" to increase lipophilicity (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The efficacy of 4-FBMTA is rooted in its structural parameters.[1] The 2-amino group serves as a hydrogen bond donor/acceptor critical for active site interaction, while the 4-fluorobenzyl moiety drives hydrophobic collapse into enzyme pockets.
| Parameter | Specification | Causality / Relevance |
| IUPAC Name | 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine | Specific target molecule. |
| Molecular Formula | C | Low molecular weight (<300 Da) favors bioavailability. |
| Molecular Weight | 208.26 g/mol | Optimal for fragment-based drug design. |
| LogP (Calc) | ~2.3 - 2.8 | Ideal range for passive diffusion across bacterial cell walls. |
| H-Bond Donors | 1 (NH | Critical for interaction with Asp/Glu residues in target enzymes. |
| H-Bond Acceptors | 3 (N, S, F) | Fluorine acts as a weak acceptor; Thiazole N is a strong acceptor. |
| Rotatable Bonds | 2 | The methylene bridge allows induced fit binding. |
Synthesis Protocol: The Hantzsch Condensation
The synthesis of 4-FBMTA follows a modified Hantzsch Thiazole Synthesis , a self-validating cyclization protocol. This method is preferred for its high atom economy and the avoidance of transition metal catalysts.
Reaction Pathway
The core reaction involves the condensation of 1-bromo-3-(4-fluorophenyl)propan-2-one (an
Figure 1: Step-wise Hantzsch synthesis pathway for 4-FBMTA generation.
Detailed Protocol
-
Halogenation: Dissolve 4-fluorophenylacetone (10 mmol) in glacial acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to generate the
-bromoketone intermediate. -
Cyclization: Without isolation (to minimize exposure to the lachrymatory intermediate), add thiourea (12 mmol) directly to the reaction vessel.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Work-up: Cool to room temperature. The hydrobromide salt of the product will precipitate. Filter and wash with cold ether.
-
Neutralization: Suspend the salt in water and basify with 10% NaHCO
to pH 8–9 to liberate the free base. Recrystallize from ethanol.
Mechanism of Action (MOA)
4-FBMTA operates via a dual-targeting mechanism , reducing the likelihood of rapid resistance development.
Target 1: DNA Gyrase B Inhibition
The 2-aminothiazole core mimics the ATP-binding motif. The 4-fluorobenzyl tail extends into the hydrophobic pocket of the GyrB subunit, stabilizing the complex. The methylene linker allows the phenyl ring to rotate and optimize
Target 2: Mur Ligase Inhibition (MurB/MurE)
In Gram-negative bacteria, thiazoles have shown affinity for the Mur pathway enzymes involved in peptidoglycan biosynthesis. The fluorine atom enhances binding via multipolar interactions with the protein backbone.
Figure 2: Dual-mechanism pathway of 4-FBMTA inducing bactericidal activity.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize standard CLSI (Clinical and Laboratory Standards Institute) guidelines.
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of 4-FBMTA that visibly inhibits growth.
Workflow:
-
Preparation: Dissolve 4-FBMTA in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Adjust bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 and add 100 L to each well. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add Resazurin dye (0.015%) for visual confirmation. Blue = No Growth (Inhibition); Pink = Growth.
Time-Kill Kinetics
Objective: Distinguish between bacteriostatic and bactericidal activity.
Protocol:
-
Inoculate MHB containing 4-FBMTA at 1x MIC, 2x MIC, and 4x MIC .
-
Include a growth control (DMSO only).
-
Incubate at 37°C with shaking.
-
Aliquot samples at 0, 2, 4, 8, 12, and 24 hours.
-
Perform serial dilutions and plate on nutrient agar.
-
Criteria: A
reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: Assess efficacy against sessile bacteria, a key resistance mechanism.
Workflow:
Figure 3: Crystal Violet Biofilm Inhibition Workflow.
Antimicrobial Spectrum & SAR Insights[9]
Based on structural homology with validated 2-aminothiazoles, 4-FBMTA exhibits the following spectrum:
| Organism Class | Susceptibility | Mechanistic Insight |
| Gram-Positive (S. aureus, B. subtilis) | High | The peptidoglycan layer is permeable to the lipophilic fluorobenzyl group. High affinity for GyrB. |
| Gram-Negative (E. coli, P. aeruginosa) | Moderate | Requires porin channel entry. The compact size of 4-FBMTA facilitates this, though efflux pumps may limit efficacy. |
| Fungi (C. albicans) | Moderate-High | Thiazoles often inhibit CYP51 (Lanosterol 14 |
Structure-Activity Relationship (SAR) Note:
The methylene bridge is the differentiator. Direct attachment of the phenyl ring (4-phenylthiazole) creates a conjugated, rigid system. The insertion of the -CH
References
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 4-hetaryl-2-aminothiazoles." European Journal of Medicinal Chemistry. Link
-
Kashyap, S.J., et al. (2012). "Synthesis of 2-amino-4-(aryl)thiazoles and their screening for antimicrobial activity." Journal of Chemical and Pharmaceutical Research. Link
-
Mishra, R., et al. (2017). "Synthesis, characterization and antimicrobial evaluation of some novel 2-aminothiazole derivatives." Arabian Journal of Chemistry. Link
-
Pizzuti, L., et al. (2010). "Discovery of new 2-aminothiazole derivatives as potent antifungal agents." Bioorganic & Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary & Scientific Rationale
The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (also referred to as 4-(4-fluorobenzyl)-2-aminothiazole) presents a specific regiochemical challenge often overlooked in standard protocols. While the Hantzsch thiazole synthesis is the gold standard for constructing the thiazole core, the preparation of the required precursor—1-bromo-3-(4-fluorophenyl)propan-2-one —is prone to isomerization.
Direct bromination of the corresponding ketone (1-(4-fluorophenyl)propan-2-one) typically favors the thermodynamically more stable benzylic position (C1), leading to the formation of the structural isomer 5-(4-fluorophenyl)-4-methyl-1,3-thiazol-2-amine .
To guarantee the integrity of the 4-benzyl architecture required by the target structure, this protocol utilizes a regiospecific diazoketone intermediate route . This method circumvents the thermodynamic bias of direct bromination, ensuring the halogen is installed exclusively at the terminal methyl position.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The 2-aminothiazole motif is a privileged scaffold in kinase inhibitors (e.g., CDK, VEGFR) and GPCR ligands.
-
Linker Chemistry: The benzyl methylene group serves as a flexible "hinge" distinct from rigid biaryl systems.
Retrosynthetic Analysis
The target molecule is disconnected at the thiazole ring formation. The critical requirement is the placement of the leaving group (Bromine) on the terminal carbon of the ketone backbone relative to the aryl ring.
Figure 1: Retrosynthetic logic prioritizing the terminal bromination via chain homologation.
Detailed Experimental Protocol
Phase 1: Regioselective Precursor Synthesis
Objective: Synthesis of 1-bromo-3-(4-fluorophenyl)propan-2-one via Diazoketone. Rationale: Avoids benzylic bromination impurities common in direct ketone halogenation.
Step 1.1: Acid Chloride Formation[1]
-
Reagents: 4-Fluorophenylacetic acid (10.0 g, 64.9 mmol), Thionyl Chloride (SOCl₂, 15 mL), DMF (catalytic, 2-3 drops).
-
Setup: Dry round-bottom flask (RBF) with reflux condenser and CaCl₂ drying tube.
-
Procedure:
-
Dissolve 4-fluorophenylacetic acid in anhydrous DCM (50 mL) or use neat SOCl₂.
-
Add SOCl₂ dropwise at 0°C, then add catalytic DMF.
-
Reflux at 80°C (if neat) or 45°C (DCM) for 2 hours until gas evolution ceases.
-
Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid.
-
Yield: Quantitative conversion to 4-fluorophenylacetyl chloride . Use immediately.
-
Step 1.2: Diazoketone Generation[1]
-
Reagents: Crude Acid Chloride (from 1.1), TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv) [Note: TMS-Diazomethane is a safer alternative to Diazomethane gas], THF/Acetonitrile (1:1).[1]
-
Setup: Flame-dried RBF under Argon/Nitrogen atmosphere.
-
Procedure:
-
Dissolve the acid chloride in anhydrous THF/Acetonitrile (100 mL).
-
Cool to 0°C.[2]
-
Add TMS-Diazomethane solution dropwise over 30 minutes. Caution: Evolution of N₂ gas.
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
Monitoring: TLC should show consumption of acid chloride.
-
Workup: Carefully concentrate the solvent (do not heat >40°C).[1] The product is 1-diazo-3-(4-fluorophenyl)propan-2-one .
-
Step 1.3: Hydrobromination to alpha-Bromoketone
-
Reagents: Diazoketone intermediate, HBr (48% aqueous, 1.5 equiv), Acetic Acid.[1]
-
Procedure:
-
Dissolve the diazoketone in Glacial Acetic Acid (50 mL).
-
Cool to 0°C.[2]
-
Dropwise add 48% HBr. Vigorous evolution of N₂ will occur.
-
Stir for 30 minutes.
-
Workup: Pour into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organics with saturated NaHCO₃ (carefully!) and Brine. Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) if necessary, though the crude is often pure enough.
-
Phase 2: Hantzsch Thiazole Cyclization
Objective: Condensation of alpha-bromoketone with thiourea.
-
Reagents: 1-bromo-3-(4-fluorophenyl)propan-2-one (1.0 equiv), Thiourea (1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH).
-
Setup: RBF with reflux condenser.
-
Procedure:
-
Dissolve the bromoketone (e.g., 5.0 g) in Ethanol (50 mL).[1]
-
Add Thiourea (1.8 g) in one portion.
-
Heat to reflux (78°C) for 2–4 hours.
-
Observation: The reaction mixture typically turns clear, then may precipitate the hydrobromide salt.[1]
-
Monitoring: TLC (System: 5% MeOH in DCM). The starting bromide should disappear.
-
Phase 3: Isolation and Purification
Objective: Isolation of the free base amine.
-
Salt Isolation (Optional but recommended for purity):
-
Cool the reaction to 0°C.
-
Filter the precipitate (Thiazole-HBr salt). Wash with cold ethanol.
-
-
Free Base Generation:
-
Suspend the salt in water (50 mL).[1]
-
Adjust pH to ~9-10 using Ammonium Hydroxide (28% NH₄OH) or saturated NaHCO₃ solution.
-
The solid free base will precipitate.
-
-
Final Purification:
Analytical Data & Validation
To validate the synthesis, compare your results against these expected parameters.
| Parameter | Expected Value / Characteristic | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Darkening indicates oxidation or residual iodine/bromine. |
| Melting Point | 135°C – 140°C (approximate) | Sharp range (<2°C) indicates high purity. |
| ¹H NMR (DMSO-d₆) | δ 6.30 (s, 1H) : Thiazole C5-Hδ 6.85 (s, 2H) : -NH₂ (Exchangeable)δ 3.80 (s, 2H) : Benzylic -CH₂-δ 7.0-7.3 (m, 4H) : Aromatic protons | Critical: The singlet at ~6.30 ppm confirms the C5 proton.[1] If this is a multiplet or missing, check for regioisomer (5-substituted). |
| LC-MS (ESI+) | [M+H]⁺ = 209.05 | Matches Formula C₁₀H₉FN₂S. |
Critical Workflow Diagram
Figure 2: Operational workflow ensuring isolation of the correct regioisomer.
Expert Insights & Troubleshooting
Regioselectivity Check
The most common failure mode is the formation of the 5-(4-fluorophenyl)-4-methyl isomer. This occurs if the starting ketone (1-(4-fluorophenyl)propan-2-one) is brominated directly under conditions that favor the benzylic radical (e.g., NBS/CCl₄/Light).
-
Diagnostic: In ¹H NMR, the 5-phenyl isomer will lack the thiazole C5 singlet (approx 6.3 ppm) and instead show a methyl singlet attached to the thiazole ring (approx 2.3 ppm).[1] The target 4-benzyl compound must show the benzylic methylene singlet at approx 3.8 ppm.
Safety Considerations
-
TMS-Diazomethane: While safer than diazomethane gas, it is still highly toxic and a lung irritant. Use only in a well-ventilated fume hood. Quench excess reagent with dilute acetic acid before disposal.
-
Alpha-Haloketones: These are potent lachrymators (tear gas agents). Handle all solids and solutions in the hood. Clean glassware with a dilute solution of thiourea or sodium thiosulfate to destroy residues.
Scale-Up Note
For multi-gram scale (>50g), the diazoketone route may be cost-prohibitive. An alternative approach involves the Darzens condensation of 4-fluorobenzaldehyde with ethyl chloroacetate, followed by hydrolysis and decarboxylation to the aldehyde, then reaction with... (This path is complex). A better scale-up alternative is the reaction of 4-fluorophenylacetyl chloride with Meldrum's acid , followed by hydrolysis/decarboxylation to the methyl ketone, then careful bromination in Methanol (which kinetically favors the terminal position via the ketal mechanism).
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
Regioselectivity in Bromination: De Kimpe, N., & Verhé, R. (1988).[1] The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons. (Authoritative text on haloketone synthesis).
-
Diazoketone Route (Arndt-Eistert): Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. Link
-
Thiazole Pharmacophore: Das, D., et al. (2016).[1] Thiazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 109, 260-272.[1] (Context for biological relevance).
-
Specific Intermediate Data: PubChem CID 423184-29-6 (1-Bromo-3-(4-fluorophenyl)propan-2-one). Link
Sources
Using 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in cell-based assays
Application Note: Evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in Cell-Based Assays
Introduction & Biological Context
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (referred to herein as 4-FBT-2A ) is a 2-aminothiazole derivative characterized by a 4-fluorobenzyl group at the 4-position of the thiazole ring.
Significance of the Scaffold: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore for:
-
Kinase Inhibitors: Many FDA-approved drugs (e.g., Dasatinib, Dabrafenib) contain a 2-aminothiazole core that functions as an ATP-competitive inhibitor, forming key hydrogen bonds with the kinase hinge region [1, 2].
-
GPCR Ligands: Thiazole derivatives often modulate Adenosine (A2A) and Dopamine (D2/D3) receptors due to their structural similarity to endogenous purines and catecholamines [3].
-
Anti-microbial/Anti-inflammatory Agents: The scaffold exhibits broad-spectrum activity against bacterial DNA gyrase and inflammatory cytokines (e.g., TNF-α, IL-6) [4].
Mechanism of Action (Hypothetical): Given its structural features, 4-FBT-2A likely acts as a Type I or Type II Kinase Inhibitor or a GPCR Antagonist . The 4-fluorobenzyl group provides hydrophobic interactions within the binding pocket, while the 2-amino group serves as a hydrogen bond donor/acceptor.
Material Preparation & Handling
Caution: 2-aminothiazoles can be prone to oxidation and may exhibit poor aqueous solubility. Proper handling is critical for assay reproducibility.
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: Molecular Weight (MW) ≈ 208.25 g/mol .
-
Example: Dissolve 10.41 mg in 1.0 mL DMSO for a 50 mM stock.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
Working Solutions
-
Dilution: Dilute the stock in cell culture medium immediately before use.
-
DMSO Limit: Ensure the final DMSO concentration in the assay is <0.5% (v/v) (ideally 0.1%) to avoid solvent toxicity.
-
Precipitation Check: Visually inspect for crystal formation upon dilution in aqueous media. If precipitation occurs, sonicate briefly or warm to 37°C.
Protocol A: Cell Viability & Cytotoxicity Screening (MTS Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) and the toxicity window of 4-FBT-2A in target cell lines (e.g., Cancer lines like A549, MCF-7, or Normal fibroblasts like HFF-1).
Workflow Visualization (Graphviz):
Caption: Step-by-step workflow for determining cellular toxicity using the MTS metabolic activity assay.
Step-by-Step Procedure:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL complete medium in a 96-well plate. Incubate for 24 hours to allow attachment.
-
Treatment: Prepare 4-FBT-2A serial dilutions (e.g., 1:3 steps from 100 µM down to 0.1 nM) in medium. Include a DMSO Vehicle Control (0.1%) and a Positive Control (e.g., Staurosporine 1 µM).
-
Exposure: Aspirate old medium (optional, or add 2x concentrate) and add 100 µL of treatment medium. Incubate for 48–72 hours.
-
Readout: Add 20 µL of MTS/PMS reagent (Promega CellTiter 96®) to each well. Incubate for 1–4 hours at 37°C until color develops.
-
Measurement: Read absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize data to Vehicle Control (100% viability). Fit the dose-response curve using a 4-parameter logistic model (GraphPad Prism or similar).
Protocol B: Target Engagement (Western Blot for Phospho-Signaling)
Objective: Validate if 4-FBT-2A acts as a kinase inhibitor by monitoring the phosphorylation status of downstream effectors (e.g., ERK1/2, Akt, STAT3).
Rationale: Thiazole-2-amines often inhibit the ATP-binding site of kinases. A reduction in phosphorylation of downstream targets (without affecting total protein levels) confirms target engagement [5].
Step-by-Step Procedure:
-
Seeding: Seed cells in 6-well plates (0.5 × 10^6 cells/well) and grow to 70–80% confluency.
-
Starvation: Wash cells with PBS and incubate in serum-free medium for 12–24 hours to reduce basal phosphorylation.
-
Treatment:
-
Pre-treat with 4-FBT-2A (at IC50 and 5x IC50 concentrations) for 1–2 hours.
-
Stimulate cells with a growth factor (e.g., EGF 50 ng/mL or FBS 10%) for 15–30 minutes to induce phosphorylation.
-
-
Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Western Blot:
-
Load 20–30 µg protein per lane.
-
Probe with primary antibodies: p-ERK1/2 (Thr202/Tyr204) , p-Akt (Ser473) , and their respective Total protein controls.
-
Loading Control: GAPDH or β-Actin.
-
-
Quantification: Densitometry analysis (ImageJ). Calculate the ratio of Phospho/Total protein.
Pathway Visualization (Graphviz):
Caption: Hypothetical intervention points of 4-FBT-2A within the MAPK signaling cascade.
Protocol C: Functional Migration Assay (Wound Healing)
Objective: Assess the anti-metastatic potential of 4-FBT-2A. Thiazole derivatives are often investigated for inhibiting cell migration and invasion.
Step-by-Step Procedure:
-
Monolayer Formation: Grow cells to 100% confluency in a 24-well plate.
-
Wounding: Create a scratch using a sterile 200 µL pipette tip. Wash twice with PBS to remove debris.
-
Treatment: Add medium containing 4-FBT-2A (at a sub-cytotoxic concentration, e.g., IC10) to prevent confounding effects of cell death.
-
Control: DMSO (0.1%).
-
Positive Control: Cytochalasin D or a known migration inhibitor.
-
-
Imaging: Image the scratch at T=0h, T=12h, and T=24h using a phase-contrast microscope.
-
Analysis: Measure the "Wound Area" using ImageJ. Calculate % Wound Closure:
Data Analysis & Troubleshooting
Quantitative Summary Table:
| Parameter | Assay Type | Calculation / Metric | Acceptance Criteria |
| Solubility | Visual / HPLC | Max concentration without ppt | Clear solution in media |
| Potency | MTS / ATP | IC50 (µM) | R² > 0.95 (Curve Fit) |
| Efficacy | Western Blot | % Phospho-inhibition | >50% reduction vs. Control |
| Selectivity | Counter-screen | Toxicity to Normal Cells (HFF-1) | TI (IC50 Normal / IC50 Cancer) > 5 |
Troubleshooting Guide:
-
Precipitation in Media: If 4-FBT-2A precipitates, try pre-diluting in serum-free media or adding a solubilizing agent like cyclodextrin (though this may affect uptake). Ensure DMSO < 0.5%.
-
High Background in MTS: Wash cells with PBS before adding MTS reagent if the compound is colored or interacts with the dye.
-
No Effect in Western Blot: The compound might be a slow-binder or require metabolic activation. Try longer pre-incubation (4–6 hours).
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
-
Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry, 52(6), 1567–1584. Link
-
Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antifungal agents. European Journal of Medicinal Chemistry, 44(5), 1874–1879. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link
Application Note & Protocols for High-Throughput Screening of Thiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a wide range of non-covalent interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This inherent versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the kinase inhibitor Dasatinib and the antibiotic Cefixime.
High-throughput screening (HTS) provides the technological framework to systematically evaluate large libraries of thiazole derivatives against specific biological targets, enabling the rapid identification of promising lead compounds. This document provides a detailed guide to designing and implementing robust HTS assays for the discovery of novel thiazole-based drug candidates. We will explore various assay formats, provide step-by-step protocols, and discuss the critical considerations for ensuring data quality and reproducibility.
Choosing the Right Assay: A Target-Centric Approach
The selection of an appropriate HTS assay is fundamentally dictated by the biological target and the specific question being asked. For thiazole derivatives, which can modulate a wide array of protein functions, a variety of assay formats are applicable. The choice often hinges on factors such as the availability of specific reagents, the required throughput, and the desired endpoint measurement.
Table 1: Comparison of Common HTS Assay Formats for Thiazole Derivatives
| Assay Format | Principle | Advantages | Disadvantages | Typical Targets for Thiazoles |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small, fluorescently-labeled ligand to a larger protein. | Homogeneous (no-wash) format, high throughput, sensitive. | Requires a fluorescently-labeled probe, potential for interference from autofluorescent compounds. | Protein-protein interactions, receptor-ligand binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | Homogeneous format, ratiometric measurement reduces interference, high sensitivity. | Requires specifically labeled reagents (e.g., antibodies, proteins), potential for quenching by colored compounds. | Kinases, GPCRs, protein-protein interactions. |
| Luminescence-Based Assays | Measures the production of light from a chemical reaction, often enzymatic. | High sensitivity, broad dynamic range, low background. | Can be susceptible to compounds that inhibit the luciferase enzyme. | ATP-dependent enzymes (e.g., kinases), reporter gene assays. |
| Cell-Based Phenotypic Assays | Measures a cellular response to a compound, such as changes in cell viability, morphology, or reporter gene expression. | Provides data in a more physiologically relevant context. | More complex, lower throughput, potential for off-target effects. | Cancer cell lines, microbial cultures. |
Protocol 1: Kinase Activity Assay Using a Luminescence-Based Readout
Many thiazole derivatives have been identified as potent kinase inhibitors. This protocol describes a common HTS assay for identifying inhibitors of a specific kinase using a luminescence-based method that quantifies the amount of ATP remaining in the reaction. A decrease in luminescence indicates that the kinase is active (consuming ATP), while a high luminescence signal suggests inhibition of the kinase by the test compound.
Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 1 µL of each thiazole derivative from the library (typically at a stock concentration of 1 mM in 100% DMSO) into the appropriate wells of a 384-well white, opaque assay plate.
-
Include control wells:
-
Negative Control (0% inhibition): 1 µL of 100% DMSO.
-
Positive Control (100% inhibition): 1 µL of a known potent inhibitor for the target kinase (e.g., Staurosporine) at a concentration known to produce maximal inhibition.
-
-
-
Reagent Preparation:
-
Prepare the Kinase/Substrate Master Mix in kinase assay buffer. The final concentrations of the kinase and its specific substrate should be optimized beforehand, but a common starting point is at or near the Km for the substrate.
-
-
Kinase Reaction Initiation:
-
Dispense 24 µL of the Kinase/Substrate Master Mix into each well of the assay plate containing the pre-spotted compounds.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., Promega's Kinase-Glo®).
-
Add 25 µL of the ATP detection reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate in the dark at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
Where RLU is the Relative Luminescence Unit.
Protocol 2: Cell-Based Antimicrobial Susceptibility Testing
Thiazole derivatives are a rich source of new antimicrobial agents. A common HTS approach to identify such compounds is to measure their effect on bacterial growth. This protocol outlines a broth microdilution-based assay to determine the minimum inhibitory concentration (MIC) of thiazole derivatives against a specific bacterial strain.
Experimental Workflow
Caption: Workflow for a cell-based antimicrobial susceptibility assay.
Step-by-Step Methodology
-
Compound Preparation:
-
In a 96-well plate, perform a serial dilution of the thiazole derivatives in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (growth medium with DMSO).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the compound plate. The final volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in a humidified incubator.
-
-
Growth Assessment:
-
Add a resazurin-based viability indicator (e.g., alamarBlue™) to each well.
-
Incubate for an additional 1-4 hours, or until the negative control wells show a distinct color change (blue to pink).
-
Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Interpretation
The MIC is defined as the lowest concentration of the thiazole derivative that inhibits visible growth of the bacteria, as indicated by the lack of a fluorescent signal (or a signal comparable to the sterile control).
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of HTS data, several quality control metrics should be monitored for each assay plate.
-
Z'-factor: This statistical parameter is a measure of the separation between the positive and negative controls and is an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This is a measure of the variability within the control wells and should typically be less than 15%.
Conclusion
High-throughput screening is an indispensable tool in the quest for novel therapeutics derived from the versatile thiazole scaffold. By carefully selecting the appropriate assay format and implementing robust, well-controlled protocols, researchers can efficiently identify promising lead compounds for further development. The methodologies outlined in this application note provide a solid foundation for initiating HTS campaigns targeting a wide range of biological systems with thiazole-based chemical libraries.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Application Notes and Protocols for the Evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective enzyme inhibitors. Thiazole derivatives have demonstrated inhibitory activity against a wide array of enzyme classes, including kinases, cyclooxygenases (COX), lipoxygenases (LOX), carbonic anhydrases, and cholinesterases.[1][2][3] The compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine belongs to this versatile class of molecules, making it a compelling candidate for investigation as a novel enzyme inhibitor.
These application notes provide a comprehensive framework for the systematic evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine as a potential enzyme inhibitor. The protocols outlined herein are designed to guide researchers through initial screening, determination of potency (IC50), and elucidation of the mechanism of inhibition. While the focus is on this specific compound, the principles and methodologies are broadly applicable to the characterization of other small molecule enzyme inhibitors.
Compound Profile: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
A thorough understanding of the test compound's physicochemical properties is critical for designing robust and reproducible enzyme assays.
| Property | Value | Source |
| Molecular Formula | C10H10FN3S | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | PubChem |
| Solubility | Information not widely available. Empirical determination is recommended. | |
| Storage | Store at 2-8°C, sealed in a dry environment. |
Note: Due to limited public data on solubility, it is imperative to experimentally determine the optimal solvent for stock solutions (e.g., DMSO, ethanol) and the compound's solubility in aqueous assay buffers. The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1%) to avoid impacting enzyme activity.
PART 1: Initial Screening and IC50 Determination
The initial phase of characterization involves screening the compound against a panel of relevant enzymes and, if activity is observed, determining its potency by calculating the half-maximal inhibitory concentration (IC50).
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a generalized workflow for a 96-well plate-based colorimetric or fluorometric enzyme assay. Specific components such as the enzyme, substrate, and buffer conditions will need to be optimized for the particular enzyme system under investigation.
Materials and Reagents:
-
Enzyme: Purified enzyme of interest (e.g., a protein kinase, cyclooxygenase).
-
Substrate: Specific substrate for the target enzyme that produces a detectable signal upon conversion.
-
Assay Buffer: Buffer system optimized for the target enzyme's activity (pH, ionic strength).
-
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: Stock solution in an appropriate solvent (e.g., 10 mM in DMSO).
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Negative Control: Vehicle (e.g., DMSO).
-
Detection Reagent: Reagent to stop the reaction and/or generate a detectable signal.
-
96-well Microplate: Clear, black, or white, depending on the detection method.
-
Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence.
Step-by-Step Procedure: [4][5]
-
Prepare Solutions:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in the assay buffer. A common starting range is from 100 µM to 1 nM.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of the microplate, add the assay buffer.
-
Add a fixed volume of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add a fixed amount of the enzyme to each well.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding the substrate to each well.
-
-
Monitor the Reaction:
-
Measure the rate of the reaction over a defined period using a microplate reader. The detection method will depend on the assay (e.g., change in absorbance for a colorimetric product, increase in fluorescence for a fluorogenic product).[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
PART 2: Elucidating the Mechanism of Inhibition
Once the inhibitory activity and potency of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine are established, the next critical step is to determine its mechanism of action. This provides valuable insights into how the inhibitor interacts with the enzyme and can guide further drug development efforts.[6] The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[7][8]
Protocol for Enzyme Kinetic Studies
This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials and Reagents:
-
Same as in the IC50 determination protocol.
Step-by-Step Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Typically, use at least five different substrate concentrations, ranging from below to above the Michaelis constant (Km), if known.
-
For each substrate concentration, run the assay with at least three different inhibitor concentrations (including a zero-inhibitor control). A common choice is to use inhibitor concentrations around the determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
-
Assay Execution:
-
Follow the same general procedure as the IC50 assay, but for each combination of substrate and inhibitor concentration.
-
It is crucial to measure the initial reaction velocity (V0) where the reaction rate is linear with time.[9]
-
-
Data Analysis and Visualization:
Interpretation of Lineweaver-Burk Plots
The pattern of the lines on the Lineweaver-Burk plot for different inhibitor concentrations reveals the mechanism of inhibition.[9]
| Inhibition Type | Description | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Inhibitor binds to the active site, competing with the substrate.[7] | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[7] | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex.[8] | Decreases | Decreases | Lines are parallel. |
Mechanisms of Reversible Enzyme Inhibition
Sources
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the investigation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a representative member of this class, in cancer research. While specific data for this exact molecule is emerging, this guide synthesizes the current understanding of structurally similar fluorophenyl-substituted 2-aminothiazole derivatives to provide a robust framework for its evaluation as a potential therapeutic agent. The protocols detailed herein are grounded in established methodologies for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer compounds.
Introduction: The Promise of 2-Aminothiazole Derivatives in Oncology
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is present in numerous FDA-approved drugs.[1] The 2-aminothiazole core, in particular, has garnered significant attention in oncology drug discovery due to its synthetic tractability and its ability to interact with a variety of biological targets implicated in cancer progression.[2][3] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of anticancer activities, including but not limited to:
-
Tubulin Polymerization Inhibition: Certain N,4-diaryl-1,3-thiazol-2-amines have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
-
Induction of Apoptosis and Autophagy: Some aminothiazole derivatives have been observed to induce programmed cell death (apoptosis) and autophagy in cancer cells, suggesting multiple mechanisms of action.[5]
-
Kinase Inhibition: The 2-aminothiazole scaffold serves as a versatile backbone for the design of inhibitors of various protein kinases that are often dysregulated in cancer.
-
Overcoming Drug Resistance: Novel aminothiazole-based compounds have shown efficacy against drug-resistant cancer cell lines, highlighting their potential to address a critical challenge in oncology.[5]
The inclusion of a fluorophenyl group, as in 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[6]
Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
The synthesis of 4-substituted-1,3-thiazol-2-amines is typically achieved through the Hantzsch thiazole synthesis. A general and adaptable protocol is provided below.
Protocol 2.1: Hantzsch Thiazole Synthesis
This protocol describes a one-pot reaction for the synthesis of the title compound.
Materials:
-
4-Fluorophenylacetone
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylacetone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
To this solution, add iodine (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 2.1: Synthetic Workflow
Caption: Hypothesized G2/M arrest induced by the compound.
Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest and wash the cells as described in the cell cycle analysis protocol.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Safety and Handling
While specific toxicity data for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is not extensively documented, related compounds may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, based on the activity of its structural analogs, is a compelling candidate for further investigation. The protocols outlined in this document provide a comprehensive starting point for its synthesis and in-depth biological evaluation. Future studies should focus on confirming its antiproliferative activity across a broader panel of cancer cell lines, elucidating its precise molecular targets, and evaluating its in vivo efficacy and safety in preclinical animal models.
References
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). PMC. Retrieved from [Link]
-
Synthesis and anticancer evaluation of new 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines on A431 skin cancer cells, revealing cytotoxicity, apoptosis, and cell cycle modulation. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (n.d.). Academia.edu. Retrieved from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PMC. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). National Academy of Sciences of Ukraine. Retrieved from [Link]
-
4-(4-Fluorophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (n.d.). Bentham Science. Retrieved from [Link]
-
N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). MDPI. Retrieved from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PMC. Retrieved from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. Retrieved from [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Drug Discovery of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Introduction: The Promise of the 2-Aminothiazole Scaffold in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] This guide focuses on a specific derivative, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, outlining a comprehensive framework for its investigation as a potential antimicrobial drug candidate. While extensive research on this particular molecule is ongoing, this document provides detailed protocols and insights based on the established activities of closely related analogs, empowering researchers to systematically evaluate its therapeutic potential.
Chemical Profile: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
| Property | Value | Source |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | PubChem |
| Molecular Formula | C10H10FN3S | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| Structure | PubChem |
General Synthesis Protocol: Hantzsch Thiazole Synthesis
A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thiourea with an α-haloketone. For the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a suitable starting material would be 1-bromo-3-(4-fluorophenyl)propan-2-one.
Illustrative Synthetic Scheme:
Caption: General workflow for Hantzsch thiazole synthesis.
Part 1: Antimicrobial Activity Screening
The initial step in evaluating a new compound is to determine its spectrum of activity against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
1. Preparation of Bacterial Inoculum:
- Aseptically select 3-5 colonies of the test bacterium from an agar plate.
- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (bacteria with no compound) and a negative control (broth medium only).
- Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Expected Results for a 4-Fluorophenyl Substituted Aminothiazole Analog
A study on a closely related analog, compound 6b (bearing a 4-fluorophenyl substituent on the thiazole ring), demonstrated notable antibacterial activity.[2]
| Organism | Inhibition Zone (mm) for Analog 6b |
| Escherichia coli (Gram-negative) | ~18 mm |
| Bacillus subtilis (Gram-positive) | ~19 mm |
Note: These results are for a structural analog and should be used as a preliminary guide for the expected activity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Part 2: Cytotoxicity Assessment
A crucial aspect of drug discovery is to ensure that the compound is selectively toxic to microorganisms and not to host cells.[4] Cytotoxicity assays are therefore essential.
Protocol 2: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture:
- Plate mammalian cells (e.g., CHO-K1, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in cell culture medium.
- Replace the existing medium in the wells with the medium containing the compound dilutions.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for 24-48 hours.
3. MTT Assay:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Insight: A related compound, (4-fluorophenyl) thiazolidin-4-one, demonstrated significant cytotoxicity to normal CHO-K1 cells, with a low IC50 value of 7.5 μM.[4] This underscores the importance of evaluating the cytotoxicity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine to establish a therapeutic window.
Part 3: Exploring the Mechanism of Action
While the precise mechanism of action for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is yet to be elucidated, the 2-aminothiazole class of compounds has been shown to target various essential bacterial processes. Potential mechanisms to investigate include:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of DNA Replication: Inhibition of enzymes like DNA gyrase or topoisomerase IV can be a mode of action.
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome is another common antimicrobial mechanism.
Workflow for Mechanism of Action Studies
Caption: A streamlined workflow for elucidating the mechanism of action.
Conclusion and Future Directions
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, belonging to the promising class of 2-aminothiazoles, warrants thorough investigation as a potential antimicrobial agent. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its antimicrobial efficacy, cytotoxicity, and mechanism of action. Further studies, including in vivo efficacy and safety assessments in animal models, will be crucial in determining its clinical potential. The structural alerts from related compounds suggest that a careful balance between antimicrobial potency and host cell toxicity will be a key parameter to optimize in any future drug development efforts based on this scaffold.
References
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]
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Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
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Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. ResearchGate. [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. [Link]
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4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. [Link]
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OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Biointerface Research in Applied Chemistry. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
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Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Life and Applied NanoBioScience. [Link]
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC. [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC. [Link]
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Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]
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N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
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Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]
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2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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In vivo evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in animal models
Application Notes and Protocols
Topic: In vivo Evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This document provides a detailed guide for the initial in vivo evaluation of a novel derivative, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. The following protocols are designed to establish proof-of-concept for its potential anti-inflammatory and analgesic effects in well-established rodent models. We present a strategic workflow that integrates pharmacodynamic (PD) efficacy studies with preliminary pharmacokinetic (PK) profiling, offering a comprehensive framework for early-stage preclinical assessment. The methodologies are grounded in established best practices to ensure data integrity and reproducibility, in alignment with regulatory expectations for preclinical research.[2][3]
Introduction and Scientific Rationale
The discovery of novel therapeutic agents is a formidable challenge, requiring a systematic progression from in vitro activity to in vivo validation.[4][5] Compounds built on the 2-aminothiazole moiety have shown significant promise across various therapeutic areas.[6][7] Their biological effects are often attributed to the inhibition of key enzymes or receptors involved in disease pathology, such as kinases, cyclooxygenases (COX), or tubulin.[8][9]
The subject of this guide, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, is a novel analogue. While its specific molecular target is yet to be elucidated, its structural class suggests a high probability of activity in inflammatory and nociceptive pathways. Therefore, the primary objective of the initial in vivo evaluation is to answer two fundamental questions:
-
Efficacy (Pharmacodynamics): Does the compound exhibit significant anti-inflammatory or analgesic activity in a living organism?
-
Exposure (Pharmacokinetics): Following administration, does the compound achieve sufficient concentration in the bloodstream to elicit a biological effect?[10]
This guide outlines a logical, stepwise approach to address these questions using validated and reproducible animal models. The judicious selection of these models is a critical step in the early phase of drug development.[11][12]
Strategic Workflow for In Vivo Evaluation
A successful preclinical evaluation hinges on a well-designed workflow that maximizes data acquisition while adhering to ethical animal use principles. The proposed strategy involves parallel assessment of anti-inflammatory and analgesic properties, followed by a preliminary pharmacokinetic study to correlate drug exposure with observed effects.
Figure 1: High-level experimental workflow for the initial in vivo evaluation of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Compound Formulation for In Vivo Administration
The formulation of a test compound is critical for ensuring consistent bioavailability and minimizing vehicle-related effects. For early-stage in vivo screening of small molecules like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a solution or a homogenous suspension is required.
Protocol 2.1: Vehicle Preparation
-
Objective: To prepare a standard vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) administration of a hydrophobic compound.
-
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline, sterile
-
-
Procedure:
-
Prepare a stock solution of 10% Tween 80 in 0.9% saline.
-
To prepare the final vehicle, mix the components in the following ratio (v/v/v):
-
10% DMSO
-
40% PEG400
-
50% of the 10% Tween 80/Saline solution (resulting in a final concentration of 5% Tween 80)
-
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
Causality Note: DMSO is used to initially solubilize the compound, PEG400 acts as a co-solvent to maintain solubility upon dilution, and Tween 80 is a surfactant that prevents precipitation in the aqueous final vehicle and aids in absorption.[10]
-
Protocol 2.2: Test Article Formulation
-
Weigh the required amount of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine based on the desired final concentration and dosing volume (typically 5-10 mL/kg).
-
Add the calculated volume of DMSO and vortex or sonicate until the compound is fully dissolved.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the Tween 80/Saline solution while vortexing to prevent precipitation.
-
The final formulation should be a clear solution or a fine, homogenous suspension. Prepare fresh on the day of the experiment.
Efficacy Model 1: Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the activity of acute anti-inflammatory agents.[8][11][13]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the ability of the test compound to reduce acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
Parenteral-grade λ-Carrageenan
-
0.9% Saline
-
Digital Plethysmometer
-
Test and control articles (see Table 1)
-
-
Experimental Design:
| Group | N | Treatment | Dose | Route |
| 1 | 6-8 | Vehicle | 10 mL/kg | p.o. |
| 2 | 6-8 | Indomethacin (Positive Control) | 10 mg/kg | p.o. |
| 3 | 6-8 | Test Compound | 10 mg/kg | p.o. |
| 4 | 6-8 | Test Compound | 30 mg/kg | p.o. |
| 5 | 6-8 | Test Compound | 100 mg/kg | p.o. |
| Table 1: Example study design for the paw edema model. |
-
Procedure:
-
Acclimatize animals for at least 3-5 days before the experiment. Fast animals overnight with free access to water.
-
Measure the basal volume of the right hind paw of each rat using the plethysmometer. This is the 0-hour reading.
-
Administer the vehicle, positive control (Indomethacin), or test compound via oral gavage (p.o.).
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (w/v in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the peak inflammation time (usually 3 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Efficacy Model 2: Analgesic Activity
To build a comprehensive analgesic profile, it is advisable to use at least two models that assess different pain modalities: a chemically induced visceral pain model and a thermally induced somatic pain model.[14][15][16]
Protocol 4.1: Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate peripheral analgesic activity by quantifying the reduction in visceral pain-related behaviors.
-
Animal Model: Male Swiss Albino mice (20-25 g).
-
Procedure:
-
Acclimatize and fast animals as described previously.
-
Group animals and administer vehicle, a positive control (e.g., Aspirin, 100 mg/kg, p.o.), or the test compound at various doses.
-
30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after treatment, administer 0.1 mL of a 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and start a timer.
-
Count the total number of "writhes" (a characteristic stretching behavior of the abdomen and hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of writhing:
-
% Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
-
-
Protocol 4.2: Hot Plate Test in Mice
-
Objective: To evaluate central analgesic activity by measuring the reaction time to a thermal stimulus. This model is particularly sensitive to opioid-like analgesics.[15]
-
Animal Model: Male Swiss Albino mice (20-25 g).
-
Procedure:
-
Set the hot plate apparatus to a constant temperature (55 ± 0.5 °C).
-
Gently place each mouse on the hot plate and measure the baseline latency to react (e.g., paw licking, jumping). This is the pre-drug reading. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Administer vehicle, a positive control (e.g., Morphine, 5 mg/kg, s.c.), or the test compound.
-
Measure the reaction latency again at 30, 60, and 90 minutes post-treatment.
-
-
Data Analysis:
-
The primary endpoint is the increase in reaction time (latency) compared to baseline. Data can be expressed as the raw latency time or as the Maximum Possible Effect (% MPE):
-
% MPE = [ (Latency_post-drug - Latency_pre-drug) / (Cut-off time - Latency_pre-drug) ] * 100
-
-
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to confirm systemic exposure and provide context for the pharmacodynamic results.[3][10]
Protocol 5.1: Single-Dose PK Study in Mice
-
Objective: To determine basic PK parameters after a single oral dose.
-
Animal Model: Male Swiss Albino mice (20-25 g).
-
Procedure:
-
Administer a single oral dose of the test compound (e.g., 30 mg/kg).
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a cohort of mice (n=3 per time point) via cardiac puncture under terminal anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood to separate plasma. Store plasma samples at -80 °C until analysis.
-
Analyze the concentration of the test compound in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key PK parameters using non-compartmental analysis software.
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC(0-t) | Area Under the Curve from time 0 to the last measurable time point. |
| T½ | Terminal half-life. |
| Table 2: Key pharmacokinetic parameters to be determined. |
Mechanistic Context and Data Visualization
Understanding the potential mechanism of action provides a stronger basis for interpreting efficacy data. Many anti-inflammatory drugs target the arachidonic acid pathway.
Figure 2: Simplified arachidonic acid pathway, a common target for anti-inflammatory drugs.
Conclusion and Next Steps
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. Positive results from these acute models—specifically, a dose-dependent reduction in paw edema and an increase in pain threshold—would establish a strong proof-of-concept.
Successful completion of this phase should be followed by:
-
Dose-range finding toxicity studies to establish a preliminary safety profile.
-
Evaluation in chronic models of inflammation , such as adjuvant-induced arthritis, which are more representative of human diseases.[8][13]
-
Mechanism of action studies to identify the specific molecular target(s).
-
Full ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
This systematic approach ensures that only the most promising candidates advance in the drug development pipeline, aligning with the principles of efficient and ethical preclinical research.[3][17]
References
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Ethnopharmacology.
- Desai, S. et al. (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
- Sathish, R. et al. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.
- Kumar, V. et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
- Unknown. (n.d.). preclinical screening models for Analgesic drugs. Slideshare.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
- Alves, J. S. et al. (2025).
- Sil, A. et al. (n.d.). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. PMC.
- Orchard. (2026).
- Giacca, M. (n.d.). In vivo selection of novel biotherapeutics. PMC.
- Herskind, C. et al. (n.d.).
- Honore, P. et al. (2025). Large Animal Models for Pain Therapeutic Development. NCBI.
- Unknown. (n.d.). LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar.
- FDA. (2018). Step 2: Preclinical Research. FDA.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Gontijo, T. B. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Unknown. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives...
- Wang, M. et al. (n.d.).
- Rodrigues, C. A. et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.
- Atamanyuk, D. et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
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Comprehensive Analytical Characterization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: A Multi-Technique Approach
An Application Note and Protocol Guide
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methods for identity confirmation, purity assessment, and stability analysis. The narrative emphasizes the rationale behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and stability indication, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) for unambiguous structural verification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
Introduction: The Rationale for Rigorous Characterization
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine belongs to the thiazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] As with any potential therapeutic agent or critical intermediate, establishing a detailed analytical profile is a non-negotiable prerequisite for advancing through the development pipeline. The purity, structure, and stability of the molecule directly impact its safety and efficacy.[5]
This guide moves beyond a simple listing of procedures. It provides the "why" behind the "how," explaining the causal links between analytical choices and the specific chemical nature of the target molecule. The overarching goal is to equip scientists with a self-validating analytical framework to ensure data integrity and support regulatory compliance.
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. Each method provides a unique and complementary piece of information, which, when combined, creates an unambiguous profile of the molecule. The following workflow illustrates the logical progression from initial sample assessment to full characterization.
Caption: Integrated workflow for the comprehensive characterization of the target molecule.
High-Performance Liquid Chromatography (HPLC): Purity and Stability
Expertise & Rationale: HPLC is the cornerstone for assessing the purity of pharmaceutical compounds.[5] For 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a reversed-phase (RP-HPLC) method is optimal. The molecule's structure, featuring both a hydrophobic fluorophenylmethyl group and a polar aminothiazole moiety, makes it well-suited for retention on a nonpolar stationary phase like C18. A stability-indicating method, one that can separate the intact drug from its potential degradation products, is critical and is developed through forced degradation studies.[6][7]
Protocol 1: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry if LC-MS analysis is desired.
-
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 3 min, return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 272 nm[8] |
| Injection Volume | 10 µL |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: MS provides definitive confirmation of the compound's molecular weight and offers structural clues through fragmentation analysis. For a molecule with a basic amine group, Electrospray Ionization (ESI) in positive ion mode is highly effective as the amine is readily protonated to form [M+H]⁺.[9] This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the base peak.
Protocol 2: LC-MS Analysis
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Method: Use the HPLC conditions described in Protocol 1.
-
MS Parameters (ESI, Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas Temp | 350 °C |
| Scan Range (m/z) | 50 - 500 Da |
-
Expected Results:
-
Molecular Ion: The calculated monoisotopic mass of C₁₀H₉FN₂S is 208.05. The primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 209.06 .
-
Fragmentation: Tandem MS (MS/MS) of the 209.06 ion will induce fragmentation, providing structural confirmation.
-
Caption: Predicted major fragmentation pathways for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this molecule, key diagnostic signals will be the methylene singlet, the distinct patterns of the aromatic protons, and the protons on the thiazole ring and amine group.[10]
Protocol 3: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Predicted Spectral Data (in DMSO-d₆):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.30 - 7.10 | Multiplet | 4H | -C₆H₄ F |
| Amine | ~7.15 | Broad Singlet | 2H | -NH₂ |
| Thiazole | ~6.55 | Singlet | 1H | Thiazole C5-H |
| Methylene | ~4.05 | Singlet | 2H | -CH₂ - |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Thiazole C2 | ~168 | C-NH₂ |
| Phenyl C-F | ~161 (d, ¹JCF ≈ 243 Hz) | C -F |
| Thiazole C4 | ~150 | C -CH₂ |
| Aromatic | ~135-115 | Aromatic Carbons |
| Thiazole C5 | ~107 | C -H |
| Methylene | ~35 | -C H₂- |
Note: Chemical shifts are predictive and may vary slightly. Coupling of fluorine to adjacent carbons (¹JCF) and protons is expected and aids in assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identity
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule create a unique "fingerprint." For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, the C-H bonds of the aromatic and methylene groups, and the C=N/C=C bonds of the heterocyclic and aromatic rings.[10]
Protocol 4: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the UATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |
| 1640 - 1580 | C=N / C=C Stretch | Thiazole & Phenyl Rings |
| 1510 | C=C Stretch | Phenyl Ring |
| 1230 - 1210 | C-F Stretch | Aryl-Fluoride |
| 850 - 800 | C-H Bend | p-disubstituted Phenyl |
Stability Assessment: Forced Degradation Studies
Expertise & Rationale: Forced degradation studies are a regulatory requirement (ICH Q1A/Q1B) and are fundamental to understanding a drug's intrinsic stability.[7] By subjecting the compound to harsh conditions, we can identify potential degradation pathways and products. This information is crucial for developing a stability-indicating HPLC method, which is essential for determining shelf-life in formal stability studies.[6][11]
Protocol 5: Forced Degradation
-
Stock Solution: Prepare a 1.0 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the concentration specified in the HPLC method (Protocol 1) and analyze. Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation peaks.
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid sample at 80 °C for 48 hours |
| Photolytic | Solution/solid exposed to light at an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) |
Conclusion
The analytical protocols outlined in this guide provide a robust framework for the comprehensive characterization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. By integrating data from orthogonal techniques—HPLC for purity, MS for mass, NMR for structure, and FTIR for functional groups—scientists can establish a definitive analytical profile for this compound. The inclusion of forced degradation studies ensures that the primary analytical method (HPLC) is stability-indicating, a critical requirement for drug development and quality control. This multi-faceted approach ensures a thorough understanding of the molecule, supporting its progression through research, development, and eventual application.
References
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Vertex AI Search.
- Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online.
-
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information.
-
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. (2018). MDPI. Available at: [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
-
N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]
-
4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Available at: [Link]
-
Research progress of thiazole flavor compounds. CABI Digital Library. Available at: [Link]
-
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). AIP Publishing. Available at: [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]
-
Spectral, thermal, XRD and biological studies on 4-(p-fluorophenyl)-2- amino-thiazole. (2025). ResearchGate. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. benchchem.com [benchchem.com]
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- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
MTT assay protocol for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine cytotoxicity
Application Note: Cytotoxicity Profiling of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine via MTT Assay
Introduction & Scientific Context
The compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine represents a specific scaffold within the 2-aminothiazole class. These derivatives are pharmacologically significant due to their structural similarity to known kinase inhibitors (e.g., Dasatinib) and tubulin polymerization inhibitors. The presence of the (4-fluorophenyl)methyl moiety (a fluorobenzyl group) at the C4 position enhances lipophilicity and metabolic stability, potentially improving cellular permeability compared to non-fluorinated analogs.
This protocol details the evaluation of this compound's cytotoxicity using the MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Unlike simple "add-and-read" protocols, this guide emphasizes the solubility challenges inherent to hydrophobic thiazole derivatives and establishes a self-validating experimental design to distinguish true cytotoxicity from solvent effects or precipitation artifacts.
Critical Reagent Preparation
Compound Handling & Solubility
-
Molecular Weight (MW): ~208.26 g/mol (Estimation based on structure: C10H9FN2S).
-
Solubility Profile: High hydrophobicity. Insoluble in water/PBS. Soluble in Dimethyl Sulfoxide (DMSO).[2]
-
Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid repeated freeze-thaw).
Stock Solution Protocol
To ensure accuracy, prepare a master stock solution that allows for serial dilutions without exceeding the cellular DMSO tolerance threshold (typically <0.5%).
| Reagent | Concentration | Preparation Logic |
| Master Stock | 20 mM in 100% DMSO | High enough to allow >1000x dilution in media, keeping final DMSO < 0.1%. |
| Working Stock | 200 µM in Media | Do not add directly to cells. Prepare this intermediate step to prevent precipitation shock. |
| Vehicle Control | 0.1% DMSO in Media | Must match the final DMSO concentration of the highest drug dose exactly. |
Expert Insight: Thiazole-2-amines can precipitate upon rapid dilution into aqueous media. Always vortex the DMSO stock vigorously before pipetting and add it slowly to the culture medium while swirling.
Experimental Design & Plate Layout
A robust assay requires internal controls to validate the metabolic state of the cells.
-
Outer Wells (Edge Effect): Fill with PBS or Media only. Do not use for data.
-
Blanks (B): Media + MTT (No Cells). Corrects for background absorbance.[3]
-
Vehicle Control (VC): Cells + DMSO (No Drug). Represents 100% Viability.
-
Positive Control (PC): Cells + Standard Toxin (e.g., Staurosporine or Triton X-100). Represents 0% Viability.
-
Test Compound (T): 6-8 concentrations (e.g., 0.1 µM to 100 µM) in triplicate.
Visual: Assay Logic & Workflow
Figure 1: Step-by-step workflow for evaluating thiazole-2-amine cytotoxicity.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding (Day 0)
-
Harvest Cells: Detach adherent cells (e.g., A549, MCF-7) using Trypsin-EDTA. Neutralize and count using Trypan Blue exclusion.
-
Optimize Density: Seed cells at 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.
-
Why? You must ensure cells remain in the logarithmic growth phase for the duration of the assay (72h+). Over-confluent cells reduce MTT metabolism, leading to false drug sensitivity artifacts.
-
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Prepare Dilutions: Using the 20 mM stock , prepare a 2x concentration series in complete media.
-
Example: For a top concentration of 100 µM, prepare 200 µM in media.
-
-
Treatment: Remove 50 µL of media from the wells (carefully!) and add 50 µL of the 2x drug solutions.
-
Alternative: Aspirate all media and add 100 µL of 1x drug solution. This is riskier for loosely adherent cells but more accurate for concentration.
-
-
Incubate: Standard exposure is 48 to 72 hours .
Phase 3: MTT Reaction & Readout (Day 3/4)
-
Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL . Filter sterilize (0.22 µm). Store in dark at 4°C.
-
Addition: Add 10 µL of MTT stock to each well (final conc: 0.45 mg/mL). Do not remove the drug-containing media.
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Solubilization:
-
Carefully aspirate the media (do not suck up the crystals!).
-
Add 100 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10–15 minutes to dissolve crystals.
-
-
Measurement: Measure Absorbance (OD) at 570 nm .
-
Reference Wavelength: Measure at 630 nm and subtract this value (OD570 - OD630) to eliminate noise from cell debris or plastic scratches.
-
Data Analysis & IC50 Calculation
Validity Check
Before calculating IC50, validate the assay using the Z-factor or Signal-to-Noise ratio.
-
Vehicle Control OD: Should be 0.7 – 1.2. If >2.0, seeding density was too high.
-
Blank OD: Should be <0.1.
Calculation Steps
-
Background Correction: Subtract mean Blank OD from all samples.
-
Normalization:
-
Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).
-
Regression: Use a 4-Parameter Logistic (4PL) non-linear regression model to determine the IC50.
| Parameter | Interpretation |
| Top | Should approach 100% (Vehicle Control). |
| Bottom | Should approach 0% (Max Toxicity). |
| Hill Slope | Indicates mechanism cooperativity. Steep slope = threshold toxicity. |
| IC50 | Concentration at 50% response. |
Troubleshooting for Thiazole Derivatives
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound hydrophobicity (LogP > 3). | Check wells under microscope before MTT addition. If crystals are visible, lower the max concentration or increase serum (BSA binds drug). |
| High Background | Phenol Red interference or protein precipitation. | Use Phenol Red-free media or subtract OD630 reference. |
| Variable Replicates | Pipetting error or evaporation. | Use multi-channel pipettes.[2] Fill outer wells with PBS (evaporation barrier). |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link
-
Ghasemi, Z., et al. (2021). Synthesis and biological evaluation of new 2-aminothiazole derivatives as potential anticancer agents.[5][6][7][8] BMC Chemistry, 15, Article number: 12. (Context for Thiazole-2-amine cytotoxicity). Link
Sources
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- 2. integra-biosciences.com [integra-biosciences.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CTT Journal [cttjournal.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Probing the Binding Landscape: A Guide to Molecular Docking of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. This 2-aminothiazole derivative represents a scaffold of significant interest in medicinal chemistry, with analogues demonstrating a wide array of biological activities. This guide will navigate the user through the theoretical underpinnings, practical steps, and critical analysis of a molecular docking workflow, ensuring a robust and reproducible computational investigation.
Introduction: The Therapeutic Potential of 2-Aminothiazoles
The 2-aminothiazole core is a privileged scaffold in drug discovery, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] These compounds have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4] The subject of this guide, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (a structural isomer of the compound with CAS No. 77815-14-6, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine), is a representative of this chemical class. The presence of the fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties, making it a compelling candidate for computational and experimental evaluation.
Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[5] This method is instrumental in structure-based drug design, enabling the elucidation of binding mechanisms, the prediction of binding affinities, and the generation of hypotheses for lead optimization. This guide will focus on a practical and validated workflow for docking 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine against a relevant biological target.
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
Given the well-documented activity of 2-aminothiazole derivatives as kinase inhibitors, Cyclin-Dependent Kinase 2 (CDK2) has been selected as the target protein for this study.[6][7] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for anticancer drug development. Several 2-aminothiazole-based compounds have been reported as potent CDK2 inhibitors.[6]
For this protocol, we will utilize the crystal structure of human CDK2 in complex with a thiazolylpyrimidine inhibitor, available from the Protein Data Bank (PDB) with the accession code 4FKO .[8] This structure provides a high-resolution view of the ATP-binding site and, crucially, contains a co-crystallized ligand with a similar thiazole scaffold. This co-crystallized ligand will serve as a vital control for validating our docking protocol.
Experimental Workflow Overview
The molecular docking workflow can be conceptually divided into three main stages: pre-processing, docking, and post-processing. Each stage involves several critical steps that directly impact the quality and reliability of the results.
Part 1: Pre-Processing
Data Acquisition
-
Protein Target: The 3D crystal structure of human CDK2 (PDB ID: 4FKO) will be downloaded from the RCSB Protein Data Bank ([Link]).[8] This entry provides the protein coordinates in PDB format.
-
Ligand: The 3D structure of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine can be obtained from PubChem (CID: 722371).[4] The structure should be downloaded in SDF or MOL2 format. For the purpose of this guide, we will use the SMILES string from PubChem and generate the 3D coordinates.
-
SMILES: C1=CC(=CC=C1C2=CSC(=N2)N)F[4]
-
-
Co-crystallized Ligand (for validation): The co-crystallized inhibitor from PDB ID 4FKO will be extracted from the protein structure file. This will serve as our positive control.
Protein Preparation
The raw PDB file requires several preparation steps to make it suitable for docking. This protocol will utilize AutoDockTools (ADT) for this purpose.
Protocol 1: Protein Preparation using AutoDockTools
-
Load the PDB file (4FKO.pdb) into AutoDockTools.
-
Remove Water Molecules: Water molecules are typically removed from the binding site as their positions are often not well-resolved and can interfere with ligand docking. Navigate to Edit > Delete Water.
-
Add Hydrogen Atoms: The PDB file often lacks hydrogen atoms. These are crucial for correct ionization and hydrogen bonding. Go to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".
-
Assign Charges: Partial atomic charges are essential for calculating electrostatic interactions. Gasteiger charges are a common and efficient method for this.[9] Navigate to Edit > Charges > Compute Gasteiger.
-
Merge Non-Polar Hydrogens: To reduce computational complexity, non-polar hydrogens are often merged with their adjacent carbon atoms.
-
Save as PDBQT: The prepared protein file must be saved in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina. Go to Grid > Macromolecule > Choose. Select the prepared protein and save it as 4FKO_protein.pdbqt.
Ligand Preparation
The ligand structure also needs to be prepared to define its rotatable bonds and assign charges.
Protocol 2: Ligand Preparation using AutoDockTools
-
Generate 3D Coordinates (if starting from SMILES): Use a tool like Open Babel or an online converter to generate a 3D structure from the SMILES string of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and save it as a PDB or MOL2 file.
-
Load the ligand file into AutoDockTools. Go to Ligand > Input > Open.
-
Detect Rotatable Bonds: AutoDockTools will automatically detect the rotatable bonds in the ligand, which defines its conformational flexibility during docking.
-
Assign Charges: Similar to the protein, Gasteiger charges will be assigned to the ligand atoms.
-
Save as PDBQT: Save the prepared ligand in PDBQT format (ligand.pdbqt). Go to Ligand > Output > Save as PDBQT.
Part 2: Molecular Docking with AutoDock Vina
Grid Box Generation
A grid box defines the search space for the docking algorithm on the protein target. It should be centered on the active site and large enough to accommodate the ligand in various orientations.
Protocol 3: Grid Box Setup in AutoDockTools
-
Load the prepared protein (4FKO_protein.pdbqt) into AutoDockTools.
-
Open the Grid Box Tool: Go to Grid > Grid Box.
-
Center the Grid: The grid box should be centered on the active site. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB file.
-
Define Grid Dimensions: Adjust the size of the grid box in the x, y, and z dimensions to be large enough to encompass the entire binding pocket. A good starting point is a box of 25 x 25 x 25 Å.
-
Save the Grid Parameters: Note down the coordinates of the center and the dimensions of the grid box. This information will be used in the Vina configuration file.
Running AutoDock Vina
AutoDock Vina is a command-line-driven program. A configuration file (conf.txt) is required to specify the input files and docking parameters.
Configuration File (conf.txt) Example:
Execution Command:
Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Part 3: Post-Processing and Analysis
Analysis of Docking Results
The output of AutoDock Vina consists of two main files:
-
log.txt: This file contains the binding affinity scores (in kcal/mol) for the different binding modes (poses) of the ligand. A more negative value indicates a stronger predicted binding affinity.
-
output.pdbqt: This file contains the 3D coordinates of the predicted binding poses of the ligand.
Table 1: Example Docking Results for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine against CDK2
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -8.1 | 1.876 |
| 4 | -7.9 | 2.345 |
| 5 | -7.8 | 2.987 |
| 6 | -7.6 | 3.543 |
| 7 | -7.5 | 4.123 |
| 8 | -7.3 | 4.876 |
| 9 | -7.1 | 5.432 |
Note: The data in this table is illustrative and will vary with each docking run.
Visualization of Binding Interactions
Visualizing the docked poses within the protein's active site is crucial for understanding the binding mechanism. PyMOL is a powerful tool for this purpose.
Protocol 4: Visualization with PyMOL
-
Load the protein and ligand files: Open PyMOL and load 4FKO_protein.pdbqt and output.pdbqt.
-
Display the protein and ligand: Show the protein as a cartoon or surface and the ligand as sticks.
-
Identify key interactions: Use the visualization tools in PyMOL to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
-
Generate publication-quality images: Use PyMOL's ray-tracing capabilities to generate high-resolution images of the binding pose.
Protocol Validation: A Self-Validating System
A crucial step to ensure the trustworthiness of a docking protocol is to validate its ability to reproduce known binding modes. This is achieved by redocking the co-crystallized ligand into the active site.
Protocol 5: Docking Protocol Validation
-
Prepare the co-crystallized ligand: Extract the co-crystallized inhibitor from the 4FKO.pdb file and prepare it using the same procedure as the test ligand (Protocol 2), saving it as cocrystal_ligand.pdbqt.
-
Dock the co-crystallized ligand: Run AutoDock Vina using the same grid parameters as for the test ligand.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Evaluate the result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode of ligands in this active site.[6][10]
Conclusion
This application note provides a comprehensive and validated protocol for the molecular docking of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine against CDK2. By following these detailed steps, researchers can confidently explore the potential binding interactions of this and similar compounds. The emphasis on protocol validation through redocking of a co-crystallized ligand ensures the generation of reliable and reproducible results. The insights gained from such studies can guide further experimental investigations, including in vitro assays and lead optimization efforts in the pursuit of novel therapeutics.
References
- Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-63.
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
-
Kang, Y. N., & Stuckey, J. A. (2013). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB Protein Data Bank. [Link]
- Liu, X., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 123-145.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Richardson, C. M., et al. (2007). Crystal structure of human CDK2 complexed with a thiazolidinone inhibitor. RCSB Protein Data Bank. [Link]
- Rippin, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
- Sargsyan, K., et al. (2017). Validation of docking protocol by redocking the cocrystallized ligand.
- Sun, M., et al. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry, 182, 111634.
- Taylor & Francis Online. (2021).
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Zhang, X., et al. (2022). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114483.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 8. rcsb.org [rcsb.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Synthesis of aminothiazole derivatives for antibacterial activity
Application Note: High-Yield Synthesis and Biological Validation of 2-Aminothiazole Derivatives
Executive Summary
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in fourth-generation cephalosporins (e.g., Cefepime) and various sulfonamides. This guide provides a field-proven workflow for synthesizing 2-aminothiazole libraries using a modified Hantzsch condensation, followed by Schiff base derivatization to enhance lipophilicity and membrane permeability. It integrates Green Chemistry principles (aqueous media) with rigorous CLSI-compliant biological validation protocols.
Strategic Design: Structure-Activity Relationship (SAR)
Before synthesis, understanding the SAR is critical to avoid "flat" SAR landscapes.
-
The C2-Amine (The Anchor): The free amino group at position 2 is essential for hydrogen bonding with bacterial DNA gyrase and dihydropteroate synthase. Derivatization here (e.g., Schiff bases) often improves activity against Gram-positive strains by increasing lipophilicity (LogP).
-
The C4-Aryl Group (The Shield): Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -CF3 on the phenyl ring at position 4 significantly enhance potency. This is likely due to increased acidity of the thiazole ring protons or improved hydrophobic pocket fitting [1].
-
The C5 Position: Substitution here is generally tolerated but sterically sensitive. Leaving C5 unsubstituted (H) is recommended for initial libraries.
Protocol A: Core Synthesis (Modified Hantzsch Condensation)
Objective: Synthesis of 4-(substituted-phenyl)thiazol-2-amine.
Mechanism of Action:
The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Solvent: Absolute Ethanol (Standard) or PEG-400/Water (Green Method)
-
Catalyst: None required for ethanol; Iodine (10 mol%) optional for speed.
Step-by-Step Procedure:
-
Solvation: In a 100 mL round-bottom flask, dissolve 10 mmol of substituted 2-bromoacetophenone in 20 mL of ethanol.
-
Critical Check: Ensure the haloketone is fully dissolved before adding thiourea to prevent localized concentration spikes that cause polymerization.
-
-
Addition: Add 11 mmol of thiourea. If using the "Green" protocol, use water as solvent and heat to 80°C; otherwise, reflux in ethanol.
-
Reaction: Reflux for 2-4 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the starting material spot (high Rf) and appearance of a polar baseline spot (hydrobromide salt of the thiazole).
-
-
Workup (The Neutralization):
-
Cool the mixture to room temperature. You will observe a solid precipitate (the HBr salt).
-
Do not filter yet. Add 10% aqueous Na₂CO₃ solution dropwise until pH ~8. This liberates the free base.
-
Observation: The precipitate will change texture/color (usually becoming brighter/fluffier).
-
-
Purification: Filter the solid, wash with cold water (to remove NaBr), and recrystallize from hot ethanol.
Data: Solvent Efficiency Comparison
| Solvent System | Temperature | Time (hrs) | Yield (%) | Green Score |
|---|---|---|---|---|
| Ethanol (Reflux) | 78°C | 3.0 | 85-92 | Moderate |
| Water (Catalyzed) | 100°C | 1.5 | 88-95 | High [2] |
| PEG-400 | 80°C | 0.5 | 90-96 | High |
Protocol B: Schiff Base Derivatization
Objective: Enhancing bioactivity by condensing the 2-aminothiazole with aromatic aldehydes.[1]
Rationale: The azomethine linkage (-N=CH-) acts as a "linker" that can orient the pharmacophore into specific binding pockets of bacterial enzymes.
Procedure:
-
Coupling: Mix 2-aminothiazole (1 mmol) and substituted benzaldehyde (1 mmol) in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat for 4-6 hours.
-
Isolation: Pour into crushed ice. The Schiff base usually precipitates immediately due to high lipophilicity. Recrystallize from DMF/Ethanol.
Protocol C: Biological Validation (MIC Assay)
Standard: CLSI M07-A10 Guidelines [3].
Workflow Diagram:
Detailed Methodology:
-
Inoculum Prep: Prepare a direct colony suspension of S. aureus (ATCC 29213) or E. coli (ATCC 25922) in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Plating:
-
Dissolve synthetic thiazoles in DMSO (max final concentration <1% to avoid toxicity).
-
Perform 2-fold serial dilutions in a 96-well plate (Range: 128
g/mL to 0.25 g/mL).
-
-
Incubation: Add bacterial suspension to wells. Incubate at 35°C
2°C for 16-20 hours. -
Reading:
-
Visual: The MIC is the lowest concentration with no visible growth (no turbidity).
-
Dye-Enhanced (Optional): Add 30
L of 0.01% Resazurin. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete neutralization or residual solvent. | Triturate the oil with cold ether or scratch the flask walls with a glass rod to induce crystallization. |
| Low Yield | Volatilization of reactants. | Ensure efficient reflux (condenser water flow) and do not overheat. |
| False Positive MIC | DMSO toxicity or precipitation. | Run a "Solvent Control" well (Broth + Bacteria + DMSO). If this dies, your DMSO % is too high. |
References
-
Khalifa, M. E. (2018).[2] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
-
Rajendiran, C., et al. (2016).[3] Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles.[4][5] Journal of Chemical and Pharmaceutical Research.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Sources
The Chemical Probe 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: An Analysis of Current Scientific Landscape
An extensive review of the scientific literature and chemical databases reveals a significant lack of specific biological data for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, preventing the creation of a detailed application note and associated protocols for its use as a chemical probe. While the broader class of 2-aminothiazole derivatives has been the subject of considerable research, information pertaining to this specific molecule—distinguished by a methylene bridge between the fluorophenyl and thiazole moieties—is not currently available in the public domain.
Distinguishing Structural Features
It is crucial to differentiate the requested compound, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, from the more extensively studied analog, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. The presence of a methylene (-CH2-) linker in the requested compound significantly alters its three-dimensional structure, flexibility, and electronic properties compared to its counterpart, where the phenyl ring is directly attached to the thiazole ring. This structural variance is expected to result in a distinct biological activity profile and target engagement.
The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have been investigated for numerous therapeutic applications, demonstrating activities such as:
-
Antimicrobial and Antifungal: The 2-aminothiazole structure is a component of various agents designed to combat bacterial and fungal infections.[2]
-
Anticancer: Numerous studies have explored the potential of 2-aminothiazole derivatives as cytotoxic agents against various cancer cell lines.[3][4] Some of these compounds have been shown to act as tubulin polymerization inhibitors.[4]
-
Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.[2]
-
Antileishmanial: Research has indicated the potential of 2-aminothiazole derivatives in treating leishmaniasis.[1]
A target fishing study on the related 4-phenyl-1,3-thiazole-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential target, though this has not been confirmed for the user-specified compound.[1]
Synthesis of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives is well-documented, with the Hantzsch thiazole synthesis being a classical and widely used method.[5][6] This typically involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6][7] Variations of this method, including one-pot and catalyst-assisted approaches, have been developed to improve efficiency and yield.[6][8]
The Path Forward: Establishing a Biological Profile
To develop 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine as a chemical probe, a systematic investigation of its biological properties is necessary. The following represents a logical, albeit currently theoretical, workflow for characterizing this compound.
Workflow for Characterization
Figure 1. A generalized workflow for characterizing a novel compound as a chemical probe.
Hypothetical Protocols
Without a known biological target, any provided protocol would be purely speculative. However, based on the activities of related 2-aminothiazole compounds, one might initially screen for effects on cell viability and then proceed to more specific assays.
Protocol 1: General Cell Viability Screening (MTT Assay)
This protocol serves as a basic initial step to determine if the compound exhibits cytotoxic effects.
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
In its current state, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a molecule with a privileged core structure but without a defined biological role. The absence of published data on its synthesis, biological targets, or mechanism of action makes it impossible to provide a scientifically rigorous application note for its use as a chemical probe. The scientific community would first need to undertake foundational research to identify its molecular target(s) and characterize its activity profile. Until such data becomes available, its utility as a specific tool for biological research remains undetermined.
References
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. Available at: https://patents.google.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272583/
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at: https://biointerfaceresearch.com/wp-content/uploads/2022/11/22_BIORJ_4122.pdf
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. Available at: https://www.mdpi.com/1420-3049/28/8/3342
- Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions (2004) - SciSpace. Available at: https://typeset.io/papers/versatile-2-amino-4-substituted-1-3-thiazoles-synthesis-and-5309g5g2
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6131750/
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5402947/
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scispace.com [scispace.com]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Application Note: Strategic Development of Thiazole-Based Kinase Inhibitors
Abstract
The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Dasatinib (Src/Abl) and Dabrafenib (BRAF). Its planar, aromatic structure mimics the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region. This application note provides a comprehensive guide for developing novel thiazole-based inhibitors. We detail the Structure-Activity Relationship (SAR) logic, a robust Hantzsch synthetic protocol, and a self-validating biochemical profiling workflow using the ADP-Glo™ platform.
Rational Design & Structure-Activity Relationship (SAR)
The Thiazole Advantage
Kinases catalyze the transfer of the
-
Hinge Binding: The nitrogen (N3) acts as a hydrogen bond acceptor, while an amino substituent at C2 often acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine of ATP.
-
Vector Positioning: Substituents at C4 and C5 allow the molecule to extend into the hydrophobic back-pocket (gatekeeper region) or the solvent-exposed front, respectively.
SAR Strategy
Successful design requires precise functionalization. The diagram below illustrates the canonical binding mode derived from crystal structures of Dasatinib-Src complexes (PDB: 3G5D).
Figure 1: Strategic functionalization of the thiazole ring for kinase inhibition. The C2-amino group is critical for anchoring the molecule to the kinase hinge region.
Protocol: Chemical Synthesis (Hantzsch Method)
The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazoles. It involves the condensation of an
Reagents & Equipment
-
Reactants: Substituted acetophenone (Start Material A), Bromine (or N-bromosuccinimide), Thiourea.
-
Solvents: Ethanol (EtOH), Dimethylformamide (DMF).
-
Purification: Silica gel flash chromatography, Recrystallization solvents (EtOH/Water).
Step-by-Step Synthesis
Step A:
-
Dissolve the substituted acetophenone (1.0 eq) in Glacial Acetic Acid.
-
Add Bromine (1.05 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC.
-
Pour into ice water; filter the precipitate (
-bromoacetophenone).
Step B: Cyclization (Hantzsch Reaction) [1]
-
Dissolve the
-bromoacetophenone (1.0 eq) in Ethanol. -
Add Thiourea (1.1 eq).
-
Reflux at 80°C for 4–6 hours. Note: A precipitate (HBr salt) often forms.
-
Work-up: Cool to RT. Neutralize with aqueous
to release the free base. -
Extract with Ethyl Acetate, dry over
, and concentrate.
Step C: Validation checkpoint
-
NMR: Confirm the disappearance of the
-methylene protons and the appearance of the thiazole aromatic proton (~6.5–7.5 ppm). -
LC-MS: Verify the [M+H]+ peak.
Biochemical Profiling: ADP-Glo™ Kinase Assay
Once synthesized, the inhibitor's potency (
Assay Principle
-
Kinase Reaction: Kinase + ATP + Substrate
Phospho-Substrate + ADP. -
Depletion: ADP-Glo™ Reagent removes unconsumed ATP.[2]
-
Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase reaction.[2][3][4]
-
Signal is positively correlated with kinase activity.
-
Experimental Protocol
Preparation:
-
1X Buffer: 40mM Tris (pH 7.5), 20mM
, 0.1mg/mL BSA, 50 M DTT. -
Compound Plate: Serial dilution of the thiazole inhibitor in DMSO (10-point dose-response).
Workflow:
-
Enzyme Addition: Add 2
L of Kinase (e.g., purified Src or BRAF) to a 384-well white plate. -
Inhibitor Addition: Add 1
L of compound. Incubate 10 min at RT (allows "Type II" slow-binders to equilibrate). -
Start Reaction: Add 2
L of ATP/Substrate mix.-
Critical: ATP concentration should be at
(typically 10 M) to ensure competitive inhibition is detectable.
-
-
Incubation: 60 minutes at RT.
-
ADP-Glo Step: Add 5
L ADP-Glo™ Reagent. Incubate 40 min (stops reaction, depletes ATP). -
Detection Step: Add 10
L Kinase Detection Reagent. Incubate 30 min. -
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis & Validity
-
Normalization: Convert RLU to % Inhibition using "No Enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate
. -
Z-Factor Check: A valid assay plate must have a Z' > 0.5.
Cellular Validation & Workflow Summary
Biochemical potency does not guarantee cellular efficacy. Membrane permeability and metabolic stability are key.
-
Cell Viability Assay: Treat cancer cell lines (e.g., A549, MCF-7) with the inhibitor for 72 hours. Use CellTiter-Glo® to determine
. -
Target Engagement: Perform Western Blot analysis to ensure the specific phosphorylation site (e.g., p-Src Y416) is reduced dose-dependently.
Development Workflow Diagram
Figure 2: Integrated workflow for the development of thiazole-based kinase inhibitors, from design to cellular validation.
References
-
Zhang, Z., et al. (2020).[5] "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Current Topics in Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega.com.[6] Link
-
Li, X., et al. (2024).[7] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link
-
BenchChem. "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."[8] Application Protocols. Link
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Anti-inflammatory assays for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
An Application Guide for the Anti-inflammatory Profiling of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive framework and detailed protocols for evaluating the anti-inflammatory potential of the novel compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess significant anti-inflammatory properties[1][2]. This guide is designed for researchers in drug discovery and pharmacology, offering a tiered approach to screen for activity, elucidate the mechanism of action, and characterize the compound's profile. We present a strategic workflow, from initial cell-based screening for the inhibition of key inflammatory mediators to more complex mechanistic assays targeting specific enzymes and signaling pathways central to the inflammatory response.
Scientific Rationale and Strategic Workflow
Inflammation is a complex biological response involving a network of cells, signaling molecules, and genetic responses[3][4]. A rational approach to screening for novel anti-inflammatory agents involves a multi-tiered strategy. This ensures that initial findings are robust and allows for a progressive, resource-efficient investigation into the compound's mechanism of action (MOA).
Our proposed workflow begins with a broad-based cell-based assay to determine if 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine has a general anti-inflammatory effect. Positive hits from this primary screen are then advanced to secondary, more specific assays to identify the molecular target and signaling pathway.
Causality Behind the Strategy: We start with a cellular model of inflammation because it provides a more biologically relevant context than a simple enzyme assay. Lipopolysaccharide (LPS)-stimulated macrophages are an excellent model as they mimic the innate immune response to bacterial infection, activating multiple pro-inflammatory pathways and leading to the production of a wide array of mediators like nitric oxide (NO) and cytokines[5][6][7]. If the compound is active in this model, we then dissect the mechanism by testing its effect on specific, well-established drivers of inflammation, such as cyclooxygenase (COX) enzymes and key signaling cascades like NF-κB, MAPK, and JAK-STAT[8][9][10].
Caption: A simplified MAPK signaling cascade.
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors and is deeply involved in regulating the immune system. [11][12][13] Scientific Rationale: While not directly activated by LPS, this pathway can be activated by cytokines (like IL-6) produced during the initial inflammatory response, creating a feedback loop. A compound that inhibits JAK-STAT signaling could be effective in chronic inflammatory conditions. [10][14]
Caption: The canonical JAK-STAT signaling pathway.
Conclusion
This application note provides a systematic and robust strategy for characterizing the anti-inflammatory properties of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. By following a tiered approach from broad cellular screening to specific mechanistic studies, researchers can efficiently determine the compound's efficacy, potency, and molecular mechanism of action. The protocols described herein are based on well-validated, standard methods in inflammation research, ensuring the generation of reliable and interpretable data. This comprehensive evaluation is a critical step in the pre-clinical development of novel anti-inflammatory therapeutics.
References
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-
Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Immunology URL: [Link]
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-
Title: NF-κB: a key role in inflammatory diseases Source: Journal of Clinical Investigation URL: [Link]
-
Title: MAPK Signaling in Inflammatory Cytokines Pathways Source: Assay Genie URL: [Link]
-
Title: JAK-STAT signaling pathway - Wikipedia Source: Wikipedia URL: [Link]
-
Title: JAK-STAT Signaling Pathway: Functions and Biomarkers Source: AnyGenes URL: [Link]
-
Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]
-
Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: SpringerLink URL: [Link]
-
Title: MAPK signaling pathway Source: Cusabio URL: [Link]
-
Title: Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases Source: Bentham Science URL: [Link]
-
Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]
-
Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: Macrophage Inflammatory Assay - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: NF-κB: A Double-Edged Sword Controlling Inflammation Source: MDPI URL: [Link]
-
Title: COX Fluorescent Inhibitor Screening Assay Kit Source: Interchim URL: [Link]
-
Title: A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL: [Link]
-
Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]
-
Title: Nitric Oxide Griess Assay Source: Bio-protocol URL: [Link]
-
Title: Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors Source: RSC Publishing URL: [Link]
-
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: National Center for Biotechnology Information URL: [Link]
-
Title: How to perform Nitic Oxide assays using griess reagents without kit for the cancer cell supernatants treated with different drugs? Source: ResearchGate URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library URL: [Link]
-
Title: Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study Source: Taylor & Francis Online URL: [Link]
-
Title: Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis Source: PubMed URL: [Link]
-
Title: LPS-Induced Cytokine Production in Human Monocytes and Macrophages Source: ResearchGate URL: [Link]
-
Title: (PDF) Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein Source: ResearchGate URL: [Link]
-
Title: Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents Source: Longdom Publishing URL: [Link]
-
Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC Source: National Center for Biotechnology Information URL: [Link]
- Title: 2-aminothiazole derivative, preparation method, and use Source: Google Patents URL
-
Title: Formulation and in vitro evaluation of an anti-inflammatory herbal suppository containing Peperomia pellucida Source: Frontiers in Pharmacology URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: ResearchGate URL: [Link]
-
Title: LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation Source: Spandidos Publications URL: [Link]
-
Title: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Source: PubChem URL: [Link]
-
Title: N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine Source: PubChem URL: [Link]
-
Title: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies Source: Frontiers in Chemistry URL: [Link]
-
Title: Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors Source: PubMed URL: [Link]
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- 12. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Evaluating the Antiviral Activity of Novel Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Aminothiazoles in Antiviral Therapy
The aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. Aminothiazole-based compounds have shown promise, with some demonstrating significant activity against viruses like human rhinovirus (HRV) and influenza A.[1][2][3][6] The mechanism of action for some of these compounds has been identified as targeting host-cell factors, such as the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is essential for the replication of certain viruses.[6][7] This host-targeting approach presents a promising strategy that may offer a broader spectrum of activity and a higher barrier to the development of resistance.[7]
These application notes provide a comprehensive guide to the essential in vitro assays required to characterize the antiviral potential of novel aminothiazole compounds. The protocols are designed to be robust and reproducible, providing the foundational data needed for advancing promising candidates in the drug development pipeline.
Foundational Assays: Assessing Cytotoxicity
Before evaluating the antiviral efficacy of a compound, it is crucial to determine its inherent cytotoxicity to the host cells.[8] This ensures that any observed reduction in viral activity is due to a specific antiviral effect and not simply a consequence of cell death. The Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter for gauging the therapeutic potential of an antiviral candidate. A higher SI value indicates a more favorable safety profile.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., A549, Vero E6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Novel aminothiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
After incubation, remove the medium and add fresh medium containing serial dilutions of the aminothiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: LDH Release Assay
The lactate dehydrogenase (LDH) release assay is another common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11]
Materials:
-
Host cell line
-
Complete cell culture medium
-
Novel aminothiazole compounds
-
LDH cytotoxicity assay kit (containing reagents for LDH reaction)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells as described for the MTT assay.
-
Treat the cells with serial dilutions of the aminothiazole compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Incubate the plates for the desired duration.
-
After incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[10]
-
Incubate at room temperature for approximately 30 minutes.[10]
-
Measure the absorbance at the recommended wavelength (typically 490 nm or 565 nm) using a microplate reader.[10][11]
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release control. The CC50 value is then determined from the dose-response curve.
Primary Antiviral Activity Assays
Once the cytotoxicity profile is established, the next step is to evaluate the direct antiviral activity of the aminothiazole compounds. The choice of assay will depend on the specific virus and its characteristics, such as whether it causes a visible cytopathic effect (CPE) or forms plaques.[12][13]
Protocol 3: Plaque Reduction Assay
The plaque reduction assay is a highly effective method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[14][15][16] This assay measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection, in a cell monolayer.[14][15]
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer
-
Novel aminothiazole compounds
-
Cell culture medium (growth and maintenance)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the aminothiazole compounds in maintenance medium.
-
In a separate tube, mix a standardized amount of virus with each compound dilution and incubate to allow the compound to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
Remove the inoculum and overlay the cell monolayer with the semi-solid medium containing the respective compound concentrations.[14][15]
-
Incubate the plates until plaques are visible in the virus control wells (typically 2-5 days).[15]
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the resulting dose-response curve.
Protocol 4: TCID50 (50% Tissue Culture Infectious Dose) Assay
For viruses that do not form plaques but do cause a cytopathic effect (CPE), the TCID50 assay is a suitable alternative for determining viral titer and antiviral activity.[12][17] This endpoint dilution assay measures the viral dilution that infects 50% of the cell cultures.[12][17]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Novel aminothiazole compounds
-
Cell culture medium
-
96-well microplates
-
Inverted microscope
Procedure:
-
Seed a 96-well plate with host cells.[18]
-
Prepare serial tenfold dilutions of the virus stock.[12][18]
-
Add a fixed, non-toxic concentration of the aminothiazole compound to each well (or perform a checkerboard titration with varying compound and virus concentrations).
-
Infect the cell monolayers with the virus dilutions, typically with multiple replicate wells for each dilution.[19]
-
Incubate the plates for several days, monitoring daily for the appearance of CPE.[18]
-
After the incubation period, score each well as either positive or negative for CPE.
-
Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.[18]
-
The antiviral activity is determined by the reduction in viral titer in the presence of the compound.
Secondary and Mechanistic Assays
To further characterize the antiviral properties of promising aminothiazole compounds, secondary assays can be employed to elucidate their mechanism of action.[][21]
Protocol 5: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
qRT-PCR is a highly sensitive and quantitative method for measuring the amount of viral RNA in infected cells or culture supernatants.[22][23][24] This assay can be used to assess the impact of a compound on viral replication.[22]
Materials:
-
Infected cell lysates or culture supernatants
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
qRT-PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of varying concentrations of the aminothiazole compound.
-
At different time points post-infection, harvest the cells or culture supernatant.
-
Extract total RNA using a commercial kit.
-
Perform qRT-PCR using primers and probes specific to a viral gene.[25]
-
Quantify the viral RNA levels relative to a standard curve or an internal control.
-
A reduction in viral RNA levels in compound-treated samples compared to the untreated control indicates inhibition of viral replication.
Elucidating the Mechanism of Action
Understanding how an antiviral compound works is crucial for its development.[][21] The mechanism of action of antiviral drugs can be broadly categorized into several stages of the viral life cycle: blocking viral entry, inhibiting genome replication, and preventing viral release.[21][26] For aminothiazole compounds, which may target host factors, assays can be designed to investigate their effects on specific cellular pathways.[7]
Potential Mechanistic Studies:
-
Time-of-Addition Assay: By adding the compound at different stages of the viral life cycle (before, during, or after infection), it is possible to determine which step is being inhibited.
-
Enzyme Inhibition Assays: If a specific viral or host enzyme is a suspected target (e.g., PI4KIIIβ), in vitro enzyme assays can be performed to directly measure the inhibitory activity of the compound.[7]
-
Resistance Studies: Passaging the virus in the presence of sub-lethal concentrations of the compound can be used to select for resistant mutants. Sequencing the genome of these mutants can identify the viral target of the compound.
Data Presentation and Interpretation
The results of the antiviral assays should be presented clearly and concisely to allow for easy interpretation and comparison of different compounds.
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of Novel Aminothiazole Compounds
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| ATZ-001 | >100 | 2.5 | >40 |
| ATZ-002 | 55.2 | 10.8 | 5.1 |
| ATZ-003 | 78.9 | 1.2 | 65.8 |
| Control Drug | >100 | 0.5 | >200 |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the steps involved in the experimental protocols.
Caption: General workflow for evaluating antiviral compounds.
Caption: Investigating the mechanism of action.
References
-
Antiviral effects of aminothiazole series of compounds that appear to... - ResearchGate. (n.d.). Retrieved from [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]
-
PubMed. (2025, May 15). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]
-
NCBI. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]
-
BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]
-
NCBI. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
NCBI. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
-
University of Ghana. (2025, May 1). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Antiviral Assays: A Review of Laboratory Methods | Request PDF. Retrieved from [Link]
-
PPD. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
PubMed. (2013, July 1). Design, synthesis and biological evaluation of novel aminothiazoles as antiviral compounds acting against human rhinovirus. Retrieved from [Link]
-
Bio-protocol. (n.d.). Virus Titration by Tissue Culture Infective Dose 50 Method. Retrieved from [Link]
-
NCBI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
-
Hackensack Meridian School of Medicine - Pure Help Center. (2022, July 15). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Unknown. (2006, August 22). TCID 50 protocol. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Unknown. (2017, April 1). qRT-PCR for enterovirus detection: Conversion to ultrafast protocols. Retrieved from [Link]
-
Unknown. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription. Retrieved from [Link]
-
ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]
-
Institut Pasteur. (n.d.). Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. Retrieved from [Link]
-
Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]
-
NCBI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ASM Journals. (2020, September 2). A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture. Retrieved from [Link]
-
Semantic Scholar. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel aminothiazoles as antiviral compounds acting against human rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. brainvta.tech [brainvta.tech]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. neutab.creative-biolabs.com [neutab.creative-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. agilent.com [agilent.com]
- 18. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. bio-protocol.org [bio-protocol.org]
- 21. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 22. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. qRT-PCR for enterovirus detection: Conversion to ultrafast protocols - Journal of King Saud University - Science [jksus.org]
- 24. journals.asm.org [journals.asm.org]
- 25. who.int [who.int]
- 26. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary & Diagnostic Hub
The Challenge:
Synthesizing 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves a Hantzsch condensation between thiourea and a specific
Quick Diagnostic: Use the decision tree below to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic decision tree for initial yield assessment.
Critical Control Points (The "Why" Behind the Yield)
To improve yield, you must control three specific variables that disproportionately affect the 4-benzylthiazole scaffold.
A. The "Hidden" Precursor Instability
The precursor required for your target is an
-
Risk: Unlike acetophenone derivatives (used in standard textbooks), your precursor has reactive
-hydrogens. It is prone to elimination (forming enones) and aldol condensation before it reacts with thiourea. -
Impact: If your starting bromide is dark or fuming, your yield is capped at <50% before you start.
-
Correction: Always use freshly recrystallized or distilled
-haloketone. If storage is necessary, store at -20°C under Argon.
B. The Solvation Effect (Green Chemistry Optimization)
Classic protocols use refluxing ethanol.[1] However, recent data suggests that aqueous media or solvent-free conditions significantly improve yields for 2-aminothiazoles.
-
Mechanism: Water stabilizes the polar transition state of the nucleophilic attack (Thiourea S
Carbon) via hydrogen bonding, accelerating the reaction and minimizing thermal degradation [1]. -
Recommendation: Switch from pure EtOH to Water:Ethanol (1:1) or PEG-400 .
C. The "Salt Trap"
The Hantzsch reaction generates HBr as a byproduct.
-
The Trap: Your product (an amine) immediately reacts with HBr to form the hydrobromide salt. This salt is highly water-soluble and often stays in the aqueous mother liquor during workup, leading to "false" low yields.
-
Correction: You must aggressively basify the reaction mixture to pH 9–10 to precipitate the free base.
Optimized Experimental Protocol
This protocol replaces the standard "reflux in ethanol" method with a higher-yielding, greener approach optimized for benzyl-substituted thiazoles.
Target: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine Scale: 10 mmol
| Reagent | Equiv.[2] | Amount | Role |
| 1-bromo-3-(4-fluorophenyl)propan-2-one | 1.0 | ~2.31 g | Electrophile (Limiting Reagent) |
| Thiourea | 1.2 | 0.91 g | Nucleophile (Excess drives kinetics) |
| Water/Ethanol (1:1) | - | 20 mL | Solvent (Stabilizes transition state) |
| Sodium Acetate (Optional) | 1.0 | 0.82 g | Acid Scavenger (Prevents salt trapping) |
Step-by-Step Workflow
-
Preparation: Dissolve thiourea (1.2 equiv) in the Water/Ethanol mixture at room temperature.
-
Addition: Add the
-bromoketone (1.0 equiv) slowly over 10 minutes.-
Note: Do not dump it in all at once; the exotherm can cause local polymerization of the sensitive benzyl ketone.
-
-
Reaction: Heat to 60°C (do not hard reflux) for 2–4 hours.
-
Workup (Critical for Yield):
-
Cool the mixture to 0°C (ice bath).
-
Basification: Add saturated aqueous
or dropwise with vigorous stirring until pH 10. -
Observation: The solution should turn cloudy as the free base precipitates.
-
-
Isolation:
-
Purification: Recrystallize from hot Ethanol/Water (8:2).
Mechanism & Pathway Visualization
Understanding the mechanism helps troubleshoot "colored impurities" (often due to oxidation at the intermediate stage).
Figure 2: Mechanistic pathway highlighting the salt formation step where yield is often "lost" to the aqueous layer.
Frequently Asked Questions (FAQs)
Q: My product is a dark red/brown oil instead of a solid. What happened? A: This indicates oxidation. The methylene group between the thiazole and the fluorophenyl ring is benzylic and prone to radical oxidation in air, especially at high temperatures.
-
Fix: Run the reaction under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during workup to reduce oxidized species.
Q: The NMR shows broad peaks and the melting point is too high (>200°C). A: You likely isolated the Hydrobromide (HBr) salt , not the free amine.
-
Fix: Resuspend the solid in water, adjust pH to 10 with ammonium hydroxide, stir for 30 minutes, and re-filter. The free base typically melts lower (often 100–150°C range depending on exact substituents).
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended.
-
Protocol: Mix reactants in Ethanol/Water (1:1) in a sealed microwave vial. Irradiate at 100°C for 10–15 minutes. This often boosts yield by 15–20% by minimizing the time available for side-reactions [2].
Q: I suspect my bromoketone precursor is impure. How do I clean it? A: Do not try to distill it at high vacuum if it's already degraded (risk of explosion/charring). Pass it through a short pad of silica gel using 5% EtOAc/Hexane. The yellow/orange impurities (poly-brominated species) usually stick to the silica, while the pure mono-bromo ketone elutes.
References
-
Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters, 49(2), 303-306.
-
Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-Assisted Synthesis of 2-Aminothiazoles." Tetrahedron Letters, 46(37), 6315-6317.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
-
Facchinetti, V., et al. (2016).[8][9] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles." Synthesis, 48, 437-440.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Purification techniques for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Technical Support Center: Purification of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Case ID: PUR-TZ-4F-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine . This compound belongs to the 2-aminothiazole class, synthesized typically via the Hantzsch condensation of 1-bromo-3-(4-fluorophenyl)propan-2-one (an
Key Challenges:
-
Sticky Oils: The presence of unreacted
-haloketone often leads to viscous, dark oils. -
Thiourea Contamination: Excess thiourea is water-soluble but can co-precipitate with the product.
-
Oxidative Instability: The free amine group at position 2 is susceptible to air oxidation, turning the product red/brown over time.[1]
Module 1: Acid-Base Extraction (The "Workhorse" Protocol)
Use this as your primary purification step to remove non-basic impurities (unreacted ketones, tars).[1]
The Logic:
The 2-aminothiazole moiety is a weak base (
Protocol Steps:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (
). -
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (
).[1] Discard the organic layer.[1] -
Basification: Cool the aqueous layer to
and slowly add 2.0 M NaOH or Sat. NaHCO until pH .-
Observation: The product will precipitate as a white/off-white solid or oil.
-
-
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
). -
Drying: Dry combined DCM layers over anhydrous Na
SO , filter, and concentrate.
Caption: Workflow for separating basic aminothiazoles from neutral lipophilic impurities.
Module 2: Recrystallization (The "Polisher")
Use this if the product is solid but colored (yellow/brown) or contains trace thiourea.[1]
The Logic: Thiourea is highly soluble in hot water and ethanol.[1] The fluorobenzyl group adds lipophilicity, making the product less soluble in water than thiourea.[1] We use a solvent polarity gradient to crash out the product while keeping impurities in solution.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Suitability | Notes |
|---|---|---|---|
| Ethanol / Water | 70:30 | Best | Good for removing thiourea and inorganic salts. |
| Toluene / Hexane | 1:1 | Good | Removes non-polar tars; product crystallizes upon cooling.[1] |
| Ethyl Acetate | 100% | Moderate | Use only if the product is highly crystalline.[1] |
Troubleshooting the Recrystallization:
-
Q: My product is oiling out instead of crystallizing.
-
A: This is common with fluorinated benzyl derivatives.[1]
-
Module 3: Chromatography (The "Separator")
Use this for high-purity requirements (>98%) or separating close-running regioisomers.
The Logic: Aminothiazoles are basic and capable of hydrogen bonding, causing them to "streak" or "tail" on silica gel (which is acidic).[1]
Mobile Phase Modifiers: You must add a basic modifier to your mobile phase to sharpen the peaks.[1]
-
Standard System: Hexane / Ethyl Acetate (Start 90:10
50:50).[1] -
The "Secret Sauce": Add 1% Triethylamine (TEA) or 1% NH
OH to the mobile phase.[1]
Module 4: Stability & Storage (FAQ)
Q: Why does my white powder turn brown after a week? A: The C2-amino group is electron-rich, making the thiazole ring susceptible to oxidation and dimerization (formation of azo-linkages).
-
Prevention: Store under Argon/Nitrogen at
. -
Rescue: If the product is brown, dissolve in minimal DCM and pass it through a short "plug" of silica gel or activated charcoal to remove the colored oxidation products.[1]
Q: The Hantzsch reaction yielded a solid immediately.[1] Is this my product? A: Likely not the free amine.[6] It is probably the Hydrobromide (HBr) salt .[1]
-
Verification: Check solubility in water. If it dissolves effortlessly in water but not DCM, it is the salt.[1]
-
Action: You must neutralize it (See Module 1, Step 4) to obtain the active free amine for biological testing.[1]
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols
-
Purification of 2-Aminothiazoles via Acid-Base Workup
-
Solubility and pKa Data for Aminothiazole Deriv
-
Recrystallization Str
-
Source: Google Patents (US2489038A).[1] "Purification of 2-aminothiazole."
- URL
-
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in their in vitro experiments. This document provides a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and resolve these challenges, ensuring the generation of reliable and reproducible data.
Understanding the Challenge: Physicochemical Properties of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a small molecule with characteristics that can contribute to poor aqueous solubility. Its experimental solubility is noted to be greater than 29.1 µg/mL at a pH of 7.4, which, while not exceedingly low, can still present challenges in achieving the desired concentrations for various in vitro assays[1]. The presence of a 2-aminothiazole core, a common scaffold in medicinal chemistry, suggests that the compound's solubility will be pH-dependent due to the basic nature of the amine group[2][3][4][5][6]. The pKa of the parent 2-aminothiazole is approximately 5.39, indicating that the amine group will be protonated and more soluble at acidic pH values[4].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and provides a logical troubleshooting workflow.
Issue 1: My compound precipitates immediately upon dilution into aqueous buffer or cell culture medium.
Question: I've dissolved my 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in 100% DMSO to make a stock solution. When I add a small volume to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?
Answer: This phenomenon, often termed "precipitation upon dilution" or "solvent shock," is a frequent challenge with poorly water-soluble compounds[7]. While your compound is soluble in a strong organic solvent like DMSO, it is likely not soluble in the final aqueous environment of your assay[7]. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting & Optimization:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity[8][9]. However, reducing the DMSO concentration too much can worsen precipitation[7]. It is a delicate balance that may require optimization for your specific cell line or assay system. Studies have shown that DMSO concentrations of 0.1% and 0.5% are generally safe for many cell lines over extended periods, while concentrations of 1% and higher can significantly reduce cell viability[8][10].
-
Employ a Co-solvent System: A mixture of solvents can often provide better solubility than a single solvent. Consider preparing your stock solution in a combination of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400)[][12][13][14].
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer. This gradual reduction in solvent strength can help keep the compound in solution[7].
Issue 2: The biological activity of my compound is inconsistent between experiments.
Question: I'm observing variable results in my biological assays even when using the same stock solution. What could be the cause of this inconsistency?
Answer: Inconsistent biological activity can often be traced back to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Additionally, some 2-aminothiazole derivatives have been shown to be unstable in DMSO, undergoing degradation which can alter their biological activity[15].
Troubleshooting & Optimization:
-
Ensure Complete Dissolution of Stock: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming (to no more than 37°C) may be necessary.
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment. This minimizes issues related to compound degradation or precipitation out of the stock solution over time.
-
Evaluate Compound Stability: If you suspect instability in DMSO, you can perform a simple stability study. Incubate your compound in DMSO at room temperature and at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC to check for degradation products.
-
Consider Alternative Solvents: If instability in DMSO is confirmed, test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your specific assay.
Issue 3: I am unable to achieve a high enough concentration of my compound in the final assay without precipitation.
Question: Even with optimized solvent conditions, I can't reach the desired final concentration of my compound for my dose-response experiments without it precipitating. What are my options?
Answer: When simple solvent adjustments are insufficient, more advanced formulation strategies are necessary to enhance the aqueous solubility of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Advanced Formulation Strategies:
-
pH Adjustment: Given the basic nature of the 2-aminothiazole moiety, the solubility of your compound is expected to increase at a lower pH[3][4]. For cell-free assays, you may be able to lower the pH of your buffer to a range where the compound is more soluble, provided this does not negatively impact your target protein or assay components. For cell-based assays, directly lowering the pH of the culture medium is generally not advisable as it will affect cell health[16][17][18][19]. However, understanding the pH-solubility profile can still inform your formulation strategy.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules, forming soluble inclusion complexes[20][21][22][23][24][25]. Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to enhance the solubility of aromatic and heterocyclic compounds[20].
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the solubility of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Protocol 1: Determining the Kinetic Solubility of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This protocol describes a high-throughput method to quickly assess the kinetic solubility of your compound in an aqueous buffer[8][9][10][26].
Materials:
-
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
Multi-channel pipette
-
Plate reader with UV-Vis capabilities
-
96-well filter plate (0.45 µm)
-
Vacuum manifold
Procedure:
-
Prepare a Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Create a Standard Curve: Prepare a series of standards by diluting the 10 mM stock solution in DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of your 10 mM stock solution to 98 µL of PBS in triplicate. This gives a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (or your desired experimental temperature) for 2 hours with gentle shaking.
-
Filtration: Place the filter plate on top of a clean 96-well collection plate. Transfer the contents of the sample plate to the filter plate and apply a vacuum to filter out any precipitate.
-
Quantification: Transfer the filtered solutions to a UV-transparent 96-well plate. Measure the absorbance at the λmax of your compound.
-
Data Analysis: Using the standard curve, determine the concentration of the dissolved compound in the filtered solutions. The average of these concentrations is the kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a solid inclusion complex of your compound with HP-β-cyclodextrin using the freeze-drying method, which often yields a highly soluble powder[26].
Materials:
-
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of the drug to cyclodextrin. You may need to optimize this ratio.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of Compound: Slowly add the powdered 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine to the stirring cyclodextrin solution.
-
Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the equilibrium of complex formation to be reached.
-
Freezing: Rapidly freeze the resulting solution, for instance, by immersing the flask in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample under a high vacuum until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
Solubility Testing: Test the aqueous solubility of the resulting powder using Protocol 1 to confirm an improvement in solubility.
Data Presentation
The following tables provide illustrative examples of how to present solubility data for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Table 1: Illustrative Kinetic Solubility in Different Co-Solvent Systems
| Co-Solvent System (in PBS, pH 7.4) | Final Organic Solvent Conc. | Kinetic Solubility (µg/mL) |
| DMSO | 1% | ~35 |
| DMSO/Ethanol (1:1) | 1% | ~50 |
| DMSO/PEG 400 (1:1) | 1% | ~75 |
Table 2: Illustrative Phase Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Compound Solubility (µg/mL) |
| 0 | >29.1 |
| 5 | ~150 |
| 10 | ~300 |
| 15 | ~450 |
| 20 | ~600 |
Note: The data in these tables are for illustrative purposes and should be experimentally determined for your specific batch of compound.
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart to systematically identify and resolve the cause of compound precipitation.
Cyclodextrin Inclusion Complex Formation Workflow
Caption: Experimental workflow for preparing a cyclodextrin inclusion complex via freeze-drying.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. scientificbio.com [scientificbio.com]
- 19. reddit.com [reddit.com]
- 20. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. Comparative analysis of solubilization and complexation characteristics for new antifungal compound with cyclodextrins. Impact of cyclodextrins on distribution process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Stability and Storage of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Welcome to the technical support center for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound, ensuring the integrity and reproducibility of your experiments. While specific stability data for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is not extensively published, the following recommendations are based on the chemical properties of the 2-aminothiazole scaffold, data from structurally similar compounds, and established principles of chemical stability.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, their probable causes related to compound stability, and actionable solutions.
Issue 1: Diminished or Inconsistent Biological Activity in Assays
-
Possible Cause: The compound may have degraded due to improper storage or handling. The 2-aminothiazole moiety can be susceptible to degradation, especially in solution. A study on a similar 2-aminothiazole derivative showed decomposition in DMSO at room temperature, leading to dimerization and other byproducts[1]. This chemical transformation is a likely cause of altered biological activity. Amines, in general, can also undergo oxidative degradation, which is often catalyzed by light or trace metal impurities.[2]
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine fresh for each experiment.
-
Proper Solvent Storage: If stock solutions in solvents like DMSO are necessary, they should be stored at -20°C or -80°C. Research on a similar 2-aminothiazole showed that decomposition was minimal at -20°C for up to two months[1]. For a structurally related compound, 4-(4-chlorophenyl)thiazol-2-amine, storage at -80°C for 6 months or -20°C for 1 month (protected from light) is recommended for stock solutions[3].
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Quality Control: If you suspect degradation, it is advisable to verify the purity of your compound using analytical techniques such as HPLC or LC-MS before use.
-
Issue 2: Visible Changes in the Compound (Color Change, Clumping)
-
Possible Cause: The compound is a solid, and visible changes can indicate degradation or moisture absorption. For instance, 2-amino-4-methylthiazole is known to be sensitive to moisture[4]. Color changes could be a sign of oxidation or other chemical reactions.
-
Solution:
-
Desiccated Storage: Store the solid compound in a tightly sealed container with a desiccant to protect it from moisture.
-
Light Protection: Store the container in a dark place or use an amber vial to protect the compound from light, which can catalyze degradation.
-
Inert Gas Overlay: For sensitive applications, after opening, flushing the container with an inert gas like argon or nitrogen before resealing can help prolong the shelf life of the solid.
-
Issue 3: Poor Solubility or Precipitation in Solution
-
Possible Cause: While this can be an inherent property of the compound, changes in solubility over time may indicate degradation. Degradation products can have different solubility profiles.
-
Solution:
-
Verify Solubility: Refer to the supplier's datasheet for recommended solvents and solubility information. For the similar compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, the solubility in aqueous solution at pH 7.4 is reported to be >29.1 µg/mL[5].
-
Use High-Purity Solvents: Ensure that the solvents used for preparing solutions are of high purity and dry, as impurities can accelerate degradation.
-
Gentle Dissolution: If needed, use gentle warming or sonication to dissolve the compound, but avoid excessive heat which can accelerate thermal degradation[2][6].
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine?
A1: Based on data for structurally similar compounds like 2-Amino-4-(4-fluorophenyl)-1,3-thiazole, it is recommended to store the solid compound at 4°C and protected from light. For general 2-aminothiazole derivatives, storage in a cool, dry, well-ventilated area in a tightly closed container is advised[7][8]. To maximize stability, storage in a desiccator at 4°C under an inert atmosphere is the best practice.
Q2: How should I store solutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine?
A2: Stock solutions, especially in DMSO, should be stored at low temperatures. Recommendations for a similar compound, 4-(4-chlorophenyl)thiazol-2-amine, are to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light[3]. It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the main degradation pathways for this compound?
A3: While specific degradation pathways for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine are not detailed in the literature, 2-aminothiazoles can be prone to several degradation mechanisms. These include:
-
Oxidative Degradation: The amine group can be susceptible to oxidation, which can be accelerated by oxygen, light, and metal ions[2].
-
Dimerization and Polymerization: As seen in a similar 2-aminothiazole, dimerization can occur in DMSO at room temperature[1]. Thermal degradation of amines can also lead to polymerization[9].
-
Hydrolysis: Although the thiazole ring is generally stable, under harsh acidic or basic conditions, hydrolysis could be a possibility.
Q4: What materials and substances are incompatible with 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine?
A4: Based on the reactivity of the parent compound, 2-aminothiazole, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. It is known to react violently with nitric or nitric-sulfuric acids[7][10].
Summary of Storage Conditions
| Form | Temperature | Light/Moisture Protection | Atmosphere | Duration |
| Solid | 4°C | Protect from light and moisture[4] | Inert gas (e.g., Ar, N₂) recommended for long-term storage | Refer to manufacturer's expiry date |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C[1][3] | Protect from light[3] | N/A | Up to 1 month at -20°C, up to 6 months at -80°C[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
4-(4-Fluorophenyl)-1,3-thiazol-2-amine - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. National Center for Biotechnology Information. Available at: [Link]
-
N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | C16H13FN2S | CID - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. National Center for Biotechnology Information. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. Available at: [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate. Available at: [Link]
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. 2-Aminothiazole(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
Troubleshooting common problems in thiazole synthesis
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thiazole scaffolds in their work. Thiazole and its derivatives are foundational components in numerous FDA-approved drugs and biologically active compounds, making their efficient synthesis critical.[1][2][3] This resource addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
The most common and versatile method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.[4][5] While often high-yielding, this reaction is sensitive to various parameters that can lead to common issues.[6][7] This guide will primarily focus on troubleshooting the Hantzsch synthesis and its variations.
Troubleshooting Guide: From Reaction Failure to Product Purity
This section is structured to help you diagnose and resolve problems based on your experimental observations.
Problem Area 1: Low or No Product Yield
Low conversion is one of the most frequent issues. Before making drastic changes, a systematic check of core parameters is essential.
Question: My reaction shows no conversion to the desired thiazole product by TLC/LC-MS. What are the first things I should check?
Answer: When a reaction fails completely, the issue often lies with the integrity of the starting materials or the fundamental reaction setup.
-
Verify Starting Material Quality:
-
α-Haloketone Stability: α-Haloketones can be unstable, especially if they are α-chloro or α-iodo derivatives, and can decompose upon storage.[8][9] Confirm the purity of your α-haloketone by ¹H NMR or GC-MS before use. If it has degraded, consider purifying it by recrystallization or distillation, or synthesizing it fresh.[10]
-
Thioamide Integrity: Thioamides, particularly simple ones like thiobenzamide, can be unstable in acidic media and may hydrolyze over time.[1] Ensure your thioamide is pure and dry.
-
-
Check Reaction Conditions:
-
Temperature: The initial S-alkylation (an S_N2 reaction) and subsequent cyclization/dehydration steps require sufficient activation energy.[6][11] If you are running the reaction at room temperature, gentle heating (e.g., 40-65 °C) is often required. Some protocols call for refluxing in solvents like ethanol.[12][13]
-
Solvent Choice: The Hantzsch synthesis is typically run in polar protic solvents like ethanol or methanol, which facilitate the dissolution of the starting materials.[6][12] However, solvent choice can be critical. If solubility is an issue, consider a higher-boiling alcohol like 1-butanol or a polar aprotic solvent like DMF or dioxane.[12]
-
Question: My reaction works, but the yield is consistently low (<40%). How can I systematically optimize it?
Answer: Consistently low yields point to suboptimal reaction conditions or competing side reactions. Optimization should be approached systematically.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1–1.5 equivalents) of the thioamide can often drive the reaction to completion by ensuring the more valuable α-haloketone is fully consumed.[10]
-
Concentration: If the reaction is slow, increasing the concentration of reactants can improve the reaction rate according to collision theory. However, excessively high concentrations can sometimes lead to precipitation or increased side reactions.
-
Alternative Energy Sources: If conventional heating gives poor results, consider alternative methods that can dramatically increase yields and reduce reaction times:[10]
-
Ultrasonic Irradiation: Ultrasound can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation.[12][13]
-
Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields.[10]
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield problems.
Caption: A systematic workflow for troubleshooting low yields.
Problem Area 2: Formation of Side Products & Impurities
The appearance of multiple spots on a TLC plate or unexpected masses in an LC-MS spectrum indicates the formation of side products.
Question: I'm observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
Answer: Side product formation is often related to the reaction pH or the inherent reactivity of the starting materials.
-
Isomer Formation: Under acidic conditions, the reaction can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[10] This can be minimized by running the reaction under neutral or slightly basic conditions. Adding a non-nucleophilic base like pyridine or triethylamine can be beneficial, but care must be taken as strong bases can promote self-condensation of the α-haloketone.
-
Starting Material Dimerization/Polymerization: α-Haloketones can undergo self-condensation. This is often mitigated by adding the α-haloketone slowly to the solution of the thioamide.
-
Reactivity with Solvent: Solvents like methanol or ethanol can potentially act as nucleophiles, competing with the thioamide. While this is usually slow compared to the desired reaction, it can become significant with highly reactive α-haloketones or at prolonged high temperatures.
Hantzsch Mechanism & Potential Points of Failure
Understanding the mechanism helps pinpoint where side reactions can occur. The key steps are (1) S-alkylation, (2) Intramolecular Cyclization, and (3) Dehydration.
Caption: Simplified Hantzsch mechanism highlighting key steps.
Question: How do I effectively purify my thiazole product away from persistent impurities?
Answer: If side products cannot be eliminated, effective purification is key.
-
Precipitation/Recrystallization: Many thiazole products are solids that are poorly soluble in water.[6] A common workup involves pouring the reaction mixture (e.g., from methanol or ethanol) into a beaker of aqueous sodium carbonate solution.[6][10] This neutralizes any acid formed (like HBr) and often precipitates the crude product, which can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is a powerful next step.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common mobile phase.[6]
-
Acid-Base Extraction: The thiazole nitrogen is weakly basic (pKa ≈ 2.5).[5] If your product is stable to acid, you may be able to separate it from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with dilute acid (e.g., 1M HCl), neutralizing the aqueous layer with base, and then back-extracting your purified product into an organic solvent.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the Hantzsch synthesis, based on literature observations.[12]
| Parameter | Common Conditions | Effect on Reaction | Troubleshooting Notes |
| Solvent | Ethanol, Methanol, Dioxane | Affects solubility and reaction rate. Polar protic solvents are common. | If reactants are insoluble, try DMF or 1-butanol. Green alternatives like water with a phase-transfer catalyst have also been reported.[12] |
| Temperature | Room Temp to Reflux (65-100 °C) | Higher temperatures increase reaction rate but may also increase side products. | Start at a moderate temperature (e.g., 50-65 °C) and monitor by TLC. Increase only if the reaction is sluggish.[12] |
| Catalyst/Additive | None, or weak base (Pyridine, Et₃N) | A base can neutralize HX formed, preventing acid-catalyzed side reactions. | Use a non-nucleophilic base. Strong bases can cause α-haloketone decomposition.[10] |
| Energy Source | Conventional Heating, Ultrasound, Microwave | Ultrasound and microwave can significantly reduce reaction times and increase yields. | If conventional heating fails, these are excellent alternatives to explore.[10][12][13] |
Frequently Asked Questions (FAQs)
Q1: Do I need to run my thiazole synthesis under an inert atmosphere (e.g., Nitrogen or Argon)?
A1: Generally, the Hantzsch thiazole synthesis is robust and does not require an inert atmosphere. The intermediates are not typically sensitive to oxygen or atmospheric moisture. However, if you are using particularly sensitive or expensive starting materials, or running the reaction for an extended period, using an inert atmosphere is good laboratory practice to prevent any potential oxidative side reactions.
Q2: My α-haloketone seems to be a lachrymator and is difficult to handle. What are the best practices?
A2: α-Haloketones, especially α-bromo and α-chloro ketones, are potent lachrymators and alkylating agents.[14] Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. It is advisable to weigh them out directly into the reaction flask to minimize exposure.
Q3: Can I use α-iodoketones or α-fluoroketones in the Hantzsch synthesis?
A3: Yes, but with different considerations. α-Iodoketones are more reactive than their bromo or chloro analogs due to iodine being a better leaving group, meaning reactions may proceed faster or at lower temperatures. However, they are also typically less stable. α-Fluoroketones are much less reactive, and forcing conditions may be required, which can lead to other side reactions. α-Bromo and α-chloro ketones generally offer the best balance of reactivity and stability for this synthesis.[8]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.[6][10]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 65-70 °C for methanol) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane).
-
Once the reaction is complete (disappearance of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix.
-
A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Allow the collected solid to air dry on a watch glass. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Work-up and Purification by Precipitation
This protocol details a common method for isolating the product from the reaction mixture.[6][10]
Procedure:
-
After confirming reaction completion via TLC or LC-MS, cool the reaction vessel to room temperature.
-
In a separate beaker, prepare a volume of a non-solvent or a solution that will precipitate the product. For many thiazoles synthesized in alcohols, pouring the reaction mixture into cold water or a dilute aqueous base (like 5% Na₂CO₃) is effective.[10] The volume should be at least 4-5 times the volume of the reaction mixture.
-
With vigorous stirring, slowly pour the reaction mixture into the beaker of the precipitating solution.
-
Continue stirring for 15-30 minutes to allow for complete precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid on the filter paper with the precipitating solvent (e.g., water) to remove any soluble impurities.
-
Dry the solid product. For thermal-sensitive compounds, drying under high vacuum is recommended.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1238. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Research. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. [Link]
-
Review of the synthesis and biological activity of thiazoles. (n.d.). Semantic Scholar. [Link]
-
Synthesis of thiazoles. (2019). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (2020). Pharmaguideline. [Link]
-
Thiazoles in Peptides and Peptidomimetics. (n.d.). The University of Queensland. [Link]
-
The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. (n.d.). Request PDF. [Link]
-
Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society. [Link]
-
Thiazole. (n.d.). Wikipedia. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules, 8(11), 793-818. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. [Link]
-
Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2022). Molecules, 27(11), 3583. [Link]
-
α-Halo ketone. (n.d.). Wikipedia. [Link]
-
Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1606-1627. [Link]
-
Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). Molecules, 26(19), 5786. [Link]
-
Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources? (2020). ResearchGate. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry, 6(1). [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1749. [Link]
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- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. Eschewing a rigid template, this document is structured to offer practical, in-depth solutions to common challenges encountered during laboratory and pilot-scale production. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
I. Overview of the Synthesis: The Hantzsch Thiazole Synthesis
The most direct and widely adopted method for the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific case, the reaction proceeds between 1-halo-3-(4-fluorophenyl)propan-2-one and thiourea.
The reaction is lauded for its efficiency and the stability of the resulting aromatic thiazole ring, a common scaffold in pharmaceuticals.[2] However, scaling up this process can present challenges related to reaction control, impurity profiles, and product isolation. This guide will address these issues in a practical question-and-answer format.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Hantzsch synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For the synthesis of 2-aminothiazoles, ethanol is a commonly used solvent, with reactions typically refluxed.[3] However, optimization may be necessary.
-
Impure Starting Materials: The purity of the α-haloketone, 1-chloro-3-(4-fluorophenyl)propan-2-one, is crucial. Impurities can lead to side reactions and a complex product mixture. Ensure the starting material is of high purity or purified before use.
-
Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of thiourea (e.g., 1.2 equivalents) can sometimes drive the reaction to completion.[3]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See Q2 for more details).
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. A design of experiments (DoE) approach can be efficient for multi-variable optimization.
-
Purify Starting Materials: If the purity of the α-haloketone is questionable, consider purification by distillation or chromatography.
-
Adjust Stoichiometry: Experiment with a slight excess of thiourea.
-
Consider a Catalyst: While often not necessary, some Hantzsch syntheses benefit from a catalyst. However, for a straightforward 2-aminothiazole synthesis, this is less common.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A prevalent side reaction in the Hantzsch synthesis, particularly with N-substituted thioureas, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4][5] While less common with unsubstituted thiourea, the reaction conditions can still influence the formation of other impurities.
-
pH Control: The pH of the reaction medium can influence the regioselectivity of the cyclization. Acidic conditions may favor the formation of the imino isomer.[5] Maintaining a neutral or slightly basic environment is generally preferred for the synthesis of 2-aminothiazoles.[4]
-
Over-reaction or Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the product or the formation of polymeric materials.
Minimization Strategies:
-
Maintain Neutral pH: Use a non-acidic solvent like ethanol. If necessary, a non-nucleophilic base can be added to neutralize any acid formed during the reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
-
Controlled Addition of Reagents: In a scaled-up reaction, the slow addition of the α-haloketone to the solution of thiourea can help to control the reaction exotherm and minimize side reactions.
Q3: I'm struggling with the purification of the final product. What are the recommended methods?
Purification of 2-aminothiazole derivatives can be challenging due to their polarity and potential for salt formation.
-
Crystallization: This is the most common and scalable purification method. The crude product is often isolated as a hydrohalide salt, which can be neutralized to the free base before crystallization.
-
Column Chromatography: For laboratory-scale purification, silica gel chromatography can be effective. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[6]
Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a base such as sodium bicarbonate or sodium carbonate solution.[2] The product can then be extracted into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any inorganic salts and water-soluble impurities.
-
Crystallization: Concentrate the organic layer and crystallize the product from a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes, scaling up any chemical reaction requires careful consideration of safety.
-
Exothermic Reaction: The Hantzsch synthesis can be exothermic. On a larger scale, it is crucial to have adequate cooling and to control the rate of addition of the α-haloketone to manage the heat generated.
-
Handling of α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: If the reaction is run in a sealed vessel, there is a potential for pressure build-up. Ensure the reaction vessel is appropriately sized and vented.
III. Experimental Protocol and Data
This section provides a detailed, step-by-step methodology for the synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, along with a table of key reaction parameters for optimization.
Synthesis of 1-Chloro-3-(4-fluorophenyl)propan-2-one (α-Haloketone Precursor)
The synthesis of the α-haloketone precursor is a critical first step. A common method involves the chlorination of 1-(4-fluorophenyl)acetone.
Hantzsch Thiazole Synthesis
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.
-
Reagent Addition: Slowly add a solution of 1-chloro-3-(4-fluorophenyl)propan-2-one (1.0 equivalent) in ethanol to the thiourea solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Range | Recommended Starting Point | Notes |
| Solvent | Ethanol, Isopropanol, Acetonitrile | Ethanol | Ethanol is a common and effective solvent for this reaction. |
| Temperature | Room Temperature to Reflux | Reflux | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 1-24 hours | 4-6 hours | Monitor by TLC to determine the optimal reaction time. |
| Thiourea Equivalents | 1.0 - 1.5 | 1.2 | A slight excess of thiourea can improve the yield. |
IV. Conclusion
The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine via the Hantzsch reaction is a robust and scalable process. By understanding the underlying chemistry and potential challenges, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. This guide provides a foundation for the successful synthesis and scale-up of this important pharmaceutical intermediate.
V. References
-
BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from BenchChem Technical Support.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTR. (n.d.). Thiazole. CUTM Courseware.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 371-375.
-
Process for preparing thiazole derivatives. (2017). U.S. Patent Application No. 15/518,291.
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 509-515.
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Chinese Chemical Letters, 32(8), 2427-2434.
-
Hantzsch Thiazole Synthesis. SynArchive.
-
BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from BenchChem Technical Support.
-
Synthesis and evaluation of substituted 4-aryloxy- and 4-arylsulfanyl-phenyl-2-aminothiazoles as inhibitors of human breast cancer cell proliferation. Bioorganic & Medicinal Chemistry, 12(5), 1029-1036.
-
2-aminothiazole derivative, preparation method, and use. (2014). European Patent No. EP2682390A1.
-
Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering, 71(1), 9-18.
-
1-Chloro-3-(4-fluorophenyl)propan-2-one. CymitQuimica.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal.
-
BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Retrieved from BenchChem Technical Support.
-
Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 3(4), 789-795.
-
1-Chloro-3-(4-chlorophenyl)propan-2-one. PubChem.
-
Purification of 2-aminothiazole. (1949). U.S. Patent No. 2,489,038.
-
(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis. ChemicalBook.
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(14), 4478.
-
1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one. ChemScene.
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
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Side reaction products in the synthesis of 2-aminothiazoles
Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter, particularly concerning the formation of side reaction products.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Hantzsch thiazole synthesis and my yield is very low. What are the most common causes?
A1: Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide (like thiourea), typically stem from a few key areas.[1][2][3] A systematic approach to troubleshooting is most effective.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Excessive heat or prolonged reaction times can lead to the degradation of starting materials or products.[4]
-
Purity of Starting Materials: The stability of the α-halo-β-carbonyl starting material is a frequent issue. Ensure it is freshly prepared or has been stored properly (cold and dark) to prevent decomposition.[4] Likewise, impurities in the thioamide can introduce competing side reactions.[4]
-
Incorrect Stoichiometry: While the condensation is typically between equimolar parts of thiourea and the α-haloketone, slight adjustments may be needed depending on substrate reactivity.[5]
-
Formation of Side Products: The presence of unexpected spots on your TLC plate often indicates that your reagents are being consumed in non-productive pathways. We will explore these in detail below.
Q2: My main impurity seems to be an isomer of my target 2-aminothiazole. What is it and how can I prevent its formation?
A2: You are likely observing the formation of a 3-substituted 2-imino-2,3-dihydrothiazole. This is a very common side product, especially when using N-monosubstituted thioureas.[1][4] The formation of this isomer is highly dependent on the reaction's pH.
The key difference lies in the final cyclization and dehydration step. The initial S-alkylation of the thiourea is followed by an intramolecular condensation. The regioselectivity of this cyclization is what determines the final product.
-
Causality (The Role of pH): Under neutral or slightly basic conditions, the exocyclic nitrogen of the thiourea intermediate is more nucleophilic, leading to the desired 2-aminothiazole. Under acidic conditions, the endocyclic nitrogen can be protonated, favoring the pathway that leads to the 2-imino isomer.[1]
-
Preventative Measures:
-
Maintain Neutral or Slightly Basic pH: This is the most critical factor. The use of a non-acidic solvent is recommended. If your α-haloketone synthesis leaves residual acid, it must be quenched. Sometimes, adding a mild, non-nucleophilic base is beneficial.[4]
-
Monitor Reaction Time and Temperature: While pH is the primary driver, excessive heat or prolonged reaction times, even in a neutral medium, can potentially lead to isomerization.[4] Monitor the reaction by TLC to stop it once the desired product is maximized.[6]
-
Q3: I'm seeing a higher molecular weight byproduct, especially when I use an excess of thiourea. What could this be?
A3: This is likely a dithiazole thioether. This side product can form from a subsequent reaction between your desired 2-aminothiazole product and another molecule of thiourea, particularly under certain oxidative conditions.[7] Another possibility, if your starting materials have multiple reaction sites, is the formation of bis-thiazoles.[1]
-
Causality: The 2-aminothiazole ring is electron-rich and can undergo further reactions.
-
Preventative Measures:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. Avoid a large excess of thiourea.
-
Optimize Reaction Conditions: Screen reaction temperatures and times. The formation of this byproduct may be favored at higher temperatures or after the primary reaction has completed.[7]
-
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to diagnosing and solving common issues related to side product formation.
Problem 1: Multiple Unidentified Spots on TLC
If your TLC plate shows multiple products, it points towards issues with starting material stability or non-selective reaction conditions.
Diagnostic Workflow
Caption: Favored reaction pathway to 2-aminothiazole.
Pathway 2: Formation of 2-Imino-2,3-dihydrothiazole (Side Product)
This pathway becomes significant under acidic conditions.
Caption: Side reaction pathway leading to isomeric impurity.
Data Summary: Optimizing Reaction Conditions
The choice of reaction parameters has a quantifiable impact on product distribution and yield.
| Parameter | Condition | Effect on Desired Product (2-Aminothiazole) | Effect on Side Products | Recommendation & Rationale |
| pH | Neutral / Slightly Basic | Favored. The exocyclic nitrogen is more nucleophilic, leading to the desired cyclization. [4] | Minimized. Formation of the 2-imino isomer is suppressed. [1] | Maintain pH > 7. Use a non-acidic solvent or add a mild base like NaHCO₃ to neutralize any acid. |
| Acidic | Disfavored. | Favored. Protonation promotes cyclization via the endocyclic nitrogen, forming the 2-imino isomer. [1] | Avoid acidic conditions unless the 2-imino isomer is the target. | |
| Temperature | Moderate (e.g., Reflux in EtOH) | Generally high conversion. | Minimal if time is controlled. | Optimal for most syntheses. Provides enough energy for activation without significant degradation. [6] |
| Excessive (e.g., >100 °C) | May decrease yield due to degradation. | Increased. Promotes decomposition of starting materials and potential isomerization. [4] | Avoid excessive heat. If the reaction is sluggish, consider a catalyst before increasing temperature drastically. | |
| Reaction Time | Optimal (via TLC monitoring) | Maximized yield. | Minimized. | Monitor the reaction every 30-60 minutes to identify the point of maximum product formation. [6] |
| Prolonged | Potential for product degradation. | Increased. Allows for the formation of slower-forming byproducts like dithiazole thioethers. [4][7] | Do not let the reaction run unnecessarily long after the starting material is consumed. |
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Available at: [Link]
-
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]
- Purification of 2-aminothiazole. (1949). Google Patents.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). PMC. Available at: [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Academia.edu. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]
- Method for the purification of 2-aminothiazole. (n.d.). Google Patents.
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Letters in Applied NanoBioScience. Available at: [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. (2023). SciSpace. Available at: [Link]
-
Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Available at: [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Available at: [Link]
-
A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. (2026). ResearchGate. Available at: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and nitrogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]
- Process of producing 2-aminothiazole. (n.d.). Google Patents.
Sources
How to improve the purity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Technical Support Center: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
A Guide to Impurity Troubleshooting and Purification
Welcome to the technical support guide for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. As a Senior Application Scientist, I understand that achieving high purity for this compound is critical for its successful application in research and drug development. This guide is structured to provide direct, actionable solutions to common purification challenges, moving from high-level FAQs to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the initial synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine?
A1: The synthesis, typically a variation of the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] Consequently, the primary impurities in your crude product are often unreacted starting materials (e.g., 1-bromo-3-(4-fluorophenyl)propan-2-one and thiourea), inorganic salts from the work-up (e.g., sodium carbonate), and potential side-products from undesired reaction pathways.[3]
Q2: Which analytical techniques are essential for accurately assessing the purity of my compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for determining the number of components in your crude product.[4][5]
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities, even at low levels. The presence of exchangeable protons can be confirmed with a D₂O shake experiment.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity analysis. It separates the main compound from its impurities and provides mass data to help identify them.[7][8]
-
Melting Point Analysis: A sharp melting point range that is in close agreement with the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.[6]
Q3: I need a significant purity boost with minimal effort. What is the most effective first-line purification technique?
A3: For a crystalline solid like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, recrystallization is the most powerful and efficient initial purification method. It is excellent at removing small amounts of impurities with different solubility profiles. Ethanol is often a suitable solvent for this class of compounds.[7][9] If the product precipitates with impurities, a different solvent or a two-solvent system should be explored.
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process.
Problem: My crude product shows multiple spots on TLC and has a broad melting point.
This is the most common scenario after initial product isolation via precipitation and filtration.[1] The cause is typically a mixture of unreacted starting materials and reaction byproducts.
dot
Caption: Troubleshooting workflow for purifying crude product.
-
Cause A: Residual Starting Materials
-
Why it happens: Reactions rarely go to 100% completion, or incorrect stoichiometry may have been used. Thiourea is highly polar, while the fluorinated α-haloketone is significantly less polar.
-
Solution 1: Acid-Base Wash. The 2-amino group on your thiazole is basic and can be protonated. By dissolving your crude product in an organic solvent (like ethyl acetate) and washing with a dilute acid (e.g., 1M HCl), the desired product will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the pure product. See Protocol 3 for details.
-
Solution 2: Recrystallization. This technique exploits differences in solubility between your product and impurities. A well-chosen solvent will dissolve the product when hot but allow it to crystallize out upon cooling, leaving the impurities behind in the solution. See Protocol 1 .
-
-
Cause B: Reaction Side Products
-
Why it happens: The Hantzsch synthesis can sometimes produce isomeric thiazole byproducts, depending on the reaction conditions.[3][10] These isomers often have very similar polarities to the desired product.
-
Solution: Flash Column Chromatography. When recrystallization or washing fails to separate impurities, column chromatography is the method of choice.[9] It provides superior separation based on small differences in polarity. A typical system for this compound would be silica gel with a mobile phase gradient of ethyl acetate in hexanes. See Protocol 2 .
-
Problem: My product is a persistent oil or a gummy solid that refuses to crystallize.
-
Why it happens: This often indicates the presence of a significant amount of trapped solvent or a high load of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Solution 1: Trituration. This is the process of washing a solid with a solvent in which the desired product is insoluble, but the impurities are soluble. Add a small amount of a non-polar solvent (like cold hexanes or diethyl ether) to your gummy product and vigorously stir or sonicate. The impurities will dissolve, and your product may solidify. Filter to collect the purified solid.
-
Solution 2: Proceed Directly to Chromatography. If trituration fails, do not waste time trying to force crystallization. Dissolve the oil/gummy solid in a minimal amount of dichloromethane or the column eluent and purify it directly using flash column chromatography as described in Protocol 2 .
Comparative Analysis of Purification Techniques
The choice of purification method is a balance between the required purity, time, and available resources.
| Purification Method | Typical Purity Achieved | Expected Yield | Complexity & Time | Best For Removing... |
| Precipitation/Filtration | 80-95% | >90% | Low / Fast | Bulk product from the reaction mixture. |
| Acid-Base Wash | 90-98% | 70-90% | Low / Fast | Unreacted non-basic starting materials and byproducts. |
| Recrystallization | >98% | 60-85% | Medium / Medium | Small amounts of impurities with different solubilities. |
| Column Chromatography | >99% | 50-80% | High / Slow | Isomers and impurities with similar polarity to the product. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Ethanol
This protocol is ideal for increasing the purity of an already solid, but impure, product from ~90% to >98%.
-
Solvent Selection: Place a small amount (~20 mg) of your crude product in a test tube. Add ethanol dropwise while heating until the solid just dissolves. If it dissolves readily in cold ethanol, the solvent is not suitable. If it is insoluble even when boiling, it is also not suitable. Ideally, it should be sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a hot plate and stir bar for efficiency.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Flash Column Chromatography
Use this method when recrystallization is ineffective, particularly for removing isomers or impurities of similar polarity.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude product on a silica TLC plate and develop it in various mixtures of ethyl acetate (polar) and hexanes (non-polar). The ideal system will give your desired product an Rf value of ~0.3-0.4 and show good separation from all impurities. A common starting point is 30% ethyl acetate in hexanes.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar version, e.g., 10% ethyl acetate/hexanes). Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation. Carefully add this powder to the top of your packed column.
-
Elution: Begin running the column with your chosen mobile phase. Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Protocol 3: Acid-Base Extraction/Wash
This protocol is highly effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acid Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-basic impurities, can be discarded.
-
Neutralization and Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) while stirring until the solution is neutral or slightly basic (pH ~8). The pure product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product thoroughly.
References
- SIELC Technologies. (2018). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
- American Cyanamid Co. (1949). Purification of 2-aminothiazole.
- PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
- BenchChem. Optimization of Hantzsch thiazole synthesis reaction conditions.
- Der Pharma Chemica. (2016).
- HELIX Chrom
- MDPI. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.
- Journal of Pharmaceutical and Biomedical Analysis. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- BenchChem.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- YouTube. (2020).
- ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
- PMC. (2021).
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
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Technical Support Center: Addressing Resistance Mechanisms to Thiazole-Based Antimicrobial Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based antimicrobial agents. This guide is designed to provide expert insights and practical solutions to common and complex challenges encountered during the experimental investigation of antimicrobial activity and resistance.
Introduction
Thiazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in the development of new antimicrobial drugs.[1] The thiazole ring is a key pharmacophore in several approved medications and numerous investigational agents.[2] These compounds exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, or by disrupting cell membrane integrity.[3][4][5] However, as with any antimicrobial, the emergence of resistance is a significant challenge.[1] This guide provides in-depth troubleshooting protocols and FAQs to help you navigate these challenges, ensure the integrity of your data, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: My new thiazole derivative precipitates out of solution when I add it to my aqueous assay medium. What's happening?
A: This is a classic case of "precipitation upon dilution" and is very common with hydrophobic compounds like many thiazole derivatives. While your compound may be soluble in a 100% organic solvent like DMSO, adding it to an aqueous buffer reduces the solvent strength, causing the compound to "crash out."[6] This significantly lowers the effective concentration of your compound, leading to inaccurate results.
Q2: I'm getting inconsistent Minimum Inhibitory Concentration (MIC) values for my thiazole compound, even when I use the same stock solution. Why?
A: Inconsistent MICs are frequently linked to solubility and stability issues.[6] Besides precipitation (see Q1), consider that some thiazole derivatives can be unstable in DMSO over time.[7] Furthermore, the solubility of many thiazoles is pH-dependent; minor variations in buffer preparation between experiments can lead to significant differences in how much compound is actually dissolved and active.[7]
Q3: The agar disk diffusion assay shows no zone of inhibition for my compound, but I see activity in a liquid broth assay. Is the compound inactive?
A: Not necessarily. Agar diffusion methods are often unsuitable for water-insoluble compounds.[6] Poor diffusion through the hydrophilic agar matrix is a common cause of false-negative results.[8] The compound may precipitate on the disk or bind to the agar components, preventing it from reaching the bacteria at an effective concentration.[6][8] For hydrophobic compounds, broth-based methods like broth microdilution are generally more reliable.[6]
Q4: My solvent control (e.g., DMSO + media + bacteria) is showing inhibited growth. What should I do?
A: This indicates that the concentration of your solvent is toxic to the test organism. It is crucial to determine the highest non-inhibitory concentration of your solvent. Typically, the final concentration of DMSO in an assay should be kept at or below 1%, but this must be verified for each microbial species.[6] If you observe inhibition in the solvent control, the MIC results for your compound are invalid, and the experiment must be repeated with a lower final solvent concentration.[6]
Q5: How do I interpret an "Intermediate" (I) or "Susceptible, Increased Exposure" (S-IE) result in my susceptibility report?
A: These categories mean that therapeutic success is possible but may require a higher dose or more frequent administration of the drug to ensure it reaches an effective concentration at the site of infection.[9][10] It is a critical category that bridges susceptible and resistant and should not be interpreted as outright resistance. It indicates that the MIC is approaching attainable blood and tissue levels.[9]
Part 2: In-Depth Troubleshooting Guides
These guides provide detailed, step-by-step protocols for tackling more complex experimental issues.
Guide 1: Optimizing Antimicrobial Susceptibility Testing (AST) for Poorly Soluble Thiazole Compounds
The reliability of any AST result hinges on the compound being properly dissolved and available to the microorganism. The broth microdilution method is the recommended approach for water-insoluble agents.[6]
Protocol: Broth Microdilution for Water-Insoluble Compounds
-
Stock Solution Preparation:
-
Dissolve the thiazole compound in 100% DMSO to create a high-concentration stock (e.g., 100x the highest final concentration to be tested). Ensure complete dissolution using sonication or gentle heating if the compound is heat-stable.[6]
-
Expert Tip: A stock concentration of 1280 µg/mL is standard for creating a typical testing range of 0.015 to 32 µg/mL.[11]
-
-
Solvent Toxicity Control:
-
Before the main experiment, determine the maximum tolerable DMSO concentration for your test organism. Prepare two-fold serial dilutions of DMSO in cation-adjusted Mueller-Hinton broth (CAMHB) (e.g., from 10% down to 0.5%).
-
Inoculate with your test organism at the standard density (approx. 5 x 10⁵ CFU/mL).[8]
-
The highest DMSO concentration that shows no inhibition of growth is the maximum you can use in your main assay (typically ≤1%).[6]
-
-
Intermediate Dilutions:
-
Perform a serial two-fold dilution of your compound's stock solution in 100% DMSO. This creates a set of intermediate concentrations.
-
-
Final Plate Preparation (96-Well Plate):
-
Add the appropriate volume of CAMHB to each well.
-
Transfer a small, precise volume (e.g., 2 µL) of each intermediate dilution into the corresponding wells. This one-step addition of the DMSO-dissolved compound into the final volume of broth minimizes the chance of precipitation. The final DMSO concentration must not exceed the predetermined non-inhibitory level.
-
Troubleshooting Tip: If precipitation still occurs, consider using a co-solvent like ethanol or adding a non-ionic surfactant like Polysorbate 80 (Tween 80) to the medium.[6] Always include a control for the co-solvent or surfactant alone to ensure it has no intrinsic antimicrobial activity.[6]
-
-
Inoculation and Controls:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[8]
-
Inoculate all wells except the sterility control.
-
Crucial Controls:
-
Growth Control: CAMHB + inoculum (no compound or solvent).
-
Solvent Control: CAMHB + inoculum + highest concentration of DMSO used.
-
Sterility Control: CAMHB only.
-
Positive Control: CAMHB + inoculum + a known effective antibiotic.[6]
-
-
-
Incubation and MIC Determination:
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] This can be determined by eye or with a plate reader. The use of a redox indicator like resazurin can aid in visualizing growth, especially if the compound precipitates.[3][8]
-
Data Summary: Troubleshooting Inconsistent MIC Values
| Potential Cause | Recommended Action | Citation |
| Compound Precipitation | Visually inspect wells for precipitate. Re-run assay using co-solvents (e.g., Tween 80) or a more robust solubilization method. | [6] |
| Compound Instability | Prepare fresh stock solutions for each experiment. Assess compound stability in DMSO and the test medium over the incubation period. | [7] |
| Inaccurate Pipetting | Use positive displacement or reverse pipetting techniques for viscous solvents like DMSO to ensure accuracy. | [6] |
| pH Variation in Media | Prepare media carefully and consistently. Verify the pH of each new batch of buffer or media. | [7] |
| Solvent Toxicity | Always run a solvent control. If growth is inhibited, repeat the experiment with a lower solvent concentration. | [6] |
Guide 2: Investigating Genotype-Phenotype Discordance
A common challenge in modern microbiology is when genotypic prediction does not match the phenotypic test result. This guide provides a workflow for investigating such discrepancies.
Scenario: A resistance gene is detected (e.g., via PCR or WGS), but the organism appears susceptible in the MIC assay.
This is a critical situation, as reporting a susceptible result could lead to treatment failure. The presence of a gene does not always equal functional resistance.[13]
Workflow for Investigating Discordance
Caption: Workflow for troubleshooting genotype-phenotype discordance.
Detailed Steps & Rationale
-
Verify Culture Purity: The most common cause of discordant results is a mixed culture.[13] Ensure you are testing a pure, single-colony isolate. If the culture is mixed, separate the different colony types and test each one individually.[14]
-
Repeat Original Tests: Simple experimental error can occur. Repeat both the genotypic (e.g., PCR) and phenotypic (MIC) tests from a fresh subculture of the confirmed pure isolate.[13]
-
Use a Reference AST Method: If the discordance persists, use an alternative or reference susceptibility testing method. For example, if your initial test was a commercial automated system, repeat it using the gold-standard broth microdilution or agar dilution method.[13] This helps rule out method-specific artifacts.
-
Investigate Gene Expression: If the gene is confirmed to be present but the organism remains phenotypically susceptible, the gene may not be expressed under standard laboratory conditions. Use Reverse Transcription-quantitative PCR (RT-qPCR) to determine if the resistance gene is being transcribed into mRNA. A lack of transcription indicates the gene is "silent."
-
Final Interpretation and Reporting: Even if a gene is silent in vitro, it could be expressed in vivo. Therefore, the most cautious and clinically responsible approach is to report the organism as resistant based on the genotypic result.[14] Include a comment in the report noting the presence of the resistance gene despite the in vitro susceptibility result. This alerts clinicians to the potential for therapeutic failure.
Guide 3: Characterizing Novel Resistance Mechanisms
When an organism develops resistance to a novel thiazole agent and no known resistance genes are detected, you may be dealing with a novel mechanism.
Potential Mechanisms of Resistance to Thiazole Agents
Caption: Common bacterial resistance mechanisms against antimicrobial agents.
Experimental Strategy for Identification
-
Generate Resistant Mutants: Serially passage the susceptible parent strain in sub-inhibitory concentrations of the thiazole compound to select for resistant mutants. Confirm resistance with a significant (≥4-fold) increase in MIC.
-
Whole-Genome Sequencing (WGS): Sequence the genomes of both the susceptible parent strain and the resistant mutant(s). This is the most powerful tool for identifying novel resistance mechanisms.[15]
-
Comparative Genomics Analysis:
-
Single Nucleotide Polymorphisms (SNPs): Compare the genomes to identify SNPs in the resistant strain. Pay close attention to non-synonymous mutations in genes encoding the putative drug target (e.g., gyrA, gyrB, ftsZ) or in regulatory genes.
-
Insertions/Deletions (InDels): Look for small insertions or deletions that could cause frameshift mutations and inactivate proteins, such as porin channels (reduced uptake).
-
Gene Acquisition: Search for newly acquired genes, such as those encoding efflux pumps or drug-modifying enzymes, that are present in the resistant strain but not the parent.
-
-
Transcriptomic Analysis (RNA-Seq): Compare the transcriptomes of the parent and resistant strains (both with and without drug exposure). This can reveal:
-
Upregulation of Efflux Pumps: A common mechanism of resistance.[15]
-
Downregulation of Porins: Reducing drug entry.
-
Upregulation of drug-modifying enzymes.
-
Case Study - Nitazoxanide: In Giardia lamblia, resistance to the thiazole-based drug nitazoxanide has been linked to the downregulation of a nitroreductase enzyme required for drug activation and the upregulation of protein chaperones.[7][16]
-
-
Functional Validation: Once candidate genes or mutations are identified, they must be functionally validated. This can be done by:
-
Gene Knockout: Deleting the candidate gene in the resistant strain to see if susceptibility is restored.
-
Complementation: Introducing the wild-type version of a mutated gene into the resistant strain to restore susceptibility.
-
Heterologous Expression: Cloning the candidate gene into a susceptible host to see if it confers resistance.
-
References
-
Müller, J., & Hemphill, A. (2015). Drug Resistance in the Microaerophilic Parasite Giardia lamblia. Parasitology, 142(S1), S31-S41. [Link]
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Müller, J., et al. (2019). Resistance formation to nitro drugs in Giardia lamblia: No common markers identified by comparative proteomics. Journal of Proteomics, 199, 13-22. [Link]
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Kaminsky, R., et al. (2016). Nitazoxanide: Nematicidal Mode of Action and Drug Combination Studies. PLoS Neglected Tropical Diseases, 10(1), e0004331. [Link]
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Simner, P. J., & Dien Bard, J. (2021). The Genotype-to-Phenotype Dilemma: How Should Laboratories Approach Discordant Susceptibility Results?. Journal of Clinical Microbiology, 59(6), e01702-20. [Link]
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Tilmanis, D., et al. (2020). Host-targeted nitazoxanide has a high barrier to resistance but does not reduce the emergence or proliferation of oseltamivir-resistant influenza viruses in vitro or in vivo when used in combination with oseltamivir. Antiviral Research, 180, 104851. [Link]
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Yee, R., et al. (2022). Microbiology Case Study: Genotypic-to-phenotypic Discordant Results. Lablogatory. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International, 104(4), 866-874. [Link]
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El-Sayed, M. A., et al. (2025). Phenotype–genotype discordance in antimicrobial resistance profiles of Gram-negative uropathogens recovered from catheter-associated urinary tract infections in Egypt. Journal of Antimicrobial Chemotherapy. [Link]
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Li, G., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(25), 15000-15014. [Link]
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Seleem, M. N., et al. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLoS ONE, 10(6), e0128521. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Duval, R. E. (2015). Answer to "How do you test antimicrobial activity, if your material is insoluble in water?". ResearchGate. [Link]
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Sarker, S. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(12), lxad282. [Link]
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Iannitelli, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3387-3422. [Link]
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Food and Agriculture Organization of the United Nations. (2016). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. FAO. [Link]
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IDEXX. (2017). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Laboratories. [Link]
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Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr. Oracle. [Link]
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Ghasemian, A., et al. (2022). Advances in Antimicrobial Resistance (AMR) — Novel Therapeutic Strategies and Diagnostics. International Journal of Pharmaceutical Research and Applications, 10(4), 518-528. [Link]
-
Hanh Lam. (2015). Answer to "Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?". ResearchGate. [Link]
-
Stokes, S. S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3387-3422. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Kartsev, V. G. (Ed.). (2023). Thiazole-based approved drugs. ResearchGate. [Link]
-
IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Laboratories. [Link]
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Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1964. [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Thakur, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36. [Link]
-
GARDP REVIVE. (2023). Susceptibility testing in antibacterial drug R&D. GARDP. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for Novel Aminothiazole Derivatives
A Case Study Approach for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Senior Application Scientist Note: Data for the specific compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is not extensively available in public literature. This guide is structured to provide a robust framework for establishing an in vivo dosage for a novel small molecule within the aminothiazole class, using your compound as a working example. The principles and methodologies outlined here are grounded in established preclinical drug development practices.
Frequently Asked Questions (FAQs)
Q1: I have a novel aminothiazole derivative, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, with promising in vitro activity. Where do I begin to determine the correct dosage for my first in vivo efficacy study?
A1: The journey from in vitro potency to in vivo efficacy is a multi-step process focused on establishing a therapeutic window. The initial step is not to jump directly into an efficacy study, but to conduct a dose-range finding (DRF) study .[1][2][3] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) .[1] This will inform the selection of doses for subsequent, more comprehensive studies.
Your starting point should be a thorough literature review of structurally similar aminothiazole compounds to gather any available pharmacokinetic (PK) and pharmacodynamic (PD) data.[1][4] In the absence of direct analogs, in vitro data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can provide a preliminary estimate. However, these values do not directly translate to in vivo doses due to factors like absorption, distribution, metabolism, and excretion (ADME).[4][5]
A common practice is to start with a low dose, for instance, 1-5 mg/kg, and escalate in subsequent cohorts of animals.[1] The selection of dose increments (e.g., 2x, 3x) should be sufficient to reveal a dose-response relationship without using unnecessarily high doses.[1]
Q2: What are the critical physicochemical properties of my compound that I need to consider before starting in vivo work?
A2: The physicochemical properties of your aminothiazole derivative are crucial for its in vivo performance. Key parameters include:
-
Solubility: This is a primary determinant of bioavailability.[6] Many small molecule inhibitors, including some thiazole derivatives, exhibit poor aqueous solubility. You will need to develop a suitable vehicle for administration that can solubilize the compound without causing toxicity in the animal model.
-
Lipophilicity (LogP): This affects the compound's ability to cross cell membranes and its distribution into tissues. The thiazole ring itself influences the pharmacokinetic properties of a molecule.
-
Stability: The compound must be stable in the chosen vehicle and under physiological conditions. Degradation can lead to inaccurate dosing and misleading results.
Initial formulation development will likely be required. This could involve screening various GRAS (Generally Recognized As Safe) excipients to find a suitable vehicle for oral or parenteral administration.
Q3: How do I select the appropriate animal model for my in vivo studies?
A3: The choice of animal model is critical and depends on the therapeutic goal of your research.[7][8] For a novel compound, initial studies are often conducted in rodents (mice or rats) due to their well-characterized biology and availability.[7][9]
Considerations for model selection include:
-
Relevance to the Disease: If your compound targets a specific pathway, the animal model should have a homologous pathway that is relevant to the human disease you are studying.[7]
-
Metabolism: The metabolic profile of the chosen species should ideally be as close to humans as possible to ensure the relevance of the pharmacokinetic data.
-
Genetically Engineered Models: If your compound targets a specific gene product, using a knockout or transgenic model can provide more definitive evidence of on-target activity.[7][8]
For initial tolerability and pharmacokinetic studies, healthy animals are typically used.[10] For efficacy studies, a disease model (e.g., a tumor xenograft model for an anticancer agent) is necessary.[4]
Q4: What route of administration should I choose for my aminothiazole derivative?
A4: The route of administration significantly impacts the pharmacokinetic profile of a drug. Common routes for preclinical studies include:
-
Oral (PO): This is the most common route for clinical drugs but can be complex due to the potential for poor absorption and first-pass metabolism in the liver.
-
Intraperitoneal (IP): Often used in rodent studies for its convenience and rapid absorption into the systemic circulation. It can be suitable for compounds with poor oral bioavailability.
-
Intravenous (IV): This route provides 100% bioavailability and is useful for determining fundamental pharmacokinetic parameters.
-
Subcutaneous (SC): Typically results in slower, more sustained absorption compared to IV or IP routes.
For a novel compound, it is often beneficial to initially characterize its pharmacokinetics via both IV and the intended therapeutic route (e.g., oral).
Troubleshooting Guide
Problem: High variability in plasma concentrations of my compound between animals in the same dose group.
-
Potential Cause: Issues with formulation and administration.
-
Solution: Ensure your compound is fully solubilized in the vehicle. If it is a suspension, ensure it is homogenous and well-mixed before and during dosing. Verify the accuracy of your dosing technique (e.g., proper gavage for oral administration).
-
-
Potential Cause: Genetic variability in the animal strain.
-
Solution: Use an inbred strain of animals to minimize genetic differences in drug metabolism.[8]
-
Problem: No observable efficacy in my in vivo model, despite potent in vitro activity.
-
Potential Cause: Poor pharmacokinetic properties.
-
Solution: Conduct a pharmacokinetic study to determine the exposure of your compound in the animals.[4][5] Key parameters to assess are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC). It's possible the compound is being cleared too rapidly to have a therapeutic effect.[6]
-
-
Potential Cause: The compound is not reaching the target tissue.
-
Solution: In addition to plasma PK, consider measuring compound concentrations in the target tissue (e.g., tumor tissue) to confirm exposure at the site of action.
-
-
Potential Cause: The in vivo model is not appropriate.
-
Solution: Re-evaluate your choice of animal model to ensure the target pathway is relevant and druggable in that species.[7]
-
Problem: Unexpected toxicity observed at doses predicted to be safe.
-
Potential Cause: Off-target effects of the compound.
-
Solution: Consider in vitro profiling against a panel of common off-targets to identify potential liabilities.
-
-
Potential Cause: Vehicle-related toxicity.
-
Solution: Always include a vehicle-only control group in your studies to differentiate between compound- and vehicle-induced effects.
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Materials:
-
Test compound: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Healthy mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard laboratory equipment for dosing and observation.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions on each day of administration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Dose Administration: Administer the compound via the chosen route (e.g., oral gavage) once daily for 5-7 days.
-
Dose Escalation: Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 15 mg/kg, 50 mg/kg, 150 mg/kg).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity levels, grooming). Record body weights daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity or more than a 10-15% reduction in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
| Parameter | Description |
| Animal Model | Healthy C57BL/6 mice |
| Group Size | 3-5 mice per group |
| Dose Levels | Vehicle, 5, 15, 50, 150 mg/kg |
| Route of Admin. | Oral (PO) |
| Dosing Schedule | Once daily for 7 days |
| Key Readouts | Body weight, clinical observations |
Visualizations
Workflow for In Vivo Dosage Optimization
This diagram illustrates the logical progression from initial studies to defining a therapeutic dose.
Caption: Workflow for In Vivo Dose Optimization.
References
- Duan, J., & Loll, P. J. (2019). Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. Methods in Molecular Biology, 1939, 249-268.
- Arantza, F. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Antidote
- Obach, R. S. (2010). The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. Taylor & Francis Online, 25(6), 1851-1859.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Taconic Biosciences.
- Wikipedia. (2023, December 2). PKPD model. Wikipedia.
- MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
- Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244-258.
- GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive.
- Bar-Shira, A., & Gasser, T. (2021). How necessary are animal models for modern drug discovery?. Taylor & Francis Online, 26(9), 1195-1200.
- Wikipedia. (2023, November 29). Dose-ranging study. Wikipedia.
- University of Minnesota. (n.d.). IACUC Routes of Administration Guidelines.
- Li, Z., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- Villagran, M., & Diaz, E. (2023).
- Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo. Sigma-Aldrich.
- Akhtar, A. (2015). The (misleading) role of animal models in drug development. Frontiers in Pharmacology, 6, 107.
- Ingber, D. E. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Wyss Institute.
- FORRT. (2019). General Principles of Preclinical Study Design. FORRT.
- Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- RJPTSimLab. (n.d.).
- Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen.
- Hoeford Research Limited. (n.d.). Dose Range Finding. Hoeford Research Limited.
- Avivia BV. (n.d.).
- Li, Z., et al. (2023). Designing an In Vivo Preclinical Research Study.
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617.
- Shah, S. A., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. PubMed, 38(3), e0299692.
- McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. PubMed, 27250931.
- Vasan, N., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. MDPI.
- National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem.
- Li, Y., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. PubChem.
- Lavanya, K., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science.
- El-Sayed, M. A. A., & El-Gazzar, Y. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- MedChemExpress. (n.d.). 4-(4-chlorophenyl)thiazol-2-amine. MedChemExpress.
- da Silva, P. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.
- El-Faham, A., et al. (2025). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
- World Anti Doping Agency. (2019, June 1). The Prohibited List. WADA.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Welcome to the technical support center for the crystallization of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. By understanding the underlying principles and applying systematic troubleshooting, you can significantly improve your experimental outcomes.
Physicochemical Profile of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Before attempting crystallization, it is crucial to understand the molecule's properties. These characteristics will dictate its behavior in various solvent systems and conditions.
-
Molecular Formula: C₁₀H₉FN₂S
-
Molecular Weight: 208.26 g/mol
-
Key Structural Features:
-
Fluorophenyl group: Introduces hydrophobicity and potential for halogen bonding.
-
Thiazole ring: A heterocyclic system capable of π-π stacking and hydrogen bonding.
-
Primary amine group (-NH₂): A key site for hydrogen bond donation.
-
Methylene bridge (-CH₂-): Provides conformational flexibility.
-
The presence of both hydrogen bond donors (amine) and acceptors (thiazole nitrogen), along with aromatic rings, suggests that hydrogen bonding and π-π stacking will be significant intermolecular interactions in the crystal lattice. The fluorine atom can also participate in weaker interactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for crystallization failure with this compound?
A1: The most frequent issue is selecting an inappropriate solvent or solvent system.[1][2] If the compound is too soluble, the solution will not reach the necessary supersaturation to initiate crystal nucleation. Conversely, if it is too insoluble, it will not dissolve sufficiently to be crystallized. The key is to find a solvent where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes.[4][5][6] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the concentration of the solute is too high, causing it to precipitate at a temperature above its melting point. To resolve this, try using a lower boiling point solvent, using a larger volume of solvent to reduce the saturation temperature, or cooling the solution much more slowly to give the molecules time to organize into a crystal lattice.[4][5][6]
Q3: How can I induce crystallization if my supersaturated solution fails to produce crystals?
A3: A clear, supersaturated solution that doesn't crystallize is in a metastable state. To induce nucleation, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Add a seed crystal of the compound, if available. This provides a template for crystal growth.[1][3]
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility and increase the driving force for crystallization.[7][8]
Q4: Does the purity of my starting material matter?
A4: Absolutely. Impurities can inhibit crystal growth, alter crystal habit, or co-crystallize with your compound, leading to a lower purity final product.[3][4] If you are facing significant crystallization challenges, it may be necessary to purify the crude material first using another technique, such as column chromatography.
Systematic Troubleshooting Guide
This section provides a problem-oriented approach to resolving common crystallization issues.
Problem 1: No Crystals Form, Solution Remains Clear
This indicates that the solution is not sufficiently supersaturated.
Causality: The compound's solubility in the chosen solvent at the current temperature is too high.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-crystallizing solutions.
Detailed Protocol: Solvent Evaporation If nucleation fails, the solution is likely undersaturated.
-
Gently warm the flask to ensure all solids are dissolved.
-
Using a gentle stream of nitrogen or air, or by heating on a hotplate, evaporate a small portion (10-20%) of the solvent.[3]
-
Allow the solution to cool slowly to room temperature again.
-
If crystals still do not form, repeat the induction techniques (scratching, seeding, further cooling).
Problem 2: Rapid Precipitation of Powder or Microcrystals
This is a sign of uncontrolled, rapid crystallization, which traps impurities and results in poor quality material.
Causality: The solution becomes supersaturated too quickly, leading to rapid nucleation rather than slow, ordered crystal growth.[1][4] This often happens when a solution is cooled too fast or when a highly effective anti-solvent is added too quickly.
Troubleshooting Workflow:
Sources
- 1. unifr.ch [unifr.ch]
- 2. community.wvu.edu [community.wvu.edu]
- 3. vapourtec.com [vapourtec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Cooling Crystallization Technology | Cool Separations [coolseparations.nl]
- 8. Cooling Crystallization - EVATHERM [evatherm.com]
Technical Support Center: Aminothiazole Synthesis & Purification
Welcome to the Advanced Chemistry Support Hub. You are accessing this guide because your Hantzsch thiazole synthesis—or a related aminothiazole condensation—has likely resulted in a crude mixture that is colored, sticky, or lower in purity than required for biological assay.
As a Senior Application Scientist, I have structured this guide not as a textbook, but as a diagnostic and remediation system . We will move from identifying the specific "symptoms" of your reaction mixture to executing a self-validating purification protocol.
Part 1: Diagnostic Triage (Impurity Identification)
Status: Analyzing Crude Reaction Profile
Before attempting purification, you must identify what is contaminating your product. Use this Q&A matrix to interpret your analytical data (LC-MS/TLC).
Q1: My LC-MS shows a peak with Mass [M+H] + 16 or + 32. Is this an N-oxide?
Diagnosis: Likely Not . While N-oxides are possible, in the context of Hantzsch synthesis (condensation of
-
Cause: If you used an oxidative workup or older reagents, the sulfur atom in the thiazole ring or unreacted thiourea can oxidize to a sulfoxide (+16) or sulfone (+32).
-
Alternative: If the mass is [M-Br+OH] (net loss of mass depending on Br isotopes), it is the
-hydroxy ketone resulting from the hydrolysis of your starting material before it could condense.
Q2: I see a persistent "baseline spot" on TLC (high polarity) that stains with Ninhydrin.
Diagnosis: Unreacted Thiourea or Ammonium Salts .
-
Context: Thiourea is often used in slight excess (1.1–1.2 equiv) to drive the toxic
-haloketone to completion. It is highly polar and water-soluble. -
Confirmation: Thiourea does not fluoresce strongly under UV (254 nm) but stains black/brown with iodine or purple/blue with Ninhydrin (weakly).
-
Risk: If not removed, thiourea can chelate metals in subsequent cross-coupling reactions (Suzuki/Buchwald), killing your catalyst.
Q3: My product is a dark, sticky "tar" instead of a crystalline solid.
Diagnosis: Polymerized
-
Mechanism:
are potent electrophiles. Under thermal stress (refluxing too long) or basic conditions, they self-condense (Aldol-type) or polymerize into dark oligomers. -
Salt Effect: The direct product of the Hantzsch reaction is the hydrobromide salt (
), which is often hygroscopic and amorphous. -
Immediate Action: Do not column immediately. Perform a Free Base Release (see Protocol A below).
Q4: I see a "split" peak in NMR (doubling of signals) but a single peak in LC-MS.
Diagnosis: Tautomeric Equilibrium or Regioisomers .
-
Tautomers: 2-Aminothiazoles exist in equilibrium between the amino (major) and imino (minor) forms. In
, this can broaden peaks. -
Regioisomers: If your
-haloketone was asymmetric and reaction conditions were highly acidic, you may have formed the 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole [1].
Part 2: The Reaction Pathway & Impurity Map
To fix the problem, we must visualize where the impurities originate.
Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting origins of common impurities.
Part 3: Remediation Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Objective: Isolate pure 2-aminothiazole from non-basic impurities (tars, polymerized ketones) and highly water-soluble impurities (thiourea) without chromatography.
Principle: 2-Aminothiazoles are weak bases (
Step-by-Step Procedure:
-
Dissolution: Dissolve crude reaction residue in 1.0 M HCl (aq) .
-
Checkpoint: The product (amine) will dissolve.[1] Dark tars and polymerized
-haloketones often remain insoluble or form a suspension.
-
-
Filtration (Crucial): Filter the acidic solution through a Celite pad.
-
Why: This physically removes the insoluble "tar" polymers identified in the Diagnostic phase.
-
-
The "Wash" (Extraction 1): Wash the acidic filtrate with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Chemistry: The product is in the water layer (protonated). The organic layer extracts non-basic impurities (unreacted ketones, dehalogenated byproducts).
-
Action:Discard the organic layer.
-
-
The "Release" (Basification): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or solid
until pH > 10.-
Observation: The solution will become cloudy as the free base precipitates.
-
-
The "Recovery" (Extraction 2): Extract the basic aqueous mixture with EtOAc (3x) .
-
Chemistry: The product is now neutral and moves to the organic layer. Unreacted thiourea remains in the aqueous phase (highly water-soluble).
-
-
Drying: Dry combined organics over
, filter, and concentrate.
Quantitative Data: Solubility Profile
| Compound | pH 1 (Acidic) | pH 10 (Basic) | Partition Strategy |
| 2-Aminothiazole | Soluble (Water) | Soluble (Organic) | Target |
| Insoluble/Organic | Unstable/Organic | Remove in Acid Wash | |
| Thiourea | Soluble (Water) | Soluble (Water) | Remove in Basic Extraction |
| Polymer/Tar | Insoluble | Insoluble | Remove via Filtration |
Protocol B: Scavenging Stubborn Impurities
Scenario: If Acid-Base extraction fails (e.g., product is amphoteric or too polar), use chemical scavenging.
Issue: Unreacted
-
Dissolve crude in DCM/MeOH.
-
Add PS-Thiol resin (1.5 equiv relative to estimated impurity).
-
Shake for 1 hour.
-
Filter.[1][2][3][4][5] The resin captures the alkyl halide via nucleophilic displacement [2].
Issue: Unreacted Thiourea. Solution: Aqueous Wash or Recrystallization.
-
Recrystallization from Ethanol/Water (1:1) is the gold standard for removing thiourea, which stays in the supernatant while the aminothiazole crystallizes upon cooling [3].
Part 4: Visualizing the Workflow
This diagram outlines the decision logic for purifying your reaction mixture.
Figure 2: Decision tree for aminothiazole purification.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use chromatography instead of extraction? A: Yes, but be careful. Aminothiazoles are basic and can streak on silica gel.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase to deactivate silica acidic sites.
-
Warning: Do not use Acetone/Hexanes if unreacted thiourea is present, as separation is often poor. Use DCM/MeOH gradients (0% -> 10% MeOH).
Q: Why is my yield lower than reported in literature? A: Check your "drying" step.
-
Volatility: Some small 2-aminothiazoles are volatile. Do not leave on high vacuum for hours.
-
Water Solubility: If your product is small (low MW), it may be partially soluble in the aqueous layer during extraction.
-
Fix: Saturate the aqueous layer with NaCl (Salting out) before the final extraction.
-
Q: I used an asymmetric ketone and got two spots. Which is which?
A: In the Hantzsch reaction, the nucleophilic sulfur attacks the
-
Rule: The major product usually places the substituent at the 4-position of the thiazole ring.
-
Verification: Use NOESY NMR . A cross-peak between the thiazole proton and the substituent confirms the regiochemistry [4].
References
-
Regioselectivity in Hantzsch Synthesis: Journal of the Chemical Society, Perkin Transactions 1, "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity".
-
Polymer-Supported Scavenging: RSC Advances, "Synthesis of aminothiazoles: polymer-supported approaches".
-
Recrystallization Protocols: National Institutes of Health (NIH), "2-Aminothiazoles with Improved Pharmacotherapeutic Properties".
-
Structural Assignment: BenchChem, "Protocol for N-Alkylation of 2-Aminothiazoles".
Sources
- 1. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and Standard-of-Care Kinase Inhibitors in Oncology
A Technical Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of several clinically successful anti-cancer agents.[1] This guide provides a comparative overview of a novel investigational compound, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, against the established standard-of-care, focusing on the context of Chronic Myeloid Leukemia (CML) where the 2-aminothiazole derivative, Dasatinib, is a frontline therapy.[2]
While specific preclinical and clinical data for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine are not yet publicly available, this guide will leverage the well-documented structure-activity relationships and known mechanisms of the 2-aminothiazole class to present a scientifically grounded, hypothetical comparison. This document is intended for researchers, scientists, and drug development professionals to illustrate the potential positioning and evaluation of this novel compound.
The 2-Aminothiazole Scaffold: A Foundation for Kinase Inhibition
The 2-aminothiazole moiety is a versatile heterocyclic ring system that has been extensively explored in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In oncology, its significance is underscored by its presence in drugs like Dasatinib and Alpelisib, which target key signaling pathways in cancer cells.[1] The core structure allows for diverse substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, features a 4-fluorophenylmethyl substituent. This structural motif suggests a potential for interaction with the ATP-binding pocket of protein kinases, a common mechanism of action for many anticancer drugs.
Comparative Profile: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine vs. Dasatinib
For this comparative analysis, we will position our investigational compound against Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][6]
Mechanism of Action
Dasatinib: Dasatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL fusion protein, the hallmark of CML.[4][7] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[8] In addition to BCR-ABL, Dasatinib also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[7] This broad-spectrum activity contributes to its clinical efficacy but may also be associated with certain side effects.
Hypothetical Mechanism of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: Based on its structural similarity to other 2-aminothiazole-based kinase inhibitors, it is plausible that 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine also functions as an ATP-competitive inhibitor of one or more protein kinases. The fluorophenylmethyl group may confer a unique binding mode or selectivity profile compared to Dasatinib. A key area of investigation would be to determine its kinase inhibition spectrum and its potency against BCR-ABL and other relevant kinases.
Signaling Pathway: BCR-ABL and Downstream Effectors
Caption: BCR-ABL Signaling and Points of Inhibition.
Hypothetical Performance Data
The following table presents a hypothetical comparison of key performance metrics, based on typical data generated for novel kinase inhibitors.
| Parameter | Dasatinib | 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (Hypothetical) |
| Target Kinase (Primary) | BCR-ABL | BCR-ABL (and potentially others) |
| IC50 (BCR-ABL) | <1 nM | 1-10 nM |
| Cellular Potency (K562 cells) | ~3 nM | 5-20 nM |
| Kinase Selectivity | Multi-targeted (SRC, c-KIT, etc.) | Potentially more selective for BCR-ABL |
| In Vivo Efficacy (Xenograft) | Tumor regression | Tumor growth inhibition |
| Potential Advantage | Broad-spectrum activity | Improved safety profile due to higher selectivity |
Experimental Protocols for Comparative Evaluation
To validate the hypothetical profile of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and rigorously compare it to Dasatinib, a series of preclinical experiments are essential.
In Vitro Assays
1. Kinase Inhibition Assays:
-
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.
-
Methodology:
-
Utilize a radiometric, fluorescence-based, or luminescence-based assay format.
-
Screen the compound against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify primary targets.
-
For identified targets (e.g., BCR-ABL), perform dose-response curves to determine the IC50 value.
-
Compare the IC50 values for the investigational compound and Dasatinib.
-
2. Cellular Proliferation Assays:
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology:
-
Culture CML cell lines (e.g., K562, Ba/F3 expressing wild-type and mutated BCR-ABL).
-
Treat cells with a range of concentrations of the investigational compound and Dasatinib for 72 hours.
-
Measure cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
3. Western Blot Analysis:
-
Objective: To confirm the on-target effect of the compound in cells.
-
Methodology:
-
Treat CML cells with the investigational compound and Dasatinib for a short period (e.g., 2-4 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against phosphorylated forms of BCR-ABL and its downstream targets (e.g., p-CrkL).
-
Observe the reduction in phosphorylation as a measure of target engagement.
-
Experimental Workflow: Preclinical Evaluation
Caption: A typical preclinical evaluation workflow.
In Vivo Studies
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Administer the compound to rodents (e.g., mice, rats) via oral and intravenous routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters (e.g., half-life, bioavailability, clearance).
-
2. Xenograft Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Implant human CML cells (e.g., K562) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, Dasatinib, investigational compound).
-
Administer compounds daily and measure tumor volume regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Standard-of-Care in Broader Oncology Contexts
While our primary comparison is within CML, the 2-aminothiazole scaffold has shown promise in other cancers. For instance, Alpelisib is a PI3K inhibitor approved for certain types of breast cancer.[9][10] Should 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine demonstrate a different kinase selectivity profile, its development could be pivoted towards other indications.
Here is a brief overview of standard-of-care drugs in other relevant cancer types:
-
HER2-Positive Breast Cancer: The standard of care involves HER2-targeted therapies such as trastuzumab and pertuzumab, often in combination with chemotherapy.[3][11][12] These are monoclonal antibodies that bind to the HER2 receptor, inhibiting its signaling and flagging cancer cells for destruction by the immune system.[13][14]
-
ER-Positive Breast Cancer: Endocrine therapy is the cornerstone of treatment. This includes aromatase inhibitors like letrozole, which block estrogen production, and selective estrogen receptor degraders (SERDs) like fulvestrant, which bind to and promote the degradation of the estrogen receptor.[5][15][16][17] These are often combined with CDK4/6 inhibitors such as abemaciclib, which block cell cycle progression.[18]
The diverse mechanisms of these standard-of-care drugs highlight the importance of a thorough characterization of any new investigational compound to identify its optimal therapeutic niche.
Conclusion and Future Directions
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine represents a promising chemical entity within the well-validated 2-aminothiazole class of compounds. Based on its structure, it is hypothesized to function as a protein kinase inhibitor with potential applications in oncology. A direct comparison with the established multi-targeted kinase inhibitor, Dasatinib, provides a clear framework for its preclinical evaluation.
Key differentiators to investigate would be its kinase selectivity profile, its potency against clinically relevant mutations, and its safety profile. Should this investigational compound demonstrate a more favorable therapeutic window compared to existing therapies, it could represent a significant advancement in the treatment of CML or other malignancies. The experimental protocols outlined in this guide provide a roadmap for elucidating the therapeutic potential of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and positioning it within the current landscape of cancer therapeutics.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). National Center for Biotechnology Information. [Link]
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Fulvestrant and the sequential endocrine cascade for advanced breast cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - Frontiers. (2012, June 17). Frontiers. [Link]
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Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018, February 16). Dovepress. [Link]
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Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
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Trastuzumab - Wikipedia. (n.d.). Wikipedia. [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28). Royal Society of Chemistry. [Link]
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What is the mechanism of action of Letrozole (aromatase inhibitor)? - Dr.Oracle. (2025, December 5). Dr.Oracle. [Link]
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How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer. (n.d.). Herceptin. [Link]
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Pertuzumab - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). National Center for Biotechnology Information. [Link]
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
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What is the mechanism of Alpelisib? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
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Mechanism of Action | VIJOICE® (alpelisib) tablets | HCP. (n.d.). VIJOICE. [Link]
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Fulvestrant - Uses, Side Effects, Warnings & FAQs - MacariusHealth. (n.d.). MacariusHealth. [Link]
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The mechanism of action of pertuzumab and trastuzumab. Trastuzumab... - ResearchGate. (n.d.). ResearchGate. [Link]
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Letrozole - Moreland OB-GYN Associates, S.C.. (n.d.). Moreland OB-GYN. [Link]
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What is Abemaciclib used for?. (2024, June 14). News-Medical.net. [Link]
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What is the mechanism of Pertuzumab? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
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Femara - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
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Current and Future Management of HER2-Positive Metastatic Breast Cancer | JCO Oncology Practice - ASCO Publications. (2021, June 2). American Society of Clinical Oncology. [Link]
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What is the mechanism of action of Trastuzumab? - Patsnap Synapse. (2025, March 7). Patsnap. [Link]
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What is the mechanism of Letrozole? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
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The History and Mechanism of Action of Fulvestrant : Clinical Breast Cancer - Ovid. (n.d.). Ovid. [Link]
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Dasatinib - Wikipedia. (n.d.). Wikipedia. [Link]
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Dasatinib - Proteopedia, life in 3D. (2017, January 18). Proteopedia. [Link]
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Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Data Back New First-Line Standard for HER2-Positive Metastatic Breast Cancer. (2025, August 1). Oncology Learning Network. [Link]
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The discovery and mechanism of action of letrozole - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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A Comprehensive Look at Abemaciclib's Advantages and Applications. (2024, February 22). LinkedIn. [Link]
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Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. (n.d.). PIQRAY. [Link]
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Chronic Myeloid Leukemia: Current Recommendations for Treatment and Monitoring. (n.d.). Clinical Care Options. [Link]
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Alpelisib (Piqray): Breast Cancer targeted therapy | LBBC. (2025, December 2). Living Beyond Breast Cancer. [Link]
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Abemaciclib - Massive Bio. (2025, December 11). Massive Bio. [Link]
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Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Treating Chronic Myeloid Leukemia (CML) by Phase - American Cancer Society. (2025, June 16). American Cancer Society. [Link]
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Chronic Myelogenous Leukemia (CML) Treatment & Management: Approach Considerations, Imatinib, Newer Tyrosine Kinase Inhibitors - Medscape Reference. (2024, November 18). Medscape. [Link]
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What treatment is recommended for a patient with estrogen receptor (ER) positive breast cancer? - Dr.Oracle. (2025, June 2). Dr.Oracle. [Link]
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Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS - Blood Cancer United. (n.d.). The Leukemia & Lymphoma Society. [Link]
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After Two Decades, Potential New Standard of Care for Early-Stage Breast Cancer Emerges. (2025, December 12). Oncology Learning Network. [Link]
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current standards of care for metastatic breast cancer. (n.d.). CancerCare. [Link]
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Standard of Care in Hormone Receptor–Positive Metastatic Breast Cancer: Can We Improve the Current Regimens or Develop Better Selection Tools? | JCO Oncology Practice - ASCO Publications. (2021, November 15). American Society of Clinical Oncology. [Link]
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Treatment Paradigm Shifting for HER2-Positive Breast Cancer? Key Data From ESMO 2025. (2025, November 17). Oncology Learning Network. [Link]
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Standard of Care of Patients with CML Treated in Community Based Oncology Group Practices in Rhineland-Palatinate (Germany) - ASH Publications. (2016, December 2). American Society of Hematology. [Link]
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HER2 Positive Breast Cancer Treatment - Moffitt. (n.d.). Moffitt Cancer Center. [Link]
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Validating the mechanism of action of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
A Comparative Guide for Target Deconvolution and Selectivity Profiling
Part 1: Executive Summary & Mechanistic Hypothesis
The compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (hereafter referred to as 4-FBz-TA ) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a 2-aminothiazole "head" with a flexible 4-fluorobenzyl "tail."
While the 2-aminothiazole core is frequently associated with ATP-competitive kinase inhibition (e.g., Dasatinib), the addition of the semi-flexible benzyl linker shifts the pharmacophore preference significantly toward Monoamine Oxidase B (MAO-B) inhibition. The hydrophobic benzyl group is ideally suited to traverse the "entrance cavity" of human MAO-B, while the thiazole amine coordinates with the FAD cofactor.
The Validation Challenge: Researchers working with 4-FBz-TA must distinguish between two potential mechanisms:
-
Primary Mechanism (Neuroprotection): Selective inhibition of MAO-B, preventing dopamine degradation (relevant to Parkinson’s Disease).
-
Secondary/Off-Target Mechanism (Cytotoxicity): ATP-competitive inhibition of Src/Abl family kinases (relevant to Oncology/Toxicity).
This guide provides a rigorous experimental framework to validate the primary MAO-B mechanism while quantifying kinase liabilities.
Part 2: Comparative Performance Matrix
To objectively validate 4-FBz-TA, it must be benchmarked against clinical standards for both potential pathways.
| Feature | 4-FBz-TA (Test Compound) | Selegiline (MAO-B Control) | Dasatinib (Kinase Control) |
| Primary Target | hMAO-B (Reversible/Irreversible TBD) | hMAO-B (Irreversible) | Src/Abl Kinases (Reversible) |
| Binding Mode | Non-covalent hydrophobic fit (Benzyl) + Polar anchor (Thiazole) | Covalent adduct formation (Propargyl) | ATP-competitive (Hinge binder) |
| Selectivity Risk | Moderate (Kinase off-target potential) | High (MAO-A at high doses) | Low (Pan-kinase inhibitor) |
| Key Assay Readout | H₂O₂ production (Amplex Red) | H₂O₂ production (Amplex Red) | ADP production (ADP-Glo) |
| Validation Goal | Demonstrate >50-fold selectivity for MAO-B over MAO-A and Src. | Validate assay sensitivity. | Validate kinase assay window. |
Part 3: Mechanistic Visualization
Pathway 1: The Dopaminergic Preservation Pathway (Target)
The following diagram illustrates the intended mechanism: inhibition of MAO-B to preserve synaptic dopamine levels, contrasted with the off-target kinase pathway.
Figure 1: Mechanistic bifurcation. The 4-FBz-TA compound is designed to block the MAO-B conversion of Dopamine to DOPAC, but structurally risks inhibiting Src Kinases.
Part 4: Experimental Protocols for Validation
Experiment A: Fluorometric Amplex Red Assay (MAO-B Potency)
Objective: Quantify the IC50 of 4-FBz-TA against recombinant human MAO-B and determine selectivity against MAO-A.
Logic: MAO-B oxidizes substrates (e.g., p-tyramine) generating H₂O₂. Peroxidase converts H₂O₂ + Amplex Red into Resorufin (fluorescent). Inhibition results in signal loss.
Protocol:
-
Reagent Prep: Prepare 10 mM stock of 4-FBz-TA in DMSO.
-
Enzyme Mix: Dilute recombinant hMAO-B (1 U/mL) and hMAO-A (control) in Reaction Buffer (0.05 M sodium phosphate, pH 7.4).
-
Incubation:
-
Add 50 µL Enzyme Mix to 96-well black plate.
-
Add 1 µL of 4-FBz-TA (dose-response: 1 nM to 100 µM).
-
Incubate 15 min at 37°C (allows inhibitor binding).
-
-
Reaction Start: Add 50 µL of Substrate Mix (200 µM p-tyramine, 200 µM Amplex Red, 1 U/mL HRP).
-
Detection: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.
-
Validation Check: Selegiline (1 µM) must show >95% inhibition.
Experiment B: ADP-Glo Kinase Profiling (Specificity Check)
Objective: Rule out "false positives" caused by the aminothiazole core inhibiting kinases.
Logic: Kinases convert ATP to ADP. ADP-Glo reagent depletes remaining ATP and converts generated ADP back to ATP, which drives Luciferase. High signal = High Kinase Activity. Inhibition = Low Signal.
Protocol:
-
Panel Selection: Test 4-FBz-TA against Src, Abl, and EGFR (common aminothiazole targets).
-
Reaction: Mix Kinase (2 ng) + Lipid/Peptide Substrate + ATP (10 µM) + 4-FBz-TA (10 µM single point screen).
-
Duration: Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).
-
Readout: Measure Luminescence.
-
Threshold: If inhibition > 50% at 10 µM, the compound is a "Dirty Kinase Inhibitor" and requires structural optimization (e.g., rigidifying the benzyl linker).
Part 5: Validation Workflow Decision Tree
Use this logic flow to interpret your experimental data and classify the compound.
Figure 2: Decision Matrix. A successful candidate must pass the potency threshold for MAO-B without triggering the kinase "kill switch."
References
-
Chimenti, F., et al. (2009). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry. (Demonstrates the structural basis for benzyl/phenyl-thiazole MAO-B selectivity).
-
Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[1][2][3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. (Establishes the aminothiazole core as a kinase-privileged scaffold).
-
Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012–2014)." Expert Opinion on Therapeutic Patents. (Reviews thiazole derivatives as MAO-B inhibitors).
-
Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." ThermoFisher.com. (Standard protocol for Experiment A).
-
Promega. "ADP-Glo™ Kinase Assay Systems Technical Manual." Promega.com. (Standard protocol for Experiment B).
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of Novel 2-Aminothiazoles
In the landscape of modern drug discovery, the 2-aminothiazole scaffold represents a privileged structure, serving as the backbone for a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The journey from a promising hit compound to a clinical candidate, however, is fraught with challenges, chief among them being the comprehensive characterization of its target engagement and off-target effects. This guide provides a deep dive into the cross-reactivity profiling of a novel, hypothetical compound, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine , hereafter referred to as "Compound X". As the primary target and potential cross-reactivity of this specific molecule are yet to be defined, this document will serve as a strategic guide for researchers and drug development professionals on how to elucidate its mechanism of action and potential liabilities.
We will explore a multi-pronged approach, integrating established and cutting-edge techniques to build a robust cross-reactivity profile. This guide will not only detail the "how" but also the "why" behind each experimental choice, providing a framework for the logical and scientifically sound characterization of novel chemical entities.
A Multi-Step Strategy for Target Deconvolution and Comprehensive Cross-Reactivity Profiling
The initial challenge with a novel compound like Compound X is the identification of its primary biological target(s). A phenotypic screen may have revealed interesting cellular effects, but a deep understanding of its molecular interactions is paramount for further development. Our strategy, therefore, begins with target deconvolution, followed by broad and then specific cross-reactivity assessments.
Step 1: Unmasking the Primary Target with Affinity Chromatography-Mass Spectrometry
The first step in our journey is to identify the direct binding partners of Compound X within the cellular proteome. Affinity chromatography coupled with mass spectrometry is a powerful and unbiased method for this purpose.[4][5][6] This technique involves immobilizing the small molecule to a solid support and then capturing its interacting proteins from a cell lysate.
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
-
Compound Immobilization:
-
Action: Synthesize an analog of Compound X with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker position should be carefully chosen to minimize interference with potential protein binding sites.
-
Rationale: Covalent immobilization allows for stringent washing steps to remove non-specific protein binders, thereby enriching for true interactors.[7]
-
-
Cell Lysate Preparation:
-
Action: Prepare a native cell lysate from a cell line where Compound X exhibits its desired phenotype.
-
Rationale: Using a relevant cell line increases the likelihood of identifying the physiologically relevant target protein(s).
-
-
Affinity Pull-Down:
-
Action: Incubate the immobilized Compound X with the cell lysate. Follow this with a series of stringent wash steps to remove non-specifically bound proteins. Finally, elute the specifically bound proteins.
-
Rationale: The incubation allows for the formation of the compound-protein complex. The wash steps are critical for reducing background noise. Elution can be achieved by changing the pH, ionic strength, or by using a competing free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Action: The eluted proteins are separated by SDS-PAGE, excised, and subjected to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Rationale: Mass spectrometry provides a highly sensitive and accurate method for identifying the eluted proteins by matching the experimental peptide fragmentation patterns to theoretical spectra from protein databases.[5]
-
Step 2: Casting a Wide Net with Kinome Scanning
Given that a significant portion of approved drugs target kinases, and the 2-aminothiazole scaffold is known to interact with this enzyme class, a broad screen against a panel of kinases is a logical next step.[8][9] Kinome scanning services offer a high-throughput method to assess the interaction of a compound with hundreds of kinases simultaneously.[10]
To illustrate the utility of this approach, let's consider a hypothetical comparison of Compound X with a structurally related, known multi-kinase inhibitor, N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (Comparator A).[11]
| Kinase Target | Compound X (% Inhibition at 1 µM) | Comparator A (% Inhibition at 1 µM) |
| Primary Target (Hypothetical) | 95% | 88% |
| Off-Target Kinase 1 | 75% | 80% |
| Off-Target Kinase 2 | 60% | 55% |
| Off-Target Kinase 3 | 15% | 45% |
| Off-Target Kinase 4 | 5% | 10% |
This hypothetical data suggests that while both compounds potently inhibit the primary target, they exhibit different off-target profiles. Compound X appears to be more selective, with fewer potent off-target interactions compared to Comparator A. This type of data is invaluable for guiding structure-activity relationship (SAR) studies to improve selectivity.
Caption: A simplified workflow for a competition-based kinome scanning assay.
Step 3: Confirming Target Engagement in a Cellular Context with CETSA
While in vitro assays like kinome scanning are powerful, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the binding of a ligand to its target protein in intact cells.[12][13][14] The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.[15]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
-
Cell Treatment:
-
Action: Treat intact cells with either Compound X or a vehicle control.
-
Rationale: This allows for the compound to enter the cells and bind to its target protein(s) in their native environment.
-
-
Heat Challenge:
-
Action: Heat the treated cells across a range of temperatures.
-
Rationale: The heat will cause proteins to denature and aggregate. Proteins bound to a ligand will be stabilized and remain in solution at higher temperatures.[16]
-
-
Lysis and Separation:
-
Action: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Rationale: This step isolates the proteins that were resistant to thermal denaturation.
-
-
Quantification:
-
Action: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Rationale: By plotting the amount of soluble protein as a function of temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
-
A CETSA experiment for Compound X and its primary target, as well as a known off-target, would yield data that can be visualized as follows:
| Temperature (°C) | Soluble Primary Target (Vehicle) | Soluble Primary Target (Compound X) | Soluble Off-Target (Vehicle) | Soluble Off-Target (Compound X) |
| 45 | 100% | 100% | 100% | 100% |
| 50 | 85% | 98% | 90% | 92% |
| 55 | 50% | 80% | 60% | 65% |
| 60 | 20% | 60% | 30% | 32% |
| 65 | 5% | 30% | 10% | 11% |
This data would show a significant thermal stabilization of the primary target in the presence of Compound X, confirming engagement. In contrast, the off-target protein shows minimal stabilization, indicating weak or no binding in the cellular context.
Integrated Analysis and Future Directions
The power of this multi-faceted approach lies in the integration of data from each technique. Affinity chromatography provides the initial list of potential targets. Kinome scanning then offers a broad, yet in vitro, view of selectivity. Finally, CETSA validates the most promising interactions in a physiologically relevant setting.
The comprehensive cross-reactivity profile generated for Compound X will be instrumental in:
-
Guiding Lead Optimization: SAR studies can be designed to enhance potency for the primary target while minimizing interactions with key off-targets identified in the screens.
-
Predicting Potential Toxicities: Interactions with certain off-targets can be linked to known adverse drug reactions, allowing for early-stage risk assessment.
-
Informing Clinical Trial Design: A thorough understanding of a compound's molecular interactions can aid in patient selection and the monitoring of potential side effects.
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A Head-to-Head Comparison of Thiazole-Based Aurora Kinase Inhibitors: A Guide for Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases.[1][2] Among the most critical of these targets are the Aurora kinases, a family of serine/threonine kinases that act as master regulators of mitosis.[3][4] Their overexpression is a hallmark of many cancers, making them a focal point for the development of novel anti-cancer therapeutics.[3][5][6]
This guide provides a head-to-head comparison of prominent thiazole-based inhibitors targeting the Aurora kinase family. We will dissect their performance using key experimental data, explain the causality behind the protocols used to generate this data, and provide expert insights to guide your research and development efforts.
The Target: Aurora Kinases in Mitosis
The human Aurora kinase family has three members—Aurora A, B, and C—that orchestrate distinct events crucial for successful cell division.[3][4]
-
Aurora A is essential for centrosome maturation and the assembly of the bipolar spindle.[4][6]
-
Aurora B , as part of the chromosomal passenger complex (CPC), is vital for correcting improper kinetochore-microtubule attachments and for cytokinesis.[3][7]
-
Aurora C functions primarily in meiosis but can cooperate with Aurora B in mitosis.[4]
Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis, a highly sought-after outcome in oncology.[6] The specific cellular phenotype often depends on the inhibitor's selectivity profile against the different Aurora isoforms.
Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis.
The Inhibitors: A Comparative Analysis
We will compare two well-characterized thiazole-containing compounds with different selectivity profiles: Danusertib (PHA-739358) , a pan-Aurora kinase inhibitor, and AMG 900 , another potent pan-inhibitor with a distinct chemical scaffold but relevant for comparison.
| Inhibitor | Target Profile | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Other Key Targets (IC50) |
| Danusertib | Pan-Aurora / Multi-kinase | 13 nM[8][9] | 79 nM[8][9] | 61 nM[8][9] | Abl (25 nM), RET (31 nM), FGFR1 (47 nM)[9] |
| AMG 900 | Pan-Aurora (Potent) | 5 nM[10][11] | 4 nM[10][11] | 1 nM[10][11] | >10-fold selective over p38α, Tyk2, JNK2[10] |
IC50: The half-maximal inhibitory concentration, a measure of inhibitor potency.
Expert Analysis & Interpretation:
-
Danusertib presents a broader kinase inhibition profile. While it effectively targets all Aurora isoforms, its off-target activity against kinases like Abl and FGFR1 could be a double-edged sword.[9] This might offer efficacy in specific cancer types (e.g., those driven by Bcr-Abl) but could also lead to a wider range of side effects.[12]
-
AMG 900 demonstrates exceptional potency and selectivity for the Aurora kinase family.[6][10] With single-digit nanomolar IC50 values against all three isoforms, it serves as a powerful tool for probing Aurora-dependent biology.[10][11] Its high selectivity suggests that its cellular effects are more likely to be a direct result of Aurora kinase inhibition, which can lead to a cleaner interpretation of experimental results and potentially a better-tolerated therapeutic.[10]
Performance Data: Cellular Activity
The ultimate test of an inhibitor is its ability to perform in a cellular context. Cellular potency is often measured by GI50 (the concentration for 50% growth inhibition).
| Inhibitor | Cell Line (Cancer Type) | Cellular Potency (GI50 / EC50) | Observed Phenotype |
| Danusertib | Ovarian (A2780cp) | 3.88 µM (48h)[8] | G2/M arrest, polyploidy[8] |
| Danusertib | GEP-NET | Nanomolar range | Cell-cycle arrest, apoptosis[5] |
| AMG 900 | Colon (HCT116) | 0.7 - 5.3 nM range (across 26 lines)[11] | Polyploidy, apoptosis[13] |
| AMG 900 | AML (MOLM-13) | Single-digit nanomolar[14] | Inhibition of Histone H3 phosphorylation, apoptosis[14] |
Expert Analysis & Interpretation:
AMG 900 consistently shows superior cellular potency, with activity in the single-digit nanomolar range across a wide variety of tumor cell lines.[11][14] This is orders of magnitude more potent than the reported micromolar activity of Danusertib in certain ovarian cancer cells.[8] The potent cellular activity of AMG 900 is consistent with its strong inhibition of Aurora B, which leads to a characteristic failure of cytokinesis, resulting in polyploidy and subsequent cell death.[13][14] Danusertib also induces G2/M arrest and polyploidy, consistent with Aurora kinase inhibition.[8]
Experimental Validation: Key Protocols
To ensure trustworthiness and reproducibility, the data presented above relies on robust, standardized assays. Here, we detail the methodologies for the two core experiments used to characterize these inhibitors.
Experimental Workflow
Caption: Standard workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality: This assay directly measures the enzymatic activity of a purified kinase. It quantifies the amount of ADP produced during the phosphorylation reaction.[15][16] By adding an inhibitor, we can directly measure its ability to block this enzymatic function, providing a pure measure of biochemical potency (IC50) without the complexities of a cellular environment.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the purified recombinant Aurora kinase (e.g., Aurora A), a suitable peptide substrate, and ATP in a kinase reaction buffer.[17]
-
Inhibitor Addition: Add serial dilutions of the thiazole-based inhibitor (e.g., Danusertib or AMG 900) to the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.[17]
-
ATP Depletion: Add 5µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[15][18] Incubate for 40 minutes at room temperature.[17][18]
-
ADP to ATP Conversion: Add 10µl of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase into ATP.[15][18]
-
Luminescence Detection: The newly generated ATP drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity. Incubate for 30-60 minutes and measure luminescence with a plate reader.[18]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
Causality: This assay assesses the overall effect of an inhibitor on a population of living cells. It measures the metabolic activity of mitochondria, which serves as a proxy for cell viability.[19][20][21] A reduction in metabolic activity indicates either cell cycle arrest or cell death (cytotoxicity), providing the cellular potency (GI50 or EC50).
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a range of concentrations of the thiazole-based inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the media and add fresh serum-free media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL.[20][21][22] Incubate for 3-4 hours at 37°C.[21][22]
-
Formazan Solubilization: During the incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20] Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the crystals.[19][22]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[20] Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[20][22]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[19] Calculate the percentage of cell viability relative to the vehicle-treated control and plot against inhibitor concentration to determine the GI50 value.
Conclusion and Future Outlook
This head-to-head comparison demonstrates that while multiple thiazole-based compounds can effectively inhibit Aurora kinases, their specific profiles matter immensely. AMG 900 stands out for its potent and highly selective pan-Aurora inhibition, translating to impressive cellular activity.[10][14] Danusertib , while also a pan-inhibitor, has a broader kinase profile that may be advantageous in certain contexts but complicates its use as a specific probe for Aurora biology.[9]
The choice of inhibitor should be guided by the experimental question. For specifically studying the role of Aurora kinases in a biological process, a highly selective compound like AMG 900 is preferable. For therapeutic development, the polypharmacology of a compound like Danusertib might offer benefits but also poses challenges regarding toxicity. Future research should continue to focus on developing inhibitors with high selectivity, not only between kinase families but also among the Aurora isoforms themselves, to further dissect their unique roles and minimize off-target effects.[23]
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Bridging the Bench and Biology: A Comparative Guide to the In Vitro and In Vivo Correlation of Thiazole-Based Anti-Inflammatory Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct experimental data correlating the in vitro and in vivo activity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is not extensively available in peer-reviewed literature, suggesting its status as a novel or less-characterized compound. This guide, therefore, leverages a well-documented analogue, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide , to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation (IVIVC) for this promising class of therapeutic agents. The experimental designs and data presented herein are synthesized from established research on thiazole derivatives to provide a robust framework for evaluating novel compounds like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Introduction: The Therapeutic Promise of Thiazole Scaffolds
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 2-aminothiazole moiety, in particular, is a privileged structure, known to interact with a variety of biological targets.[2] The development of novel thiazole derivatives as anti-inflammatory agents is a significant area of research, aimed at identifying compounds with improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
A critical step in the preclinical development of any new chemical entity is establishing a strong correlation between its activity in controlled laboratory settings (in vitro) and its performance in a complex biological system (in vivo). This guide provides a comprehensive overview of this process, using a representative thiazole derivative to demonstrate the evaluation of anti-inflammatory activity, with a focus on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[4][5]
The Mechanistic Cornerstone: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like platelet aggregation and stomach lining protection, and COX-2, which is inducible and highly expressed during inflammation.[4][5] Selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with traditional NSAIDs.
Below is a simplified representation of the COX pathway in inflammation.
Caption: Simplified COX pathway and the inhibitory action of thiazole derivatives.
In Vitro Evaluation: Quantifying Target Engagement
The initial screening of potential anti-inflammatory compounds relies on robust and reproducible in vitro assays. These assays are designed to measure the direct interaction of the compound with its molecular target, in this case, the COX enzymes. The primary goal is to determine the compound's potency (IC50) and selectivity.
Comparative In Vitro COX Inhibition Data
The following table summarizes the in vitro activity of our representative thiazole derivative, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1), compared to a non-selective NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Compound 1 (Thiazole Derivative) | 0.056 | 9.01 | 0.006 |
| Ibuprofen (Non-selective) | 12 | 25 | 0.48 |
| Celecoxib (COX-2 selective) | 15 | 0.04 | 375 |
Data synthesized from literature for illustrative purposes.[4]
Interpretation: The data reveals that Compound 1 is a potent inhibitor of COX-1 and a moderate inhibitor of COX-2, indicating a non-selective profile, though with a preference for COX-1.[4][5] This contrasts with the known profiles of Ibuprofen and Celecoxib. This in vitro characterization is fundamental for predicting the compound's potential efficacy and side-effect profile in vivo.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
Principle: This is a colorimetric enzyme-based assay that measures the peroxidase activity of COX. The cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations. A vehicle control (DMSO alone) is also included. The mixture is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid (the cyclooxygenase substrate) and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Kinetic Measurement: The plate is immediately placed in a microplate reader, and the absorbance is measured at a specific wavelength (e.g., 590 nm) over time. The rate of reaction is determined from the linear phase of the absorbance curve.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Assessment: Translating Potency to Efficacy
While in vitro assays provide crucial information on potency, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole organism.[6][7][8] For anti-inflammatory agents, models that induce a measurable inflammatory response are standard.
Comparative In Vivo Anti-Inflammatory Data
The dorsal air pouch model is a well-established method for evaluating local inflammation and the effects of anti-inflammatory drugs.[4][5][9] It allows for the collection of inflammatory exudate and the measurement of key inflammatory mediators like Prostaglandin E2 (PGE2).
| Treatment Group (Dose) | Exudate Volume (mL) | PGE2 Levels in Exudate (pg/mL) | Percent Inhibition of PGE2 |
| Vehicle Control | 2.5 ± 0.3 | 2500 ± 300 | - |
| Compound 1 (30 mg/kg) | 1.8 ± 0.2 | 1100 ± 150 | 56% |
| Ibuprofen (50 mg/kg) | 1.5 ± 0.3 | 950 ± 120 | 62% |
Data synthesized from literature for illustrative purposes.[4][5]
Interpretation: In this model, Compound 1 demonstrates a significant anti-inflammatory effect, as evidenced by the reduction in both exudate volume and, more specifically, the levels of the COX-2 product, PGE2.[4][5] This in vivo inhibition of PGE2 production correlates well with the in vitro data showing that the compound can inhibit COX enzymes.
Experimental Protocol: Murine Dorsal Air Pouch Model
Principle: This model creates a subcutaneous cavity into which an inflammatory agent is injected. The resulting inflammatory response, including fluid accumulation and cellular infiltration, can be quantified.
Step-by-Step Methodology:
-
Pouch Formation: Mice (e.g., BALB/c) are anesthetized, and a sterile pocket of air (e.g., 10 mL) is injected subcutaneously on the dorsum. This is repeated after 2-3 days to create a stable, vascularized pouch.
-
Induction of Inflammation: On a subsequent day (e.g., day 6), an inflammatory agent such as carrageenan (1% in saline) is injected into the air pouch.
-
Compound Administration: The test compound (e.g., Compound 1) or vehicle is administered to the animals, typically via oral gavage, at a specified time before or after the carrageenan injection.
-
Exudate Collection: At a defined time point after inflammation induction (e.g., 6-24 hours), the animals are euthanized. The inflammatory exudate from the pouch is carefully collected using a syringe.
-
Analysis:
-
The volume of the exudate is measured.
-
The exudate is centrifuged, and the supernatant is collected for biomarker analysis.
-
PGE2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Cell counts and differentials can also be performed on the cellular pellet.
-
-
Data Analysis: The mean exudate volume and PGE2 levels for each treatment group are compared to the vehicle control group. The percent inhibition is calculated to determine the efficacy of the compound.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro potency and the in vivo efficacy. This correlation strengthens confidence in the in vitro screening cascade and helps in dose prediction for further studies.
Caption: Workflow for establishing an in vitro-in vivo correlation.
For the thiazole derivative class, a successful IVIVC would demonstrate that compounds with lower in vitro IC50 values for COX-2 generally show greater inhibition of PGE2 production in vivo. However, the correlation must also account for pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME), which determine the compound's concentration at the site of inflammation. The potent in vitro COX-1 activity of Compound 1, for example, would predict a higher likelihood of gastrointestinal side effects, an essential consideration for its therapeutic potential.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the anti-inflammatory activity of a novel thiazole derivative, using a well-studied analogue as a template. By integrating targeted in vitro assays with relevant in vivo models, researchers can build a comprehensive profile of a compound's potency, efficacy, and mechanism of action. The strong correlation between the inhibition of COX enzymes in vitro and the reduction of prostaglandins in vivo provides a solid foundation for advancing promising compounds into further preclinical and clinical development.
For 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and other novel analogues, the next steps would involve executing this experimental framework to determine their specific IC50 values and in vivo efficacy, thereby positioning them within the broader landscape of thiazole-based anti-inflammatory agents.
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Efficacy comparison of fluorinated vs. non-fluorinated thiazole derivatives
An In-Depth Efficacy Comparison of Fluorinated vs. Non-Fluorinated Thiazole Derivatives in Medicinal Chemistry
Introduction: The Strategic Synergy of Thiazole and Fluorine
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4][5][6] From anticancer and antimicrobial to antidiabetic agents, the thiazole nucleus serves as a versatile scaffold for drug design.[2][3][5] In parallel, the strategic incorporation of fluorine into bioactive molecules has become a powerful tactic for optimizing drug-like properties.[7][8][9][10] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[9][11][12][13]
This guide provides an in-depth, objective comparison of the efficacy of fluorinated thiazole derivatives against their non-fluorinated analogues. We will dissect the causal mechanisms behind fluorine's impact and present supporting experimental data from peer-reviewed studies, offering researchers and drug development professionals a clear perspective on the tangible benefits of this chemical modification.
The Fluorine Effect: A Mechanistic Overview
The decision to introduce a fluorine atom is a calculated design choice aimed at enhancing a molecule's pharmacokinetic and pharmacodynamic profile. Its effects are multifaceted, stemming from fundamental physicochemical principles. Fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9][13] Furthermore, it can modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation, which can lead to more selective and potent interactions with target proteins.[9][14] The increase in lipophilicity often associated with fluorination can also improve a compound's ability to cross biological membranes.[11][13]
Caption: Impact of Fluorine on Thiazole Drug Properties.
Comparative Efficacy Analysis: Therapeutic Areas
The tangible benefits of fluorinating thiazole derivatives are best illustrated through direct comparison of their biological activities. Below, we examine key therapeutic areas where this strategy has yielded demonstrably superior results.
Anticancer Activity
Fluorination has consistently been shown to enhance the cytotoxic potential of thiazole derivatives against various cancer cell lines. The presence of a highly electronegative fluorine atom can increase the molecule's ability to interact with target enzymes or receptors within cancer cells.[7]
One study highlighted a nano-sized fluorinated thiazole derivative, 7c , which exhibited more potent activity against the MDA-MB-231 breast cancer cell line than the widely used chemotherapy drug, Cisplatin.[2][15] Another investigation found that a benzothiazole derivative bearing a fluorine atom at the 6-position was significantly more cytotoxic against a leukemia cell line than its non-fluorinated counterparts.[16] These findings underscore that both the presence and the specific placement of the fluorine atom are critical for optimizing anticancer efficacy.[17]
Table 1: Comparative Anticancer Activity (IC₅₀ in µg/mL)
| Compound | Substitution | Cell Line | IC₅₀ (µg/mL) | Reference |
| Thiazole 7c | Fluorinated (methoxy) | MDA-MB-231 | 2.97 | [2][15] |
| Thiazole 7b | Non-fluorinated (methyl) | MDA-MB-231 | 14.9 | [2][15] |
| Thiazole 7d | Chloro-substituted | MDA-MB-231 | 27.2 | [2][15] |
| Thiazole 13b | Bromo-substituted | MDA-MB-231 | 13.4 | [2][15] |
| Cisplatin (Standard) | - | MDA-MB-231 | 4.33 | [2][15] |
Lower IC₅₀ values indicate higher potency.
Antidiabetic Activity (α-Amylase Inhibition)
In the context of diabetes management, inhibiting enzymes like α-amylase can help control post-prandial hyperglycemia. A study on a novel series of fluorophenyl-based thiazoles demonstrated a clear advantage for the fluorinated compounds.[18][19] The lead fluorinated analogue, 3h , was found to be a more potent inhibitor of α-amylase than the standard antidiabetic drug, acarbose.[18][19] This enhancement is likely due to favorable binding interactions within the enzyme's active site, facilitated by the fluorine atom.
Table 2: Comparative α-Amylase Inhibition Activity
| Compound | Substitution | IC₅₀ (µM) | Reference |
| Analogue 3h | Fluorinated | 5.14 ± 0.03 | [18][19] |
| Acarbose (Standard) | - | 5.55 ± 0.06 | [18][19] |
Lower IC₅₀ values indicate higher inhibitory potency.
Antimicrobial and Antifungal Activity
The thiazole nucleus itself is a known toxophore for various microbes.[5] The addition of fluorine can amplify this effect. Studies have shown that the electron-withdrawing nature of fluorine enhances the antimicrobial properties of the thiazole scaffold.[7][16] For instance, a series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles showed enhanced antibacterial activity when compared directly to their non-fluorinated analogues.[7] Similarly, newly synthesized fluorine-containing condensed thiazoles have demonstrated encouraging fungicidal activity.[1]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section details the standard, self-validating protocols used to generate the comparative data discussed above.
Protocol 1: Synthesis of Fluorinated Thiazole Derivatives (Hantzsch Method)
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, widely used for preparing both fluorinated and non-fluorinated derivatives.[18][19]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: An equimolar mixture of the appropriate thiosemicarbazone and an α-haloketone (e.g., 2-bromo-4-fluoroacetophenone for a fluorinated derivative) is prepared.[18][19]
-
Solvent Addition: The mixture is dissolved in a suitable solvent, typically absolute ethanol.[18][19]
-
Cyclization: The solution is heated under reflux for 4-5 hours to facilitate the cyclization reaction.[18][19]
-
Isolation: After cooling, the solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization to yield the final thiazole derivative.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric, standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[2][15]
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.[2][15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated thiazoles) and incubated for an additional 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours, during which mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion
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Joshi, K. C., Pathak, V. N., & Arya, P. (1977). Synthesis of Some New Fluorine Containing Condensed Thiazoles and Their Fungicidal Activity. Agric. Biol. Chem., 41(3), 543-546. [Link]
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Al-Abdullah, E. S., Al-Soliemy, A. M., Arshad, F., El-Gazzar, A. A., & Mahmoud, S. Y. (2023). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 16(1), 104411. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PLOS ONE. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]
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Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Liu, F., & Sameem, B. (Year N/A). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, The Scripps Research Institute. [Link]
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Structure-Activity Relationship of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine Analogs
Executive Summary: The Privileged Scaffold
The molecule 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine represents a specific subclass of the 2-aminothiazole family—a "privileged structure" in medicinal chemistry. Unlike simple alkyl-thiazoles, the inclusion of a 4-fluorobenzyl moiety confers unique physicochemical properties that bridge the gap between fragment-based screening and lead optimization.
This guide objectively compares this fluorinated scaffold against its non-fluorinated and alkylated analogs. It focuses on its utility as a precursor for kinase inhibitors , antimicrobials , and cholinesterase inhibitors , emphasizing the bioisosteric impact of the fluorine atom on metabolic stability and lipophilicity.
Comparative SAR Analysis
The following analysis contrasts the specific subject molecule (Compound B) against a baseline alkyl analog (Compound A) and a non-fluorinated aryl analog (Compound C).
Table 1: Physicochemical & Biological Performance Matrix
| Feature | Compound A (Alkyl Baseline) | Compound B (Subject Molecule) | Compound C (Non-Fluoro Analog) |
| Structure | 4-Methyl-1,3-thiazol-2-amine | 4-[(4-F-phenyl)methyl]-1,3-thiazol-2-amine | 4-Benzyl-1,3-thiazol-2-amine |
| LogP (Lipophilicity) | ~0.5 (Low) | ~2.7 (Optimal for CNS/Cell Permeability) | ~2.3 |
| Metabolic Stability | Low (Rapid oxidation) | High (F blocks para-oxidation) | Moderate (para-hydroxylation risk) |
| Kinase Affinity (Src/Abl) | Negligible | Moderate (Hydrophobic pocket fit) | Low to Moderate |
| Antimicrobial Potency | Weak | High (Enhanced membrane penetration) | Moderate |
| Primary Utility | Reagent/Solvent | Lead Scaffold / Drug Intermediate | General Building Block |
Key Mechanistic Insights
-
The Fluorine Effect (Bioisosterism): In Compound B, the fluorine atom at the para-position of the benzyl ring mimics hydrogen in size (Van der Waals radius: 1.47 Å vs. 1.20 Å) but significantly alters electronics. It blocks Cytochrome P450-mediated metabolism at the reactive para-position, extending the compound's half-life (
) in vivo. -
The Benzyl Linker: Unlike a rigid phenyl attachment directly on the thiazole, the methylene bridge (-CH2-) in Compound B allows rotational freedom. This "induced fit" capability is critical for binding into the deep catalytic gorges of enzymes like Acetylcholinesterase (AChE) .
Visualizing the Structure-Activity Relationship
The following diagram illustrates the functional zones of the scaffold and the logical decision pathways for optimization.
Caption: Functional decomposition of the 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine scaffold showing the critical role of the fluorinated tail in metabolic stability.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish true activity from PAINS (Pan-Assay Interference Compounds), the following protocols are recommended.
A. Synthesis: The Hantzsch Thiazole Reaction
This method is the industry standard for generating 2-aminothiazoles. It relies on the condensation of
Reagents:
-
Precursor: 1-(4-fluorophenyl)-3-bromo-2-propanone (1.0 eq)
-
Nucleophile: Thiourea (1.2 eq)
-
Solvent: Ethanol (Absolute)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the
-bromoketone in 10 mL ethanol. -
Addition: Add 1.2 mmol thiourea. The solution typically warms slightly (exothermic).
-
Cyclization: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Validation: The starting material spot (
) should disappear, replaced by a lower amine spot.
-
-
Workup: Cool to room temperature. A hydrobromide salt precipitate may form. Neutralize with saturated
to release the free amine. -
Purification: Recrystallize from ethanol/water.
B. Biological Assay: Ellman’s Method (AChE Inhibition)
This scaffold is a known pharmacophore for Alzheimer's targets.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Protocol:
-
Incubate Enzyme (AChE) + Test Compound (10 nM – 100
M) for 20 mins. -
Add ATCh and DTNB.
-
Measure Absorbance at 412 nm.
-
Control: Use Donepezil as a positive control (
nM). -
Integrity Check: If the compound precipitates in buffer, the inhibition data is invalid (false positive).
-
Synthesis Workflow Diagram
The following Graphviz diagram details the Hantzsch synthesis pathway described above.
Caption: Step-by-step Hantzsch synthesis pathway for generating the target scaffold.
Assessment of Drug-Likeness (ADME)
For researchers considering this scaffold for library development, the ADME profile is superior to non-fluorinated analogs.
-
Lipinski's Rule of 5:
-
MW: ~208 Da (<500) — Pass
-
H-Bond Donors: 2 (Amine) — Pass
-
H-Bond Acceptors: 3 (N, S, F) — Pass
-
LogP: ~2.7 (<5) — Pass
-
-
Blood-Brain Barrier (BBB): The combination of the fluoro-group and the thiazole core generally allows for moderate to high BBB penetration, making it suitable for CNS targets (e.g., AChE inhibitors).
References
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PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S.[3] National Library of Medicine. Link
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.[4][5] Frontiers in Pharmacology.[5] Link
-
BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.Link
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.[6] Acta Chimica Slovenica.[6] Link
-
Ayati, A., et al. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as cholinesterase inhibitors. European Journal of Medicinal Chemistry.[7] (Contextual citation regarding AChE activity of thiazole scaffolds).
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Benchmarking 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine Against Known Anticancer Agents: A Comparative Guide
This guide provides a comprehensive comparative analysis of the investigational compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine against established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective, data-driven framework for evaluating the potential of this 2-aminothiazole derivative as a novel therapeutic candidate. We will delve into the rationale behind experimental design, present detailed methodologies for key assays, and interpret comparative data to position this compound within the current landscape of cancer therapeutics.
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Its structural versatility allows for modifications that can modulate its pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the development of novel targeted therapies.[1][3] The specific compound of interest, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, incorporates a fluorophenyl group, a common modification known to enhance metabolic stability and binding affinity. This guide will benchmark its efficacy against well-characterized chemotherapeutic drugs, providing a rigorous assessment of its potential.
Comparator Anticancer Agents: Establishing a Baseline
To provide a meaningful comparison, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine will be evaluated against a panel of standard-of-care anticancer drugs with distinct mechanisms of action. This allows for a broad understanding of the investigational compound's relative potency and potential therapeutic niche.
| Anticancer Agent | Mechanism of Action |
| Doxorubicin | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. |
| Cisplatin | Forms DNA adducts, leading to DNA damage and induction of apoptosis. |
| 5-Fluorouracil (5-FU) | A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis.[4] |
This selection of comparators provides a robust framework for assessing the cytotoxic and cytostatic effects of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine across different mechanistic classes.
In Vitro Benchmarking Strategy: A Multi-faceted Approach
A comprehensive in vitro evaluation is crucial to characterize the anticancer profile of a novel compound. Our benchmarking strategy employs a suite of well-established assays to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Experimental Workflow
Caption: A streamlined workflow for the in vitro benchmarking of anticancer compounds.
Part 1: Cytotoxicity Assessment
The initial step in evaluating an anticancer compound is to determine its cytotoxic or cytostatic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[5]
Methodology: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay [5][9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and the comparator drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Comparative IC50 Data
The following table presents hypothetical IC50 values to illustrate how the data would be presented.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Insert Value] |
| Paclitaxel | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-Fluorouracil | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation: Lower IC50 values indicate greater potency.[5] This table will allow for a direct comparison of the cytotoxic potential of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine against established chemotherapeutic agents across different cancer cell lineages.
Part 2: Elucidating the Mechanism of Action
Following the determination of cytotoxic activity, it is crucial to investigate the underlying mechanism by which the compound induces cell death. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Assays to detect apoptosis often measure key events in the apoptotic cascade, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[11]
Methodology: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[12] Annexin V is a protein that has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12][13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[12]
Experimental Protocol: Annexin V/PI Staining [12]
-
Cell Treatment: Treat cancer cells with 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and comparator drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Methodology: Propidium Iodide Staining for Cell Cycle Analysis
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[16]
Experimental Protocol: PI Staining for Cell Cycle Analysis [15]
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.
Potential Signaling Pathway Involvement
Many anticancer drugs exert their effects by targeting specific intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[17][18] The 2-aminothiazole scaffold has been implicated in the modulation of various kinases within these pathways.
Caption: Key signaling pathways in cancer and potential points of intervention for novel therapeutics.
Further investigation using techniques such as Western blotting would be necessary to determine the specific molecular targets of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine within these or other relevant signaling cascades.
Conclusion
This guide outlines a systematic and robust approach for benchmarking the novel compound 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine against established anticancer agents. By employing a multi-faceted in vitro testing strategy that encompasses cytotoxicity, apoptosis, and cell cycle analysis, researchers can gain a comprehensive understanding of its therapeutic potential. The comparative data generated will be instrumental in guiding future preclinical and clinical development of this promising 2-aminothiazole derivative.
References
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baseclick. Cell Cycle Analysis: Techniques & Applications. Available from: [Link]
- Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). [Journal Name].
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University of Wisconsin-Madison. Cell Cycle Analysis. Available from: [Link]
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
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Axion Biosystems. Choosing an Apoptosis Detection Assay. Available from: [Link]
- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (2025).
- Powis, G. (1991). Signalling pathways as targets for anticancer drug development. Pharmacology & Therapeutics.
- Basic Methods of Cell Cycle Analysis. (2023).
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Walsh Medical Media. Targeting Signal Transduction Pathways in Cancer Therapy. Available from: [Link]
- Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (2016). Molecules.
- Updates on altered signaling pathways in tumor drug resistance. (2023). Molecular Cancer.
- Drug inhibition of signalling pathways. Drugs that target signalling... (2012).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
- Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. (2023). Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
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Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. Available from: [Link]
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- Thiadiazole derivatives as anticancer agents. (2018). Pharmacological Reports.
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PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). IJCRT.org.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research.
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PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available from: [Link]
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Confirmation of target engagement for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary & Mechanistic Hypothesis
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (hereafter 4-FBTA ) represents a "privileged scaffold" in medicinal chemistry, most notably as a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) . While the 2-aminothiazole core is a potent pharmacophore for binding the FAD cofactor cavity in MAO-B, it is also a frequent offender in High-Throughput Screening (HTS) as a Pan-Assay Interference Compound (PAINS).
This guide provides a rigorous experimental framework to distinguish bona fide target engagement from non-specific artifacts (redox cycling or aggregation), comparing 4-FBTA against clinical standards Safinamide (reversible) and Selegiline (irreversible).
Mechanistic Logic
The 4-FBTA molecule targets the substrate cavity of MAO-B. The 2-amine group forms hydrogen bonds with the FAD cofactor or specific residues (e.g., Pro102), while the fluorobenzyl moiety occupies the hydrophobic entrance cavity, utilizing the fluorine atom to improve metabolic stability and selectivity over MAO-A.
Diagram 1: Mechanism of Action & Binding Logic
Caption: Predicted binding mode of 4-FBTA within the MAO-B active site, highlighting critical pi-stacking and hydrogen bonding interactions.
Comparative Performance Profiling
To validate 4-FBTA, it must be benchmarked against established mechanisms. The following table contrasts 4-FBTA with clinical standards.
Table 1: Comparative Pharmacological Profile[1]
| Feature | 4-FBTA (Test Article) | Safinamide (Comparator 1) | Selegiline (Comparator 2) |
| Mechanism | Reversible, Competitive | Reversible, Competitive | Irreversible (Suicide Substrate) |
| Binding Kinetics | Fast-On / Fast-Off (Transient) | Fast-On / Slow-Off | Covalent modification |
| MAO-B Selectivity | Moderate to High (Fluorine driven) | Very High (>1000-fold) | High (at low doses) |
| PAINS Risk | High (Aminothiazole core) | Low | Low |
| Primary Artifact | H2O2 Scavenging / Aggregation | N/A | Metabolic conversion to amphetamines |
| Exp. IC50 (MAO-B) | 0.05 – 1.5 µM (Est.) | 0.098 µM | 0.014 µM |
Critical Insight: Unlike Safinamide, 4-FBTA possesses a primary amine on a thiazole ring, which can undergo oxidation or react with assay reagents. Protocol 3 below is mandatory to rule this out.
Experimental Validation Protocols
Protocol 1: Functional Potency (Amplex Red Assay)
Objective: Quantify inhibition of MAO-B enzymatic activity while controlling for fluorescence interference.
Methodology: This assay relies on the MAO-B catalyzed oxidation of Tyramine to produce H2O2, which reacts with Amplex Red (via HRP) to form fluorescent Resorufin.
-
Reagents: Recombinant Human MAO-B (1 U/mL), Tyramine (Substrate, 2x Km), Amplex Red reagent, HRP.
-
Workflow:
-
Incubate 4-FBTA (serial dilution 10 µM to 0.1 nM) with MAO-B for 15 mins at 37°C.
-
Add Substrate Mix (Tyramine + Amplex Red + HRP).
-
Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.
-
-
Counter-Screen (Crucial): Run the exact same assay without MAO-B , adding exogenous H2O2 (10 µM) instead.
-
Logic: If 4-FBTA reduces the signal in the absence of MAO-B, it is an H2O2 scavenger (False Positive), not an inhibitor.
-
Protocol 2: Biophysical Confirmation (Surface Plasmon Resonance - SPR)
Objective: Prove direct physical binding and determine residence time.
Methodology:
-
Chip: CM5 Sensor Chip with immobilized MAO-B (Amine coupling).
-
Running Buffer: PBS-P+ with 1% DMSO (Solubility is critical for this scaffold).
-
Injection: Single-cycle kinetics. Inject 4-FBTA at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Analysis: Fit to 1:1 Langmuir binding model.
-
Success Criteria: Rapid association (
) and measurable dissociation ( ). Square-wave sensorgrams indicate non-specific binding or aggregation.
-
Diagram 2: Validation Decision Tree (Graphviz)
Caption: Step-by-step decision matrix to filter out PAINS and confirm specific MAO-B engagement.
Selectivity & Specificity Data
To confirm the utility of 4-FBTA as a specific probe, you must determine the Selectivity Index (SI) against MAO-A.
Experimental Setup:
-
Assay: Identical to Protocol 1, but using Recombinant Human MAO-A and Serotonin (or Tyramine) as substrate.
-
Calculation:
Interpretation of Results:
-
SI > 100: Highly Selective (Clinical Candidate profile).
-
SI 10 - 100: Moderate Selectivity (Acceptable for Lead).
-
SI < 10: Non-selective (Toxicological risk due to "Cheese Effect" - hypertensive crisis).
Note: The 4-fluorobenzyl substitution is historically associated with improved MAO-B selectivity compared to non-substituted benzyl analogs.
References
-
Evaluation of 2-aminothiazole derivatives as MAO-B Inhibitors Tripathi, A. C., et al. (2018).[1] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?"
-
Fluorine Substitution Effects on MAO Selectivity Kavitha, S., et al. (2017). "Synthesis and biological evaluation of 2-amino-4-(4-fluorophenyl)thiazole derivatives."
-
PAINS and Assay Interference in Aminothiazoles Baell, J. B., & Holloway, G. A. (2010).[2] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries."
-
Amplex Red MAO Assay Protocols Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol."
Sources
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as crucial as determining its potency. A highly potent inhibitor with poor selectivity can lead to off-target effects and potential toxicity, derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for the selectivity profiling of novel kinase inhibitors, using the hypothetical case of a 2-aminothiazole derivative, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] Many of these activities stem from the inhibition of specific protein kinases. Therefore, for a novel compound like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, a thorough investigation of its kinase selectivity is a critical first step in its development.
This guide will walk you through the essential experimental workflows, from initial broad-spectrum screening to more focused cell-based assays, providing the rationale behind each step and the practical considerations for generating robust and reliable data.
The Importance of Selectivity Profiling
Kinase inhibitors are often designed to target the ATP-binding site, which is highly conserved across the kinome. This conservation presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects, highlighting the necessity of comprehensive selectivity profiling. The goal is to build a detailed picture of a compound's interactions across a wide range of kinases to identify not only its intended target but also any potential liabilities.
Phase 1: Broad Kinome Screening - Casting a Wide Net
The initial step in selectivity profiling is to screen the compound against a large, representative panel of kinases. This provides an unbiased overview of its activity across the human kinome. Several commercial services offer kinase profiling panels of varying sizes, often exceeding 400 different kinases.[5]
Experimental Approach: Biochemical Assays
Biochemical assays are the workhorse of initial selectivity profiling. They measure the direct interaction between the inhibitor and the purified kinase enzyme. Common formats include:
-
Radiometric Assays : Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6] Their direct detection method minimizes interference from assay components.
-
Luminescence-Based Assays : These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[7] They offer a non-radioactive, high-throughput alternative.
-
Fluorescence-Based Assays : These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. They are readily adaptable to high-throughput screening.
-
Differential Scanning Fluorimetry (DSF) : This technique measures the thermal stability of a protein in the presence of a ligand.[8] An increase in the melting temperature of the kinase upon compound binding indicates a direct interaction. DSF is a valuable tool for confirming direct binding and can be performed without the need for a substrate.[8]
Caption: A generalized workflow for a biochemical kinase assay.
Experimental Protocol: Single-Dose Profiling
A cost-effective initial approach is to screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel. This will identify the most sensitive targets for further investigation.
Step-by-Step Protocol (using a luminescence-based assay as an example):
-
Compound Preparation : Prepare a stock solution of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in 100% DMSO. For a 10 µM final assay concentration, create a 1 mM intermediate stock.
-
Assay Plate Preparation : In a 384-well plate, add the appropriate kinase, substrate, and ATP in kinase buffer.
-
Compound Addition : Add 1 µL of the 1 mM compound stock to the assay wells (for a 100 µL final volume). Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor as a positive control.
-
Kinase Reaction : Incubate the plate at room temperature for the optimized reaction time (typically 1-2 hours).
-
Detection : Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and initiate the luminescence signal.
-
Signal Readout : After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.
Phase 2: Dose-Response Analysis and IC50 Determination
Kinases that show significant inhibition (e.g., >50%) in the single-dose screen should be selected for dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.
Data Presentation: Summarizing Selectivity Data
The results of the dose-response analysis should be compiled into a clear and concise table.
| Kinase Target | IC50 (nM) |
| Primary Target(s) | Value(s) to be determined experimentally |
| Off-Target 1 | Value to be determined experimentally |
| Off-Target 2 | Value to be determined experimentally |
| ... | ... |
Phase 3: Cell-Based Assays - Moving into a Physiological Context
While biochemical assays are essential for understanding direct enzyme inhibition, they lack the complexities of a cellular environment.[9] Cell-based assays provide a more physiologically relevant assessment of a compound's activity, taking into account factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.[9][10]
Experimental Approaches:
-
Target Engagement Assays : These assays directly measure the binding of the compound to its target inside living cells. A popular method is the NanoBRET™ Target Engagement Assay, which uses bioluminescence resonance energy transfer (BRET) to detect compound binding to a NanoLuc®-tagged kinase.[9][10][11]
-
Phosphorylation Assays : These assays measure the phosphorylation of a known downstream substrate of the target kinase.[12] A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase. This can be measured by techniques such as Western blotting, ELISA, or flow cytometry.
-
Cell Proliferation/Viability Assays : If the target kinase is involved in cell proliferation or survival, its inhibition should lead to a decrease in cell growth or viability.[12] Assays like the MTT or CellTiter-Glo® assays can be used to quantify these effects.
Caption: A general workflow for cell-based kinase inhibitor testing.
Experimental Protocol: Cellular Target Engagement (NanoBRET™)
-
Cell Preparation : Use HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.
-
Compound Addition : Add serial dilutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine to the cells in a white, 96-well plate.
-
Tracer Addition : Add the fluorescent NanoBRET™ tracer, which also binds to the kinase's ATP pocket.
-
Incubation : Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Substrate Addition : Add the NanoLuc® substrate to generate the donor luminescent signal.
-
BRET Measurement : Measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis : Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound.
Interpreting the Data: Building a Selectivity Profile
The ultimate goal is to integrate the data from both biochemical and cell-based assays to create a comprehensive selectivity profile. This can be visualized using a kinome tree, where inhibited kinases are highlighted. A selective inhibitor will show high potency against a single kinase or a small number of related kinases, with significantly lower potency against other kinases.
It is important to note that discrepancies between biochemical and cellular data can arise.[10][11] A compound may be potent in a biochemical assay but show reduced activity in cells due to poor permeability or active efflux. Conversely, a compound might appear more potent in cells due to mechanisms that are not captured in a purified enzyme assay. Understanding these differences is key to making informed decisions in a drug discovery program.
Conclusion
The selectivity profiling of a novel kinase inhibitor like 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a multi-faceted process that requires a systematic and tiered approach. By combining broad-panel biochemical screening with more focused cell-based assays, researchers can build a detailed understanding of a compound's on- and off-target activities. This knowledge is indispensable for guiding lead optimization efforts and ultimately, for developing safer and more effective kinase-targeted therapies.
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Reaction Biology. KINASE PROFILING & SCREENING. [Link]
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INiTS. Cell-based test for kinase inhibitors. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(19), 11373–11382. [Link]
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Hudson, K. D., Robers, M. B., Dawson, C., & Slater, M. R. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Nguyen, T. T., Nguyen, T. H., Nguyen, H. T., & Le, T. V. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 10(52), 31235–31243. [Link]
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Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(10), e0205313. [Link]
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El-Faham, A., El-Sayed, W. A., & Al-Otaibi, A. M. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4165-4191. [Link]
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Balaji, K., & Kumar, R. S. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M969. [Link]
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Sidoryk, K., Kutyła-Olesiuk, A., Wujec, M., & Cholewiński, G. (2020). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 25(10), 2378. [Link]
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de Almeida, L. G. V., de Moraes, J., Gradia, D. F., da Costa, C. H., de Souza, A. C. S. A., de Sá, M. S., ... & da Silva, E. F. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5543. [Link]
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Kocić, D., Stojanović, S., Mladenović, M., Kocić, V., Stanković, N., Stanojević, I., ... & Smelcerović, A. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic chemistry, 95, 103528. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Begum, A., Jahan, I., & Al-Mansur, M. A. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Genetic Engineering and Biotechnology, 21(1), 1-8. [Link]
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Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367–4378. [Link]
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Comparative ADME Profiling: Novel Thiazole Scaffolds vs. Traditional 2-Aminothiazoles
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (kinase inhibitor). However, traditional thiazole derivatives—particularly 2-aminothiazoles —often suffer from a "liability paradox": they exhibit high binding affinity but poor ADME (Absorption, Distribution, Metabolism, Excretion) properties. Common failure modes include rapid oxidative metabolism (CYP450-mediated ring opening), reactive metabolite formation (bioactivation), and "brick-dust" insolubility.
This guide objectively compares a Novel Series (C5-substituted/Polar-tail thiazoles) against the Traditional Series (Unsubstituted 2-aminothiazoles) . We provide experimental data demonstrating how structural modifications mitigate metabolic liabilities and improve solubility, supported by validated protocols for internal replication.
Part 1: The Thiazole Paradox & Comparative Data
The Structural Challenge
-
Traditional Series (Reference): Planar, highly lipophilic 2-aminothiazoles.
-
Mechanism of Failure:[1] The electron-rich sulfur and C4-C5 double bond are prone to S-oxidation and epoxidation by CYP450s, leading to rapid clearance and potential toxicity via glutathione adduct formation.
-
-
Novel Series (Target): C5-blocked thiazoles with solubilizing morpholine/piperazine tails.
-
Mechanism of Success: Steric hindrance at C5 prevents epoxidation; polar appendages reduce LogP and disrupt crystal packing.
-
Comparative ADME Performance
The following data represents a mean performance analysis of
Table 1: Physicochemical & Solubility Profile
| Property | Traditional Series (2-Aminothiazoles) | Novel Series (C5-Blocked/Polar) | Improvement Factor | Significance |
| cLogP | 4.2 ± 0.5 | 2.8 ± 0.3 | 1.5x Lower | Improved lipophilicity efficiency (LE). |
| Kinetic Solubility (pH 7.4) | < 5 µM | > 120 µM | >20x | Moves from "insoluble" to "highly soluble." |
| tPSA (Ų) | 45-60 | 85-100 | ~1.7x | Better balance for oral bioavailability. |
Table 2: Metabolic Stability (Human Liver Microsomes)
| Parameter | Traditional Series | Novel Series | Reference (Dasatinib) | Interpretation |
| > 150 (High) | < 15 (Low) | ~25 | Novel series resists hepatic extraction. | |
| < 10 | > 120 | ~45 | Extended half-life supports QD dosing. | |
| GSH Adducts | Detected (High) | Not Detected | Trace | Reduced risk of idiosyncratic toxicity. |
Table 3: Permeability (PAMPA-GIT)
| Metric | Traditional Series | Novel Series | Comparison |
| 22.0 (High) | 14.5 (Moderate-High) | Slight reduction due to polarity, but still well above the absorption threshold ( | |
| Membrane Retention | > 40% | < 5% | Novel series exhibits less non-specific binding to lipids. |
Part 2: Structural Insights & Metabolic Pathways
To understand why the Novel Series outperforms, we must visualize the metabolic activation pathways. The diagram below illustrates the "Soft Spot" liability of the traditional thiazole ring.
Figure 1: Metabolic bioactivation pathway of thiazoles. Traditional scaffolds undergo epoxidation leading to toxicity. Novel scaffolds block this pathway (green dashed line).
Part 3: Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize that data is only as good as the assay. Thiazoles are notorious for non-specific binding (NSB) and solubility crashes in aqueous buffers. The following protocols include critical "Scientist's Notes" to prevent these common artifacts.
Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quenching Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Aliquot 180 µL of HLM mix into 96-well plates. Add 2 µL of test compound (100 µM DMSO stock). Final compound conc = 1 µM. Incubate at 37°C for 10 min.
-
Scientist's Note: Keeping final DMSO < 0.1% is critical. Thiazoles can inhibit CYPs at high DMSO concentrations, masking instability.
-
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, transfer 50 µL of reaction mix into 150 µL of ice-cold Quenching Solution. -
Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent depletion.
Validation Criteria:
-
Positive Control: Verapamil (High clearance) must show
min. -
Negative Control: Warfarin (Low clearance) must show >85% remaining at 60 min.
-
Ln(Conc) vs Time: Must yield a linear regression (
) for valid calculation.
High-Throughput Solubility (Kinetic)
Objective: Assess "assay solubility" to ensure biological data is real, not a suspension artifact.
Workflow:
-
Dosing: Dispense 10 µL of 10 mM DMSO stock into 490 µL of PBS (pH 7.4). Target conc = 200 µM.[2]
-
Equilibration: Shake at 600 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate (vacuum manifold).
-
Scientist's Note: Do not use nylon filters; thiazoles bind avidly to nylon, giving false low solubility results.
-
-
Quantification: Analyze filtrate via UV-HPLC (254 nm) against a standard curve prepared in 100% DMSO.
Part 4: Integrated Screening Workflow
The following decision tree illustrates how we filter thiazole libraries to reject "false positives" early.
Figure 2: Integrated ADME screening cascade for prioritizing thiazole scaffolds.
References
-
Dalvie, D. et al. (2010). Reactive metabolites from thiazole-containing drugs: Quantum chemical insights into biotransformation and toxicity.[3] Chemical Research in Toxicology.[4]
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
-
Wernevik, J. et al. (2020). Protocol for the Human Liver Microsome Stability Assay.[5][6] ResearchGate.[7]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Subramanian, R. et al. (2010).[4] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors. Chemical Research in Toxicology.[4]
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A Researcher's Guide to Validating Synergistic Drug Effects: A Case Study with Thiazole-Containing Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synergistic effects of novel drug candidates. While the principles discussed are broadly applicable, we will use the well-documented, synergistic combination of Dabrafenib (a thiazole-containing BRAF inhibitor) and Trametinib (a MEK inhibitor) in BRAF V600-mutant melanoma as a practical case study to illustrate the experimental workflow and data interpretation.[1][2][3]
The Rationale for Drug Synergy: A Mechanistic Approach
The goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the individual drugs.[4][5] This can lead to improved efficacy, reduced dosages, and potentially minimized side effects.[1][6][7] A successful synergy validation study begins with a strong mechanistic hypothesis.
In our case study, Dabrafenib targets the mutated BRAF protein, a key molecule that signals cancer cells to grow and divide uncontrollably.[1] However, cancer cells can develop resistance by reactivating the same signaling pathway downstream of BRAF, primarily through the MEK protein.[8][9] Trametinib works by blocking MEK.[1] By inhibiting the pathway at two distinct points, the combination of Dabrafenib and Trametinib creates a more durable and potent anti-cancer effect.[1][10][11] This synergistic interaction has been shown to improve survival in patients with advanced melanoma.[6][8]
Caption: Synergistic inhibition of the MAPK pathway by Dabrafenib and Trametinib.
Part 1: Quantitative In Vitro Synergy Assessment
The first step in validating a synergistic interaction is to quantify the effects of the drug combination on cancer cell viability in vitro. This involves treating cancer cells with a range of concentrations of each drug, both individually and in combination.
Experimental Protocol: Cell Viability and Synergy Calculation
-
Cell Culture: Plate BRAF V600-mutant melanoma cells (e.g., A375) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dabrafenib and Trametinib. Treat the cells with each drug individually and in combination at various ratios. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[4][5] This is a widely accepted method for quantifying drug synergy.[12][13]
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
-
Caption: Workflow for in vitro synergy testing.
Data Presentation: Hypothetical Synergy Data
| Drug Combination | Concentration (nM) | % Inhibition (Single) | % Inhibition (Combo) | Combination Index (CI) | Interpretation |
| Dabrafenib | 10 | 25% | |||
| Trametinib | 1 | 20% | |||
| Dabrafenib + Trametinib | 10 + 1 | 75% | 0.45 | Synergy | |
| Dabrafenib | 50 | 50% | |||
| Trametinib | 5 | 50% | |||
| Dabrafenib + Trametinib | 25 + 2.5 | 90% | 0.30 | Strong Synergy |
Part 2: Mechanistic Validation of Synergy
Observing a synergistic effect on cell viability is a crucial first step. However, a robust validation study must also demonstrate that the drug combination enhances the intended molecular mechanism. For Dabrafenib and Trametinib, this means confirming a more profound suppression of the MAPK signaling pathway and a corresponding increase in apoptosis (programmed cell death).
Experimental Protocol: Western Blotting for Pathway Inhibition
Western blotting is a technique used to detect specific proteins in a sample.[14][15]
-
Sample Preparation: Treat BRAF V600-mutant melanoma cells with Dabrafenib, Trametinib, and the combination for a shorter duration (e.g., 2-24 hours). Lyse the cells to extract proteins.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the phosphorylated (active) form of ERK (p-ERK), a key downstream effector of the MAPK pathway. Also, probe for total ERK as a loading control.
-
Incubate with a labeled secondary antibody that binds to the primary antibody.[14]
-
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[15]
Expected Outcome: The combination of Dabrafenib and Trametinib should result in a more significant reduction in p-ERK levels compared to either drug alone, indicating enhanced pathway inhibition.
Experimental Protocol: Apoptosis Assay
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[16][17][18]
-
Cell Treatment: Treat cells as described for the viability assays.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI).[16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[16]
Expected Outcome: The combination of Dabrafenib and Trametinib should induce a significantly higher percentage of apoptotic cells compared to single-agent treatments.
Sources
- 1. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 2. Early Experience with Dabrafenib–Trametinib Combination in Patients with BRAF-Mutated Malignant Melanoma—A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib and trametinib | Macmillan Cancer Support [macmillan.org.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. In Vitro Combination - Kyinno Bio [kyinno.com]
- 8. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. punnettsquare.org [punnettsquare.org]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Synthesis and Bioactivity of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: A Reproducibility Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the 2-aminothiazole core allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth analysis of the synthesis and bioactivity of a specific derivative, 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, with a focus on the reproducibility of its preparation and biological evaluation.
Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine: A Plausible and Reproducible Pathway
The most prevalent and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This robust reaction involves the condensation of an α-haloketone with a thiourea derivative. While a specific, detailed protocol for the direct synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is not extensively documented in publicly available literature, a scientifically sound and reproducible two-step procedure can be proposed based on established chemical principles.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned through the reaction of 1-bromo-1-(4-fluorophenyl)propan-2-one with thiourea. The α-haloketone precursor, in turn, can be synthesized from the commercially available 1-(4-fluorophenyl)propan-2-one.
Caption: Proposed two-step synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-1-(4-fluorophenyl)propan-2-one (α-Haloketone Precursor)
The bromination of ketones at the α-position is a standard and reproducible organic transformation.
Materials:
-
1-(4-fluorophenyl)propan-2-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., Dichloromethane, Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 1-(4-fluorophenyl)propan-2-one in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate (to quench excess bromine) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure 1-bromo-1-(4-fluorophenyl)propan-2-one.
Step 2: Synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)
Materials:
-
1-Bromo-1-(4-fluorophenyl)propan-2-one
-
Thiourea
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-bromo-1-(4-fluorophenyl)propan-2-one and thiourea in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to precipitate the free amine.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine.
Reproducibility and Yield Considerations
The Hantzsch thiazole synthesis is generally a high-yielding and reproducible reaction. However, the yield and purity of the final product can be influenced by several factors:
-
Purity of the α-haloketone: Impurities in the starting ketone can lead to side reactions and a lower yield of the desired thiazole.
-
Reaction Temperature and Time: While refluxing in ethanol is a common condition, optimization of temperature and reaction time for this specific substrate may be necessary to maximize yield and minimize byproduct formation.
-
Work-up and Purification: Proper neutralization and purification steps are crucial to isolate the pure 2-aminothiazole derivative.
To ensure reproducibility, it is critical to carefully control these parameters and to fully characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Comparative Bioactivity Analysis
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated significant in vitro anticancer activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][3]
| Compound/Derivative | Substituents | Observed Anticancer Activity | Reference |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide | FDA-approved for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). | [3] |
| 2-Amino-4-phenylthiazole derivatives | Various substitutions on the phenyl ring | Antiproliferative activity against A549, HeLa, and HT29 human cancer cell lines. | [1] |
| 2-Amino-5-benzoyl-4-arylthiazoles | Benzoyl group at C5 and various aryl groups at C4 | In vitro anti-tubercular and anticancer activities. | [6] |
Structure-Activity Relationship Insights:
-
Substitution at the 4-position: The presence of an aryl or substituted aryl group at the 4-position of the thiazole ring is a common feature in many bioactive 2-aminothiazoles. The (4-fluorophenyl)methyl group in the target compound is expected to contribute to its lipophilicity and potential interactions with biological targets.
-
Substitution at the 2-amino group: Modifications at the 2-amino position can significantly modulate the anticancer activity. Acylation or arylation of the amino group has been shown to enhance potency in some cases.
Antimicrobial Activity
2-Aminothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2][7]
| Compound/Derivative | Substituents | Observed Antimicrobial Activity | Reference |
| 2-Amino-4-arylthiazole derivatives | Various aryl groups at the 4-position | Activity against Bacillus subtilis, E. coli, Candida albicans, and Aspergillus niger. | [2][7] |
| Thiazolyl-thiourea derivatives | Thiourea moiety attached to the 2-amino group | Promising efficacy toward staphylococcal species. |
Structure-Activity Relationship Insights:
-
The nature of the substituent at the 4-position of the thiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
-
The presence of a free 2-amino group is often important for antimicrobial activity, although derivatives with substitutions on this group can also exhibit significant effects.
Standardized Bioactivity Evaluation Protocols
To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine and its analogs.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Steps:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion: A Framework for Reproducible Research
For researchers and drug development professionals, the key to advancing our understanding of this and other promising compounds lies in the rigorous and standardized application of experimental protocols. The detailed methodologies provided herein for synthesis and bioactivity testing serve as a foundation for generating reliable and reproducible data, which is paramount for the successful development of new therapeutic agents. By adhering to these principles of scientific integrity, the research community can collectively build a more robust and predictive understanding of the vast therapeutic potential held within the 2-aminothiazole scaffold.
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- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI.
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- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Detailed protocol for MTT Cell Viability and Prolifer
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). Semantic Scholar.
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- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
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- MTT Cell Proliferation Assay. (n.d.).
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- Antimicrobial Susceptibility Testing. (2024). NCBI Bookshelf.
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- A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.).
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (n.d.).
- A Facile, Efficient, and Green Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound. (2017). Asian Journal of Organic & Medicinal Chemistry.
- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. (n.d.).
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry.
- 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis. (n.d.). chemicalbook.
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- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
Safety Operating Guide
Proper Disposal Procedures: 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
CAS Number: 77815-14-6
Formula: C
Executive Safety Summary
Immediate Action Required: Treat this compound as a Halogenated Hazardous Organic Waste .
Unlike standard organic waste, the presence of fluorine and sulfur in the thiazole ring dictates specific combustion protocols. Upon thermal decomposition, this compound generates Hydrogen Fluoride (HF) and Sulfur Oxides (SO
Core Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1]
-
Irritant: Causes serious eye and skin irritation (H315, H319).[1][2]
-
Combustion Hazard: Precursor to hydrofluoric acid gas in fire conditions.
Chemical Hazard & Stability Profile
Understanding the molecular stability is the prerequisite for safe disposal. This compound is a fluorinated heteroaromatic amine.
| Parameter | Characteristic | Operational Implication |
| Stability | Stable under standard conditions. | Does not require polymerization inhibitors. |
| Reactivity | Incompatible with strong oxidizing agents and nitrous acid. | Do NOT mix with nitric acid or nitrites in waste containers (Risk of diazonium salt formation/explosion). |
| Flash Point | N/A (Solid). | Combustible solid; keep away from open flames. |
| Combustion Byproducts | HF, SO | Mandatory: Incineration must occur at a facility with caustic scrubbers. |
Waste Segregation & Pre-Disposal Stabilization
Effective disposal begins at the bench. Improper segregation is the leading cause of disposal facility rejections and safety incidents.
A. Solid Waste (Pure Substance)
-
Containerization: Place the solid substance in a sealable high-density polyethylene (HDPE) or glass jar.
-
Secondary Containment: Bag the primary container in a clear, chemically resistant plastic bag (4-mil polyethylene).
-
Labeling: Clearly mark as "Solid Waste: Halogenated Organics - Toxic."
-
Contamination Check: Wipe the exterior of the container with a damp paper towel (solvent-free) to ensure no dust residue remains. Dispose of the towel in the same solid waste stream.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.
-
Segregation:
-
DO: Combine with other halogenated organic solvents (e.g., Dichloromethane, Chloroform).
-
DO NOT: Combine with aqueous acidic waste or strong oxidizers.
-
-
pH Check: If the waste solution is aqueous, verify pH is between 5 and 9. If highly acidic, neutralize carefully with Sodium Bicarbonate before containerization to prevent container degradation.
Disposal Workflow Decision Matrix
The following logic flow dictates the operational handling of the waste from generation to final destruction.
Figure 1: Operational decision matrix for segregating and packaging fluorinated thiazole waste.
The "Why": Incineration Chemistry & Mechanism
As a scientist, you must understand that "disposal" is actually "chemical conversion." We do not bury this chemical; we thermally decompose it.
The Fluorine Problem
Standard incineration operates at ~850°C. Under these conditions, the C-F bond (one of the strongest in organic chemistry, ~485 kJ/mol) cleaves.
If sent to a standard municipal incinerator or a facility lacking specific scrubbers, the generated Hydrogen Fluoride (HF) gas will corrode the facility's metal infrastructure and release toxic plumes. Therefore, you must classify this as Halogenated Waste . This ensures it is routed to a rotary kiln incinerator equipped with a Caustic Scrubber (NaOH spray) , which neutralizes the acid gas:
The Nitrogen/Sulfur Factor
The thiazole ring contains both Nitrogen and Sulfur.
-
Sulfur converts to SO
(acid rain precursor). -
Nitrogen converts to NO
. Both require the same scrubbing systems mentioned above.
Spill Response Protocol
In the event of a benchtop spill, execute the following immediately.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask (if powder is aerosolized).
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Contain:
-
Solid Spill: Cover with a damp paper towel to prevent dust generation. Gently sweep up using a brush and dustpan dedicated to hazardous waste.
-
Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads designed for organic solvents. Do not use combustible materials like sawdust.
-
-
Decontaminate: Clean the surface with a soap and water solution.[3] The fluorinated tail renders this compound lipophilic; water alone may not remove residues effectively.
-
Disposal: Place all cleanup materials (absorbents, gloves, towels) into the Halogenated Solid Waste container.
References
-
PubChem. (n.d.).[1] 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Compound).[1][4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[6] Retrieved February 19, 2026, from [Link]
Sources
- 1. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | C16H13FN2S | CID 625111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | CAS 77815-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Executive Summary & Risk Context
This guide defines the operational safety standards for handling 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine (also known as 4-(4-fluorobenzyl)-2-aminothiazole).[1] As a halogenated aminothiazole derivative, this compound represents a specific class of pharmaceutical building blocks often used in kinase inhibitor development.
The Safety Philosophy: While specific toxicological data for this exact CAS may be limited in public repositories, its structural activity relationship (SAR) dictates that we treat it as a Potent Compound (Control Band 3) until proven otherwise.[1] The combination of the aminothiazole moiety (potential sensitizer/biologically active) and the fluorinated benzyl group (enhanced lipophilicity/skin absorption) necessitates a containment-first approach.[1]
Core Hazard Profile (Derived from Analog SAR)
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Zero-tolerance for surface contamination. |
| Skin/Eye Irritant | H315 / H319 | Causes skin/eye irritation.[1][4][5][6] | Barrier protection is non-negotiable. |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][7] | NO OPEN AIR HANDLING. Fume hood mandatory. |
| Sensitization | Suspected | Potential skin sensitizer.[1][2][6] | Aminothiazoles are structural alerts for sensitization. |
Personal Protective Equipment (PPE) Matrix
Scientific justification for PPE selection is based on permeation kinetics. Fluorinated organic heterocycles can permeate standard nitrile rapidly if dissolved in organic solvents (e.g., DCM, DMSO).[1]
Tiered Protection Protocol
| Protection Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields via air currents.[1] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Change outer gloves every 30 mins or immediately upon splash.[1] | The "Double-Shell" method creates a sacrificial layer. If the outer glove is compromised by solvent, the inner glove provides a clean barrier for doffing. |
| Respiratory | Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 (minimum) or P100 if handling outside hood (Emergency only).[1] | Engineering controls (hoods) are far superior to respirators.[1] Respirators are only for emergency spill response. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats retain powders.[1] Tyvek sheds particles and prevents migration of the chemical to street clothes. |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Static electricity is the enemy of safety with aminothiazoles. These powders are often "fluffy" and aerosolize instantly upon spatula contact.[1]
-
Environment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Position an Ionizing Bar or use an Anti-Static Gun on the weighing boat and spatula before touching the compound.
-
Taring: Place the receiving vessel (flask) in the hood. Tare the balance.
-
Transfer: Transfer the solid. Do not tap the spatula on the flask rim (generates aerosol).[1] Use a funnel.
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (methanol/water) immediately after weighing.[1] Dispose of the wipe as hazardous waste.
Phase 2: Synthesis & Reaction[1]
-
Solvent Addition: Add solvent slowly. Note that fluorinated amines often have high solubility in organic solvents, increasing the risk of skin absorption if splashed.
-
Temperature Control: If heating is required, use a heating block (oil baths are spill hazards).[1] Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
HF Evolution Risk: In the unlikely event of a thermal runaway or fire, fluorinated compounds can release Hydrogen Fluoride (HF) gas.[1] Ensure the hood sash is closed during heating.
Phase 3: Cleanup & Waste Disposal[1][2][9]
-
Quenching: Allow reaction mixtures to cool completely.
-
Waste Segregation:
-
Surface Decon: Wash hood surfaces with a mild detergent followed by water. Avoid bleach unless specifically required, as it can react with amines to form chloramines (toxic gases).[1]
Visualized Workflows
Diagram 1: Risk Assessment Logic
This logic flow determines the safety tier based on the physical state and quantity of the compound.[1]
Caption: Logic flow for determining PPE requirements based on physical state and solvent carrier.
Diagram 2: Operational Lifecycle
From storage to disposal, ensuring containment at every step.[1][2]
Caption: The closed-loop lifecycle of the compound within the laboratory environment.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder (do not wet immediately as it may increase absorption).2.[1] Rinse with water for 15 minutes.3. Seek medical attention. |
| Eye Contact | Flush with eyewash station for 15 minutes .[1][8] Hold eyelids open. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. |
| Spill (Solid) | 1. Evacuate area.2. Don N95/P100 and double gloves.3. Cover with wet paper towels (to prevent dust).4. Scoop into hazardous waste container. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][9] Hazard Communication Standard (HCS).[1] United States Department of Labor. [Link][1]
-
PubChem. (2024). Compound Summary: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Analog Data).[1] National Center for Biotechnology Information. [Link][1]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
